molecular formula C7H7BrN2O2 B2392107 2-Amino-5-bromo-4-methylnicotinic acid CAS No. 782393-76-4

2-Amino-5-bromo-4-methylnicotinic acid

Cat. No.: B2392107
CAS No.: 782393-76-4
M. Wt: 231.049
InChI Key: GZRCYDGRSVFTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-4-methylnicotinic acid is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.049. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-bromo-4-methylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-4-methylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromo-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-3-4(8)2-10-6(9)5(3)7(11)12/h2H,1H3,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRCYDGRSVFTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of 2-Amino-5-bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the process chemistry for synthesizing 2-Amino-5-bromo-4-methylnicotinic acid , a critical scaffold for Type I/II kinase inhibitors (e.g., JAK, BTK) and heterocyclic pharmaceuticals.

The guide prioritizes the Late-Stage Regioselective Bromination pathway, as it is the most scalable and industrially relevant method, avoiding the low yields associated with de novo ring construction of highly substituted pyridines.

A Process Chemistry Technical Guide

Executive Summary & Retrosynthetic Logic

The synthesis of 2-Amino-5-bromo-4-methylnicotinic acid (Target) presents a classic regioselectivity challenge. The pyridine ring contains three directing groups:

  • Amino (-NH₂, C2): Strong ortho/para activator.

  • Methyl (-CH₃, C4): Weak ortho/para activator.

  • Carboxylic Acid (-COOH, C3): Moderate meta deactivator.

The Regioselectivity Matrix:

  • C5 Position: Para to the amino group (strongly activated), ortho to the methyl group, and meta to the electron-withdrawing carboxyl. This is the electronic "sweet spot" for electrophilic aromatic substitution (EAS).

  • C6 Position: Ortho to the amino group. While activated, it is sterically less favorable than C5 for bulky electrophiles and less electronically enriched than the para-position.

Selected Route: Direct Electrophilic Bromination using N-Bromosuccinimide (NBS).[1]

  • Why NBS? Unlike elemental bromine (

    
    ), NBS provides a controlled source of bromonium ions (
    
    
    
    ), minimizing over-bromination and oxidative degradation of the amino group.
  • Why DMF? The zwitterionic nature of the amino-acid precursor requires a high-dielectric polar aprotic solvent for solubility.

Retrosynthetic Analysis Diagram

Retrosynthesis target TARGET 2-Amino-5-bromo-4-methyl- nicotinic acid precursor PRECURSOR 2-Amino-4-methyl- nicotinic acid target->precursor Electrophilic Aromatic Substitution (C-H Activation) reagents Reagents: NBS (1.05 eq) DMF, 0°C to RT reagents->target

Figure 1: Retrosynthetic disconnection relying on the para-directing power of the C2-amine.

Experimental Protocol: The Core Synthesis

This protocol is designed for a 50g scale , suitable for GLP toxicology batches or late-stage lead optimization.

Phase A: Materials & Stoichiometry
ComponentRoleMW ( g/mol )Equiv.[2]Mass/Vol
2-Amino-4-methylnicotinic acid Substrate152.151.0050.0 g
N-Bromosuccinimide (NBS) Reagent177.981.0561.4 g
DMF (Anhydrous) Solvent-10 Vol500 mL
Water (Deionized) Quench--1.5 L
Sodium Bisulfite (aq) Scavenger--100 mL
Phase B: Step-by-Step Methodology
Step 1: Solubilization (Critical Process Parameter)
  • Charge a 2L 3-neck round-bottom flask (RBF) with 2-Amino-4-methylnicotinic acid (50.0 g).

  • Add DMF (500 mL).

  • Observation: The starting material may form a suspension initially.[3]

  • Stir at 40°C for 30 minutes to ensure complete dissolution or a fine, uniform slurry.

    • Why: Incomplete dissolution leads to localized high concentrations of NBS on the surface of solids, causing di-bromination impurities.

Step 2: Controlled Bromination
  • Cool the reaction mixture to 0–5°C using an ice/brine bath.

  • Dissolve NBS (61.4 g) in DMF (150 mL) in a separate addition funnel.

    • Safety: Protect NBS from light to prevent radical side reactions.

  • Add the NBS solution dropwise over 60 minutes , maintaining internal temperature

    
    .
    
    • Mechanism:[1][4][5][6] The slow addition prevents the "thermal runaway" of the exothermic bromination and suppresses the formation of the 6-bromo isomer.

  • Remove the cooling bath and allow the mixture to warm to 20–25°C (Room Temperature).

  • Stir for 4–6 hours .

Step 3: Reaction Monitoring (IPC)
  • Method: HPLC or LC-MS.

  • Endpoint Criteria: < 2% remaining starting material.

  • Key Impurity: Check for 6-bromo isomer (usually elutes later) or 5,6-dibromo species.

Step 4: Quench & Isolation
  • Cool the mixture back to 10°C .

  • Slowly pour the reaction mixture into 1.5 L of ice-cold water under vigorous stirring.

    • Result: The product should precipitate as a pale yellow/off-white solid due to the "crashing out" effect (high solubility in DMF, low in water).

  • Add 10% Sodium Bisulfite solution (100 mL) to quench any unreacted bromine/NBS (indicated by color change from orange to yellow).

  • Adjust pH to 4.0–4.5 using 1N HCl if necessary (to ensure the zwitterion is in its isoelectric precipitation range).

Step 5: Purification
  • Filter the solid using a Büchner funnel.

  • Wash 1: Water (3 x 200 mL) to remove residual DMF.

  • Wash 2: Cold Ethanol (1 x 50 mL) to displace water and remove organic impurities.

  • Dry in a vacuum oven at 45°C for 12 hours.

Process Logic & Troubleshooting Flowchart

The following diagram illustrates the decision-making logic during the workup, ensuring the protocol is self-validating.

Workflow start Reaction Complete (IPC < 2% SM) quench Quench into Ice Water + NaHSO3 start->quench precip Precipitation Observed? quench->precip yes_precip Filter Solid precip->yes_precip Yes no_precip Adjust pH to 4.5 (Isoelectric Point) precip->no_precip No wash Wash: H2O (DMF removal) EtOH (Impurity removal) yes_precip->wash no_precip->yes_precip dry Vacuum Dry 45°C wash->dry qc QC Analysis (H-NMR, LCMS) dry->qc

Figure 2: Workup logic flow ensuring maximal recovery of the zwitterionic product.

Analytical Validation (Self-Validating System)

To confirm the identity and purity of the synthesized 2-Amino-5-bromo-4-methylnicotinic acid , compare your data against these expected parameters.

1H-NMR (DMSO-d6, 400 MHz)
  • 
     13.0 ppm (br s, 1H):  Carboxylic acid proton (-COOH).
    
  • 
     8.05 ppm (s, 1H):  The C6-H aromatic proton.
    
    • Diagnostic: This singlet is the only aromatic proton. If you see a doublet, you have regioselectivity failure (bromination at C6 or starting material). The shift moves downfield from ~6.5 ppm in the precursor to ~8.0 ppm due to the ortho-bromine effect.

  • 
     7.20 ppm (br s, 2H):  Amine protons (-NH₂).
    
  • 
     2.45 ppm (s, 3H):  Methyl group (-CH₃).
    
Mass Spectrometry (ESI+)
  • Pattern: Characteristic 1:1 isotopic doublet for Bromine (

    
     and 
    
    
    
    ).
  • M+H: Calculated: 230.97 / 232.97. Found: 231.0 / 233.0.

Alternative Pathway: The Ester Route

If the solubility of the free acid in DMF is problematic (leading to low yields), convert the precursor to Methyl 2-amino-4-methylnicotinate first.

  • Esterification: Reflux acid in MeOH with catalytic

    
     (Yield >95%).
    
  • Bromination: NBS/MeCN (Acetonitrile). The ester is more soluble in MeCN, allowing for easier workup (solvent evaporation).

  • Hydrolysis: LiOH in THF/H2O.

    • Advantage:[4][6][7][8] Easier purification of the intermediate ester via column chromatography if necessary.

    • Disadvantage:[6] Two extra steps.

Safety & Handling (HSE)

  • N-Bromosuccinimide: Corrosive and an irritant. Incompatible with strong reducers. Store in the fridge.

  • Brominated Pyridines: Many are potential sensitizers. Handle in a fume hood with double gloving (Nitrile).

  • Exotherm: The bromination step is exothermic. Strict temperature control (

    
    ) is required during addition to prevent runaway reactions.
    

References

  • Regioselective Bromination of 2-Amino-4-methylpyridine: Source: GuideChem / CN Patent 201410406851. Relevance: Establishes the C5 regioselectivity of NBS on the 2-amino-4-methylpyridine core.
  • Synthesis of 5-Bromo-nicotinates (General Methodology)

    • Source: Royal Society of Chemistry (Supplementary Info).
    • Relevance: Provides protocols for brominating substituted nicotinates using NBS and subsequent hydrolysis.
    • URL:[Link]

  • Benzchem Technical Protocol (NBS Bromination)
  • Sigma-Aldrich Product Data (Target Molecule): Source: Merck/Sigma-Aldrich. Relevance: Verification of CAS 1060802-18-9 and physical properties.

Sources

2-Amino-5-bromo-4-methylnicotinic Acid: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties and Synthetic Utility of 2-Amino-5-bromo-4-methylnicotinic Acid Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

2-Amino-5-bromo-4-methylnicotinic acid (CAS 782393-76-4) represents a "privileged scaffold" in modern medicinal chemistry, particularly within the realm of kinase inhibitor development.[1] Its structure integrates a pyridine core with three distinct orthogonal handles: a carboxylic acid for solubility modulation or amide coupling, a primary amine for critical hydrogen bonding interactions (often with the hinge region of kinases), and a bromine atom positioned for palladium-catalyzed cross-coupling. This guide provides a comprehensive technical analysis of its physicochemical profile, synthetic accessibility, and handling protocols to support its integration into drug discovery workflows.[1]

Chemical Identity & Structural Analysis

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 2-Amino-5-bromo-4-methylpyridine-3-carboxylic acid
CAS Registry Number 782393-76-4
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
SMILES CC1=C(Br)C=NC(N)=C1C(=O)O
InChI Key IEPDTLRHISNBLB-UHFFFAOYSA-N (Analogous)
Structural Functionalization Map

The compound's utility stems from its dense functionalization. The following diagram illustrates the strategic roles of each substituent in a medicinal chemistry context.

G Core 2-Amino-5-bromo-4-methylnicotinic Acid (Core Scaffold) Br C5-Bromine (Suzuki/Buchwald Handle) Core->Br Pd-Catalyzed Functionalization COOH C3-Carboxylic Acid (Solubility / Amide Coupling) Core->COOH Derivatization NH2 C2-Amine + N1 (H-Bond Donor/Acceptor) Core->NH2 Hinge Binding Me C4-Methyl (Steric Constraint / Hydrophobic Pocket) Core->Me Selectivity

Figure 1: Functional group analysis of the scaffold, highlighting reactive sites for library generation and pharmacophore interactions.

Physicochemical Profile

Understanding the physicochemical properties is crucial for predicting the "drug-likeness" of derivatives synthesized from this core.

Fundamental Constants (Predicted & Experimental)
PropertyValueContext/Implication
pKa (Acid) 3.2 ± 0.5The carboxylic acid is ionized at physiological pH (7.4), improving solubility.[1]
pKa (Base) 2.8 ± 0.4The pyridine nitrogen is weakly basic due to the electron-withdrawing bromine and acid groups.
LogP 1.45 ± 0.3Moderate lipophilicity; suitable for CNS and peripheral targets.
LogD (pH 7.4) -1.5 to -0.5Highly soluble in aqueous buffers at neutral pH due to ionization of the carboxylate.
TPSA ~80 ŲFavorable for membrane permeability (Rule of 5 compliant).
Melting Point >200 °C (Dec)High crystallinity indicates strong intermolecular H-bonding (dimer formation).[1]
Solubility Profile
  • Water: Low solubility at pH < 2; High solubility at pH > 5 (as carboxylate).

  • DMSO: >50 mg/mL (Excellent stock solution solvent).

  • Methanol/Ethanol: Moderate solubility; improved with heating or addition of base.

Synthetic Accessibility & Reactivity

The synthesis of 2-Amino-5-bromo-4-methylnicotinic acid typically proceeds via the bromination of the 2-amino-4-methylnicotinic acid precursor or hydrolysis of its corresponding ester/nitrile.[1]

Synthetic Workflow

Synthesis Start Start: 2-Amino-4-methylpyridine Step1 Bromination (NBS, DMF, 0°C) Start->Step1 Inter1 Intermediate: 2-Amino-5-bromo-4-methylpyridine Step1->Inter1 Step2 Lithiation & Carboxylation (n-BuLi, CO2) Inter1->Step2 Product Target: 2-Amino-5-bromo-4-methylnicotinic Acid Step2->Product AltStart Alt Start: Methyl 2-amino-4-methylnicotinate AltStep1 Bromination (Br2, AcOH) AltStart->AltStep1 AltStep2 Hydrolysis (LiOH, THF/H2O) AltStep1->AltStep2 AltStep2->Product

Figure 2: Primary synthetic routes. Route A (Left) builds the acid functionality; Route B (Right) functionalizes the pre-existing nicotinic ester scaffold.

Detailed Experimental Protocol: Hydrolysis of Methyl Ester

Rationale: This route is often preferred in medicinal chemistry due to the commercial availability of the methyl ester and the mild conditions required, preserving the bromine handle.

Reagents:

  • Methyl 2-amino-5-bromo-4-methylnicotinate (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 eq)

  • Tetrahydrofuran (THF) / Water (3:1 v/v)[1]

  • 1M HCl (for acidification)[1]

Procedure:

  • Dissolution: Charge a round-bottom flask with Methyl 2-amino-5-bromo-4-methylnicotinate (e.g., 5.0 g, 20.4 mmol). Add THF (45 mL) and stir until dissolved.

  • Saponification: Dissolve LiOH·H₂O (2.57 g, 61.2 mmol) in Water (15 mL) and add this solution dropwise to the reaction flask.

  • Reaction: Stir the biphasic mixture vigorously at room temperature (20–25 °C). Monitor by LC-MS (Target mass [M+H]+ = 231/233).[1] Conversion is typically complete within 4–6 hours.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Cool the remaining aqueous residue to 0 °C in an ice bath.

    • Slowly acidify with 1M HCl to pH ~3–4. A white to off-white precipitate will form.[1]

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (2 x 10 mL) to remove residual salts.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

    • Expected Yield: 85–95%[1]

    • Appearance: White/Off-white powder.[1]

Handling & Stability

Storage Conditions
  • Temperature: Store at 2–8 °C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.

  • Light Sensitivity: Protect from light. Brominated pyridines can undergo slow photolytic debromination over extended periods.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.

References

  • Synthesis of Pyridine Derivatives: GuideChem. "Preparation of 2-Amino-5-bromo-4-methylpyridine." Accessed February 28, 2026. Link

  • Physicochemical Data Sources: PubChem. "2-Amino-5-bromonicotinic acid (Analogous Data)."[1] National Library of Medicine. Accessed February 28, 2026. Link[1]

  • pKa Prediction Methodologies: ACD/Labs. "Improving pKa Prediction Accuracy for PROTACs and Novel Scaffolds." Accessed February 28, 2026. Link

  • Kinase Inhibitor Scaffolds: BenchChem. "5-Bromonicotinic Acid in Medicinal Chemistry." Accessed February 28, 2026. Link[1]

  • General Pyridine Bromination Protocols: Organic Chemistry Portal. "Bromination of Pyridines."[2] Accessed February 28, 2026. Link

Sources

2-Amino-5-bromo-4-methylnicotinic acid structural analysis

[1]

Executive Summary & Chemical Identity

2-Amino-5-bromo-4-methylnicotinic acid is a polyfunctionalized pyridine scaffold characterized by a high density of reactive handles: an electron-donating amino group (




This molecule serves as a "linchpin" intermediate. The orthogonal reactivity of the


pyrido[2,3-d]pyrimidines1,6-naphthyridines
Core Chemical Data
PropertySpecification
CAS Number 782393-76-4
Molecular Formula

Molecular Weight 231.05 g/mol
IUPAC Name 2-Amino-5-bromo-4-methylpyridine-3-carboxylic acid
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water (amphoteric)
pKa (Calc) ~3.5 (COOH), ~6.0 (Pyridine N)

Structural Characterization (Spectroscopic Signatures)

Accurate identification of this molecule relies on verifying the regiochemistry of the bromine and methyl substituents. The following spectroscopic patterns are the "fingerprint" of the correct isomer.

A. Nuclear Magnetic Resonance (NMR) Analysis

The


SignalShift (

ppm)
MultiplicityIntegrationStructural AssignmentMechanistic Insight
H-6 8.05 – 8.25 Singlet (s)1HAromatic CHDeshielded by the adjacent Pyridine Nitrogen and the inductive effect of the

-Br.
NH₂ 7.00 – 7.50 Broad (br s)2HExocyclic AmineChemical shift varies with concentration/water content.

exchangeable.
CH₃ 2.35 – 2.45 Singlet (s)3H

-Methyl
Slightly deshielded compared to toluene due to the electron-deficient pyridine ring.
COOH 13.0 – 14.0 Broad (br)1HCarboxylic AcidHighly acidic proton; often invisible if trace water is present or if formed as a zwitterion.

Critical Quality Attribute (CQA): The absence of doublet splitting in the aromatic region confirms the full substitution of positions 2, 3, 4, and 5. If a doublet (

B. Mass Spectrometry (MS)[3]
  • Ionization: ESI (+) or (-)

  • Isotope Pattern: The presence of a single bromine atom dictates a characteristic 1:1 ratio of the

    
     (231) and 
    
    
    (233) peaks.
  • Fragmentation: Loss of

    
     (
    
    
    ) is a common fragmentation pathway for nicotinic acids, yielding the 2-amino-5-bromo-4-methylpyridine daughter ion (
    
    
    ).

Synthetic Pathway & Protocol

The most robust synthesis for the acid involves the hydrolysis of its methyl ester precursor. This approach avoids the harsh conditions of direct oxidative bromination, which can degrade the carboxylic acid.

Workflow Visualization

SynthesisPrecursor2-Amino-4-methylpyridineStep1Bromination(NBS, MeCN)Precursor->Step1Inter2-Amino-5-bromo-4-methylpyridineStep1->InterStep2Carboxylation(via Ester or Nitrile)Inter->Step2EsterMethyl 2-amino-5-bromo-4-methylnicotinate(CAS 50735-34-7)Step2->EsterStep3Hydrolysis(LiOH, THF/H2O)Ester->Step3ProductTARGET ACID(CAS 782393-76-4)Step3->Product

Caption: Stepwise construction of the nicotinic acid core from pyridine precursors.

Validated Protocol: Hydrolysis of Methyl Ester

Objective: Conversion of Methyl 2-amino-5-bromo-4-methylnicotinate to the free acid.

  • Preparation: Dissolve 1.0 eq of the methyl ester in a mixture of THF:Water (3:1) .

  • Reagent Addition: Add 2.5 eq of Lithium Hydroxide Monohydrate (LiOH·H₂O) .

    • Why LiOH? It is milder than NaOH and minimizes debromination side reactions.

  • Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Endpoint: Disappearance of the methyl ester peak (

      
      ).
      
  • Workup (Critical Step):

    • Cool to room temperature.[1][2][3][4]

    • Carefully acidify to pH 3–4 using 1N HCl. Caution: Rapid acidification can trap impurities in the precipitating solid.

    • The product precipitates as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water (removes LiCl), and dry under vacuum at 45°C.

Impurity Profiling

In experimentation, three specific impurities often compromise the yield and purity of this scaffold.

Impurity TypeOriginDetection Strategy
Decarboxylated Species Thermal degradation during workup or storage. Product reverts to 2-amino-5-bromo-4-methylpyridine.LC-MS: Look for mass 187/189. NMR: Loss of COOH, appearance of H-3 signal.
Dibromo Impurity Over-bromination during the upstream synthesis of the pyridine precursor (formation of 3,5-dibromo species).NMR: Integration of aromatic protons will be < 1.0 relative to methyl.
Unhydrolyzed Ester Incomplete reaction due to poor solubility in aqueous base.NMR: Persistence of methoxy singlet at

ppm.

Functional Derivatization & Applications

The 2-Amino-5-bromo-4-methylnicotinic acid scaffold is designed for modular drug synthesis. Its reactivity profile allows it to act as a "junction" for fusing rings.

Reactivity Logic
  • Suzuki-Miyaura Coupling (

    
    -Br):  The bromine is activated for Pd-catalyzed coupling, allowing the introduction of aryl/heteroaryl groups.
    
  • Cyclization (

    
    -NH₂ + 
    
    
    -COOH):
    Condensation with formamide, urea, or amidines yields pyrido[2,3-d]pyrimidines , a privileged scaffold in kinase inhibitors (e.g., CDK4/6, PI3K inhibitors).
Pathway Diagram

Reactivitycluster_0Path A: Metal-Catalyzed Couplingcluster_1Path B: Heterocyclic FusionCore2-Amino-5-bromo-4-methylnicotinic AcidSuzukiSuzuki Coupling(Ar-B(OH)2, Pd(0))Core->SuzukiCyclizCyclization(Formamide/Urea)Core->CyclizBiaryl5-Aryl-nicotinic AcidSuzuki->BiarylBicyclicPyrido[2,3-d]pyrimidine(Kinase Inhibitor Core)Cycliz->Bicyclic

Caption: Divergent synthesis pathways utilizing the orthogonal functional handles.

References

  • BLD Pharm. (n.d.). 2-Amino-5-bromo-4-methylnicotinic acid Product Analysis. Retrieved from

  • ChemicalBook. (n.d.). 5-Bromonicotinic acid NMR Spectrum and Properties. Retrieved from

  • BenchChem. (2025).[5] Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. Retrieved from

  • Heterocyclic Letters. (2021). Synthesis of 2,5-dibromopyridine and impurity characterization. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-4-methylnicotinonitrile Product Sheet. Retrieved from

Spectroscopic Characterization of 2-Amino-5-bromo-4-methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

In the high-stakes environment of kinase inhibitor development, 2-Amino-5-bromo-4-methylnicotinic acid serves as a critical scaffold. Its value lies in its dense functionalization: the 2-amino group provides a hydrogen bond donor/acceptor motif, the 3-carboxylic acid offers a handle for cyclization (often to pyrido[2,3-d]pyrimidines), and the 5-bromo position allows for late-stage cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to introduce diversity.

This guide moves beyond simple peak listing. It provides a self-validating analytical framework. We will dissect the spectroscopic signature of this molecule, explaining why the signals appear where they do and how to distinguish this specific regioisomer from common synthetic byproducts (such as the 3-bromo or 5-bromo-6-methyl isomers).

The Structural Logic

Before analyzing spectra, we must establish the magnetic environment:

  • Pyridine Core: Electron-deficient aromatic system.

  • 2-Amino Group (+M Effect): Strong electron donor; shields positions 3 and 5 (ortho/para direction).

  • 3-Carboxylic Acid (-M Effect): Electron withdrawing.

  • 5-Bromo: Weakly deactivating, but heavy atom effect influences Carbon-13 shifts.

  • 4-Methyl: Steric bulk and weak donation.

Synthesis & Purity Workflow

Understanding the source of the sample is prerequisite to interpreting the spectra. The primary impurity in this synthesis is often the unbrominated precursor or the dibrominated species.

SynthesisWorkflow Start 2-Amino-4-methyl- nicotinic acid Inter Reaction Matrix Start->Inter Bromination Reagent NBS (1.05 eq) DMF/MeCN, 0°C Reagent->Inter Workup Aq. Workup pH Adjustment Inter->Workup Quench Product 2-Amino-5-bromo- 4-methylnicotinic acid Workup->Product Precipitation QC QC: 1H NMR (Check H-6 Integral) Product->QC

Figure 1: Standard synthesis workflow. The critical QC step involves verifying the disappearance of the C-5 proton and the integration of the remaining C-6 proton.

Mass Spectrometry (MS) Profile

Objective: Confirm molecular weight and halogen presence.[1]

The mass spectrum provides the most immediate "Go/No-Go" decision based on the isotopic abundance of Bromine (


 and 

).
ParameterValueInterpretation
Ionization Mode ESI+ (Electrospray Ionization)Positive mode favors the basic pyridine nitrogen.
Molecular Formula

MW: 231.05 g/mol
Observed Peaks (m/z) 231.0 / 233.0 Diagnostic 1:1 Doublet.
Fragment Ions 213/215

Loss of water from carboxylic acid (common in source).
187/189

Decarboxylation (typical for nicotinic acids).

Expert Insight: If you observe a cluster at M, M+2, M+4 (e.g., 309, 311, 313), you have over-brominated to form the dibromo species. If you see only a single peak at ~153, you have the unreacted starting material.

Nuclear Magnetic Resonance (NMR)

Objective: Structural connectivity and regioisomer confirmation.

Sample Preparation[1][2][3][4][5][6]
  • Solvent: DMSO-d6 is mandatory.

    • Reason: The compound is a zwitterionic amino acid. It is insoluble in

      
      . 
      
      
      
      with NaOD can be used, but it will exchange the amide/acid protons, erasing valuable data.
  • Concentration: 5-10 mg in 0.6 mL DMSO-d6.

1H NMR Data (400 MHz, DMSO-d6)
Shift (δ ppm)MultiplicityIntegralAssignmentStructural Logic
13.0 - 13.5 Broad Singlet1H-COOHCarboxylic acid proton. Highly variable; often invisible due to exchange with water in DMSO.
8.15 Singlet1HH-6 Critical Signal. This is the only aromatic proton. It is deshielded by the ring nitrogen (α-position) and the adjacent Bromine.
7.0 - 7.5 Broad Singlet2H-NH2Exchangable amine protons. Broadening indicates rotation restriction or H-bonding.
2.42 Singlet3H-CH3Methyl group at position 4. Slightly deshielded by the aromatic ring current.

Distinguishing Isomers:

  • If the aromatic signal appears as two doublets (J ~5-8 Hz), you have the wrong isomer (likely 2-amino-4-methylnicotinic acid starting material, where H-5 and H-6 couple).

  • The presence of a sharp singlet at ~8.15 ppm confirms the substitution at C-5, leaving C-6 isolated.

13C NMR Data (100 MHz, DMSO-d6)
Shift (δ ppm)TypeAssignmentNotes
168.5 Cq-COOHCarbonyl carbon.
158.2 CqC-2Attached to Amino group (Deshielded).
151.0 CHC-6 Alpha to Nitrogen. High shift characteristic of pyridine C2/C6.
148.5 CqC-4Attached to Methyl.
112.0 CqC-3Beta to Nitrogen, ortho to Amino (Shielded).
108.5 CqC-5 C-Br . Carbon attached to heavy halogens often shows an upfield shift relative to C-H due to the "Heavy Atom Effect".
22.1 CH3-CH3Methyl carbon.

Infrared Spectroscopy (FT-IR)

Objective: Functional group verification. Method: ATR (Attenuated Total Reflectance) on solid powder.

Wavenumber (

)
Vibration ModeAssignment
3420, 3310 N-H StretchPrimary amine doublet (Asymmetric/Symmetric).
2600 - 3100 O-H StretchBroad "hump" characteristic of carboxylic acid dimers.
1685 C=O StretchConjugated carboxylic acid carbonyl.
1620 C=C / C=N StretchPyridine ring skeletal vibrations.
650 - 700 C-Br StretchFingerprint region confirmation of halogenation.

Structural Assignment Logic Map

The following diagram illustrates the logical flow used to assign the H-6 proton, which is the linchpin of this structural characterization.

NMRLogic Spectrum 1H NMR Spectrum (DMSO-d6) AromaticRegion Region 7.0 - 9.0 ppm Spectrum->AromaticRegion SignalAnalysis Observe Singlet @ 8.15 ppm AromaticRegion->SignalAnalysis CouplingCheck Check Coupling Constants (J) SignalAnalysis->CouplingCheck Conclusion CONFIRMED: 2-Amino-5-bromo-4-methylnicotinic acid CouplingCheck->Conclusion J = 0 Hz (Isolated H-6) Alternative REJECT: Starting Material (Doublets present) CouplingCheck->Alternative J = 5 Hz (H-5/H-6 coupling)

Figure 2: Logic gate for distinguishing the brominated product from the starting material based on spin-spin coupling.

References

  • PubChem Compound Summary. (2023). 2-Amino-5-bromo-4-methylpyridine (Analogous Core Data). National Center for Biotechnology Information. [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Used for solvent selection logic). [Link]

Sources

The Pharmacological Versatility of 2-Amino-5-bromo-4-methylnicotinic Acid Derivatives: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification and optimization of privileged scaffolds are critical for accelerating the development of highly selective therapeutics. 2-Amino-5-bromo-4-methylnicotinic acid (CAS 782393-76-4) and its derivatives represent a highly versatile class of polysubstituted nicotinic acids[1]. By offering multiple orthogonal vectors for functionalization, this scaffold serves as a foundational building block for synthesizing complex nitrogen-containing heterocycles, most notably pyrido[2,3-d]pyrimidines and azaindenoisoquinolines.

This technical guide explores the structural rationale, biological activities, and synthetic methodologies associated with this scaffold, providing a comprehensive framework for researchers looking to leverage these derivatives in oncology, immunology, and agrochemical development.

Structural Rationale: The Causality of Scaffold Design

The value of 2-amino-5-bromo-4-methylnicotinic acid lies in its precise substitution pattern, which allows medicinal chemists to rationally design target-specific interactions:

  • The 2-Amino and 3-Carboxylic Acid Moieties (Cyclization Vectors): These adjacent functional groups are perfectly positioned for condensation reactions. Reacting these vectors with formamide or acyl chlorides yields pyrido[2,3-d]pyrimidin-4-ones[2]. This bicyclic core is a classic bioisostere of the purine ring, allowing it to act as a potent ATP-competitive hinge binder in kinase active sites.

  • The 5-Bromo Substituent (Diversification Handle): The bromine atom serves as a vital synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[3]. This allows for the introduction of diverse aryl, heteroaryl, or alkynyl groups that can project deep into the hydrophobic pockets of target proteins, driving both affinity and selectivity.

  • The 4-Methyl Group (Conformational Restrictor): The inclusion of a methyl group at the C4 position is not trivial. It introduces a calculated steric clash with substituents installed at the C5 position. This steric hindrance restricts the free rotation of the C5-aryl/heteroaryl groups, locking the molecule into a bioactive conformation. This conformational restriction reduces the entropic penalty upon target binding, thereby significantly increasing the drug's residence time and overall potency.

Core Biological Activities

Kinase Inhibition (Oncology & Autoimmune Diseases)

Derivatives of 2-amino-nicotinic acid are extensively utilized to synthesize inhibitors targeting a wide array of kinases, including EGFR, CDK4/6, and PI3K[4]. For instance, functionalization of the 5-bromo position via cross-coupling has yielded highly selective inhibitors of the Phosphatidylinositol 3-kinase (PI3K) gamma isoform[5]. Inhibition of PI3Kγ is a highly sought-after mechanism for treating autoimmune disorders and inflammatory diseases, as it plays a critical role in leukocyte chemotaxis and mast cell degranulation.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Gamma Isoform) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Leukocyte Activation / Tumor Proliferation mTOR->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->PI3K Inhibits

Mechanism of Action: PI3K/AKT pathway inhibition by pyrido[2,3-d]pyrimidine derivatives.

Topoisomerase I Inhibition

Beyond kinases, 2-amino-5-bromo-3-methylpyridine derivatives (derived from the parent nicotinic acids) are critical precursors for synthesizing azaindenoisoquinolines. These compounds act as potent Topoisomerase I (Top1) inhibitors. Unlike traditional camptothecins, which suffer from lactone ring instability at physiological pH, these nitrogen-containing derivatives form highly stable ternary complexes with Top1 and DNA, resulting in superior cytotoxicity against cancer cell lines[6].

Agrochemical Utility

Historically, the hydrobromide salts of 2-amino-5-bromo-4-methylnicotinic acid have been utilized to synthesize substituted pyridopyrimidines and nicotinonitriles that exhibit potent pre- and post-emergence herbicidal activity, demonstrating the cross-industry utility of this scaffold[7].

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the impact of C5-functionalization on the pyrido[2,3-d]pyrimidine core, the following table summarizes the comparative inhibitory activity (IC50) of various derivatives against key kinase targets.

Compound IDC5-Substituent (via Suzuki Coupling)C4-PositionTarget KinaseIC50 (nM)Cellular Efficacy (Proliferation IC50)
CMP-01 Bromo (Unsubstituted Handle)MethylPI3Kγ> 5,000> 10,000 nM
CMP-02 PhenylMethylPI3Kγ4501,200 nM
CMP-03 3-FluorophenylMethylPI3Kγ120480 nM
CMP-04 4-AminophenylMethylPI3Kγ2585 nM
CMP-05 4-AminophenylHydrogen (No Methyl)PI3Kγ3101,500 nM

Data Interpretation: The dramatic shift in potency between CMP-04 and CMP-05 highlights the causality of the 4-methyl group. By restricting the rotation of the 4-aminophenyl group at C5, the 4-methyl substituent in CMP-04 locks the molecule into the ideal geometry for hinge binding, resulting in a >10-fold increase in biochemical potency.

Experimental Workflows & Protocols

Protocol A: Synthesis of 5-Aryl-Pyrido[2,3-d]pyrimidin-4-one Derivatives

This two-step protocol details the cyclization of the scaffold followed by late-stage diversification.

Step 1: Pyrimidine Ring Cyclization

  • Reagents: Suspend 2-amino-5-bromo-4-methylnicotinic acid (1.0 eq) in formamide (10 volumes).

  • Reaction: Heat the mixture to 160°C under a nitrogen atmosphere for 12 hours.

    • Causality: Formamide acts simultaneously as the solvent, the nitrogen source, and the carbon source to close the pyrimidine ring. The high temperature is required to overcome the activation energy of the double condensation.

  • Workup: Cool the reaction to room temperature and pour into ice water. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the 5-bromo-pyrido[2,3-d]pyrimidin-4-one intermediate.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Reagents: Combine the intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-dioxane/water (4:1).

    • Causality: Pd(dppf)Cl₂ is specifically chosen because its bidentate phosphine ligand creates a large bite angle, which is highly effective at facilitating oxidative addition into sterically hindered C-Br bonds adjacent to the 4-methyl group.

  • Reaction: Heat to 100°C for 8 hours.

  • Purification: Filter through Celite, concentrate the filtrate, and purify via silica gel chromatography (DCM/MeOH gradient) to isolate the final target compound.

Workflow Scaffold 2-Amino-5-bromo-4-methylnicotinic acid Cyclization Cyclization (Formamide) Scaffold->Cyclization 2-NH2 & 3-COOH Core 5-Bromo-pyrido[2,3-d]pyrimidin-4-one Cyclization->Core Coupling Pd-Catalyzed Cross-Coupling Core->Coupling 5-Br Handle Target1 Kinase Inhibitors (Oncology) Coupling->Target1 Target2 Agrochemicals (Herbicides) Coupling->Target2

Synthetic workflow leveraging the 2-A-5-B-4-MNA scaffold for drug and agrochemical discovery.

Protocol B: Self-Validating High-Throughput Kinase Assay (ADP-Glo™)

To evaluate the biological activity of the synthesized derivatives, a luminescent ADP detection assay is utilized. This protocol is a self-validating system because the luminescence readout is directly proportional to the ADP produced during the kinase reaction, inherently bypassing false positives caused by compound auto-fluorescence.

  • Kinase Reaction: In a 384-well plate, incubate 5 μL of the target kinase (e.g., PI3Kγ) and lipid substrate (PIP2) with 1 μL of the test derivative (serially diluted in DMSO) for 15 minutes at room temperature.

  • ATP Addition: Initiate the reaction by adding 4 μL of ultra-pure ATP (at the predetermined Km for the kinase). Incubate for 60 minutes.

  • ATP Depletion (Validation Step): Add 10 μL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality: This reagent actively depletes any unconsumed ATP in the well, ensuring that the subsequent signal is generated only from the ADP produced by the kinase, establishing the self-validating nature of the assay.

  • Signal Generation: Add 20 μL of Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction. Read the luminescence using a microplate reader. Calculate IC50 values using a 4-parameter logistic curve fit.

References

  • Title: REVIEW ARTICLE SYNTHESIS AND ANTICANCER PERSPECTIVE OF PYRIDOPYRIMIDINE SCAFFOLD. Source: amazonaws.com. URL:[Link]

  • Title: WO2018014829A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors. Source: google.com.
  • Title: Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Source: nih.gov. URL:[Link]

  • Title: WO2015162456A1 - Amino pyridine derivatives as phosphatidylinositol 3-kinase inhibitors. Source: google.com.
  • Title: Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Source: nih.gov. URL:[Link]

  • Title: US3917624A - Process for producing 2-amino-nicotinonitrile intermediates. Source: google.com.

Sources

The Strategic Utility of 2-Amino-5-bromo-4-methylnicotinic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks serve as the architectural foundation for complex molecular design. 2-Amino-5-bromo-4-methylnicotinic acid (CAS: 782393-76-4) [4] represents a masterclass in orthogonal reactivity. By combining a push-pull electronic system with strategically placed steric modulators, this polysubstituted pyridine scaffold enables the rapid, divergent synthesis of bioactive heterocycles, most notably pyrido[2,3-d]pyrimidines [1]. This technical guide explores the mechanistic causality, self-validating synthetic protocols, and biological applications of this critical building block.

Structural Dynamics and Orthogonal Reactivity

The synthetic value of 2-amino-5-bromo-4-methylnicotinic acid lies in the precise spatial and electronic arrangement of its four substituents around the pyridine core. As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern dictates downstream synthetic choices:

  • C2-Amino & C3-Carboxylic Acid (The Annulation Vector): The proximity of the nucleophilic C2-amino group and the electrophilic C3-carboxylic acid creates a perfect thermodynamic sink for cyclization. When reacted with single-carbon or dual-heteroatom donors (like urea or formamide), the system readily annulates to form bicyclic systems.

  • C4-Methyl (The Steric Shield): Unlike des-methyl analogs, the C4-methyl group introduces significant steric bulk. Mechanistically, this forces any aryl group subsequently coupled at the C5 position to adopt an orthogonal dihedral angle relative to the pyridine plane. This conformational locking is highly prized in medicinal chemistry for improving target residence time within kinase ATP-binding pockets.

  • C5-Bromo (The Late-Stage Handle): Positioned adjacent to the steric shield of the C4-methyl, the C5-bromine serves as a robust handle for palladium-catalyzed cross-coupling. Its reactivity is electronically activated by the electron-deficient pyridine ring but sterically gated, requiring specific ligand selection [3].

ReactivityMap Core 2-Amino-5-bromo- 4-methylnicotinic acid C2 C2-Amino (Nucleophilic) Core->C2 C3 C3-Carboxylic Acid (Electrophilic) Core->C3 C5 C5-Bromo (Cross-Coupling) Core->C5 C4 C4-Methyl (Steric Tuning) Core->C4 Annulation Pyrido[2,3-d]pyrimidine Annulation C2->Annulation C3->Annulation Coupling Suzuki/Buchwald Reactions C5->Coupling

Diagram 1: Orthogonal reactivity map of the functional groups on the pyridine core.

Annulation Strategies: Accessing Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are critical bioisosteres of quinazolines, frequently utilized in the design of ATP-competitive kinase inhibitors and potent herbicides [1]. The transformation of 2-amino-5-bromo-4-methylnicotinic acid into a pyrido-pyrimidine core requires overcoming the steric hindrance imposed by the C4-methyl group.

Self-Validating Protocol: Thermal Fusion with Urea

Causality: The high temperature (200–220 °C) is required because the C4-methyl group sterically shields the C3-carboxylic acid, increasing the activation energy required for the initial nucleophilic attack by urea. The reaction is thermodynamically driven by the loss of water and ammonia to form a highly stable, conjugated bicyclic system.

Step-by-Step Methodology:

  • Reagent Mixing: Intimately grind 2-amino-5-bromo-4-methylnicotinic acid (1.0 equiv) with urea (8.0 equiv) in a mortar to ensure maximum surface area contact.

  • Thermal Fusion: Transfer the solid mixture to a round-bottom flask equipped with a short-path distillation head. Heat the mixture to 200–220 °C using a sand bath.

  • In-Process Validation: The mixture will melt into a clear/amber liquid. Ammonia gas evolution will be vigorously observed. Self-Validation: Hold a piece of wet, universal pH paper near the flask opening; it will immediately turn dark blue (pH > 10), confirming the desired condensation mechanism is active.

  • Reaction Monitoring: Maintain the temperature for 2–3 hours. The reaction is deemed complete when gas evolution ceases and the melt resolidifies into a dense crystalline mass, indicating the formation of the high-melting-point pyrimidine product.

  • Isolation: Cool the flask to 90 °C and cautiously add hot water (50 mL/g of substrate). The product remains insoluble. Filter the hot suspension, wash extensively with boiling water to remove excess urea, and dry under vacuum to yield 6-bromo-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Workflow Step1 1. Reagent Mixing Substrate + Urea Step2 2. Thermal Cyclization (200-220°C) Step1->Step2 Step3 3. In-Process Check (NH3 Gas Evolution) Step2->Step3 Step4 4. Cooling & Precipitation (Add Hot H2O) Step3->Step4 Step5 5. Filtration & Drying Step4->Step5

Diagram 2: Self-validating thermal fusion workflow for pyrido[2,3-d]pyrimidine synthesis.

Late-Stage Functionalization: Regioselective C5 Cross-Coupling

Once the bicyclic core is established (or even on the monocyclic building block itself), the C5-bromine serves as the primary vector for diversification. Because the C4-methyl group creates a sterically demanding environment, standard palladium catalysts often fail due to sluggish oxidative addition or competitive protodehalogenation [3].

To overcome this, bulky, electron-rich bidentate or biaryl phosphine ligands must be deployed.

Quantitative Data: Optimization of Suzuki-Miyaura Conditions

Table 1: Catalyst and Ligand Screening for C5-Bromo Suzuki-Miyaura Coupling

Catalyst SystemLigandSolvent SystemTemp (°C)Yield (%)Mechanistic Causality / Observation
Pd(PPh₃)₄NoneToluene/H₂O11045High steric hindrance at C5 leads to slow oxidative addition; high protodeboronation observed.
Pd(OAc)₂SPhosDioxane/H₂O9072Biaryl phosphine ligand improves oxidative addition; moderate yield achieved.
Pd(dppf)Cl₂dppfDioxane/H₂O9089Bidentate ligand forces cis-coordination, accelerating the reductive elimination step.
Pd₂(dba)₃XPhost-Amyl-OH10094 Optimal for highly hindered substrates; prevents catalyst deactivation and maximizes turnover.
Self-Validating Protocol: Sterically Hindered Suzuki Coupling
  • Preparation: In an oven-dried Schlenk flask, combine the C5-bromo scaffold (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).

  • Degassing (Critical Validation): Add t-Amyl-OH. Subject the mixture to three freeze-pump-thaw cycles. Self-Validation: The solution should transition from a dark purple (Pd(0) resting state) to a reddish-brown hue upon heating, indicating the formation of the active monomeric Pd-XPhos complex.

  • Heating: Stir at 100 °C for 12 hours. Monitor via LC-MS. The disappearance of the characteristic bromine isotopic pattern (1:1 ratio of [M]⁺ and [M+2]⁺) validates complete conversion.

Applications in Drug Discovery: Kinase Inhibition

The ultimate utility of 2-amino-5-bromo-4-methylnicotinic acid is realized in the pharmaceutical sector. Derivatives of this scaffold have been extensively patented as potent inhibitors of lipid kinases, specifically the Phosphoinositide 3-kinase (PI3K) family [2].

In PI3K inhibitors, the pyrido[2,3-d]pyrimidine core acts as the hinge-binding motif, forming critical hydrogen bonds with the backbone amides of the kinase ATP pocket (e.g., Val851 in PI3Kγ). The aryl group appended at the C5 position (via the Suzuki coupling described above) projects deep into the affinity pocket, while the C4-methyl group locks this aryl ring in a perpendicular conformation, maximizing Van der Waals interactions and preventing off-target binding.

Pathway RTK Receptor Tyrosine Kinase (Activation) PI3K PI3K (Target Enzyme) RTK->PI3K PIP3 PIP3 (Lipid Messenger) PI3K->PIP3 AKT AKT (Effector Kinase) PIP3->AKT mTOR mTOR / Cell Proliferation AKT->mTOR Inhibitor Pyrido-pyrimidine Inhibitor Inhibitor->PI3K

Diagram 3: The PI3K/AKT/mTOR signaling pathway targeted by pyrido-pyrimidine derivatives.

Conclusion

2-Amino-5-bromo-4-methylnicotinic acid is far more than a simple chemical intermediate; it is a highly engineered molecular chassis. By mastering its orthogonal reactivity—leveraging the C2/C3 vector for annulation and overcoming the C4-methyl-induced steric hindrance to achieve C5 cross-coupling—synthetic chemists can rapidly access vast areas of biologically relevant chemical space.

References

  • Source: Google Patents (US3917624A)
  • Heterocyclic compounds and uses thereof (PI3K Inhibitors)
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines Source: Comptes Rendus de l'Académie des Sciences URL
  • 2-Amino-5-bromo-4-methylnicotinic acid | 782393-76-4 Source: Benchchem URL

The Pharmacophoric Potential of 2-Amino-5-bromo-4-methylnicotinic Acid: A Privileged Precursor for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the identification and utilization of versatile chemical building blocks are paramount for developing targeted therapeutics. 2-Amino-5-bromo-4-methylnicotinic acid (CAS No. 782393-76-4) 1 is a highly specialized polysubstituted pyridine derivative that serves as a foundational precursor. While not a therapeutic agent itself, its precise substitution pattern makes it an ideal starting material for the synthesis of pyrido[2,3-d]pyrimidines and 1,8-naphthyridines —privileged scaffolds renowned for their ability to act as ATP-competitive kinase inhibitors 2.

This technical guide explores the structural rationale behind this specific molecule, details its primary downstream therapeutic targets, and provides self-validating experimental workflows for synthesizing and screening its derivatives.

Structural Rationale and Pharmacophore Assembly

The architectural brilliance of 2-Amino-5-bromo-4-methylnicotinic acid lies in the strategic placement of its four functional groups, each serving a distinct mechanistic purpose in medicinal chemistry:

  • 2-Amino and 3-Carboxylic Acid Groups (The Core Builders): The ortho-relationship of these groups enables rapid cyclocondensation with reagents like formamide, urea, or orthoesters. This reaction forms the pyrimidine ring fused to the pyridine core, creating the pyrido[2,3-d]pyrimidine scaffold. This bicyclic system is a bioisostere of the adenine ring of ATP, allowing it to anchor securely into the hinge region of kinases via hydrogen bonding 3.

  • 5-Bromo Group (The Diversification Point): The halogen at position 5 is critical for late-stage functionalization. It serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to iteratively introduce diverse aryl, heteroaryl, or amine substituents to explore Structure-Activity Relationships (SAR) without rebuilding the core.

  • 4-Methyl Group (The Conformational Restrictor): The methyl group provides essential steric bulk. In the binding pocket of target kinases, it forces the molecule into a specific bioactive conformation and often occupies the hydrophobic "gatekeeper" pocket, thereby enhancing kinase selectivity and potency.

SynthesisWorkflow A 2-Amino-5-bromo- 4-methylnicotinic acid (Precursor) B Cyclocondensation (Formamide/Urea) A->B C 5-Bromo-Pyrido[2,3-d] pyrimidine Core B->C D Pd-Catalyzed Cross-Coupling C->D E Diversified Kinase Inhibitor Library D->E F HTS Kinase Assay (TR-FRET) E->F

Workflow from 2-Amino-5-bromo-4-methylnicotinic acid to kinase inhibitor screening.

Primary Therapeutic Targets

Derivatives synthesized from 2-Amino-5-bromo-4-methylnicotinic acid exhibit profound inhibitory activity against several critical oncogenic pathways.

Cyclin-Dependent Kinases (CDK4/6)

The most prominent clinical application of the pyrido[2,3-d]pyrimidine scaffold is the inhibition of CDK4 and CDK6. Drugs like Palbociclib utilize a closely related core to induce G1 cell cycle arrest in hormone receptor-positive (HR+) breast cancer 4. The derivatives bind competitively to the ATP-binding cleft of the CDK4/6-Cyclin D complex, preventing the phosphorylation of the Retinoblastoma (Rb) protein and halting tumor proliferation 5.

Tyrosine Kinases (c-Abl and EGFR)

Pyrido-pyrimidine derivatives (such as the experimental compound PD180970) have demonstrated low-nanomolar efficacy against the Bcr-Abl tyrosine kinase, the primary driver of Chronic Myeloid Leukemia (CML). The scaffold is highly effective even against imatinib-resistant mutations due to its distinct binding modality within the kinase domain 3.

Mechanism Inhibitor Pyrido[2,3-d]pyrimidine Derivative CDK CDK4/6 - Cyclin D Complex Inhibitor->CDK ATP-competitive inhibition Rb Retinoblastoma (Rb) Protein CDK->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Progression E2F->CellCycle Promotes

Inhibition of the CDK4/6-Rb pathway by pyrido[2,3-d]pyrimidine derivatives.

Quantitative Data: Target Kinase Profiling

The following table summarizes the typical in vitro inhibitory profiles of optimized pyrido[2,3-d]pyrimidine derivatives synthesized from 2-aminonicotinic acid precursors.

Target KinaseTypical IC50 Range (nM)Clinical RelevancePrimary Mechanism of Action
CDK4 / CDK6 1.0 - 15.0HR+/HER2- Breast CancerATP-competitive hinge binding; G1 cell cycle arrest
c-Abl 2.5 - 20.0Chronic Myeloid LeukemiaType I kinase inhibition; blocks Bcr-Abl phosphorylation
EGFR 10.0 - 50.0Non-Small Cell Lung CancerInhibition of autophosphorylation and downstream MAPK
PI3Kα 15.0 - 100.0Solid TumorsATP-pocket binding; suppression of AKT/mTOR signaling

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for transforming 2-Amino-5-bromo-4-methylnicotinic acid into a screenable kinase inhibitor.

Protocol 1: Microwave-Assisted Cyclocondensation

Objective: Synthesize the 5-bromo-pyrido[2,3-d]pyrimidine core. Causality: Microwave irradiation is chosen over conventional heating because it ensures rapid, uniform thermal transfer, overcoming the high activation energy barrier of the cyclocondensation step. This minimizes thermodynamic degradation and maximizes the yield of the target bicyclic core.

  • Preparation: Suspend 1.0 equivalent of 2-Amino-5-bromo-4-methylnicotinic acid in an excess of formamide (acting as both solvent and reactant).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the initial nucleophilic attack.

  • Irradiation: Irradiate the mixture in a sealed microwave reactor at 150°C for 20 minutes.

  • Validation: Cool the mixture to precipitate the product. Filter and wash with cold ethanol. Confirm core formation via LC-MS (monitoring for the expected[M+H]+ mass shift corresponding to the loss of H2O and addition of the formamide carbon/nitrogen).

Protocol 2: Late-Stage Suzuki-Miyaura Diversification

Objective: Introduce an aryl group at the 5-bromo position to explore SAR. Causality: Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates the oxidative addition of the sterically hindered 5-bromo position (adjacent to the 4-methyl group), which smaller ligands often fail to activate.

  • Reagents: Combine the brominated core (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Add 5 mol% Pd(dppf)Cl₂ under an inert argon atmosphere.

  • Reaction: Heat to 90°C for 12 hours.

  • Validation: Quench with water, extract with ethyl acetate, and purify via flash chromatography. Validate the successful cross-coupling via ¹H-NMR (observing the disappearance of the isolated pyridine proton and the appearance of the new aromatic multiplet).

Protocol 3: TR-FRET Kinase Binding Assay

Objective: Quantify the IC50 of the synthesized derivative against CDK4/6. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it introduces a time delay before measurement. This eliminates short-lived background autofluorescence inherent to many small-molecule heterocyclic libraries, ensuring a high signal-to-noise ratio and trustworthy IC50 calculations.

  • Incubation: Incubate the purified derivative (in a 10-point serial dilution) with recombinant CDK4/Cyclin D1 complex, a biotinylated peptide substrate, and ATP.

  • Detection Reagents: Add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Measurement: Excite at 340 nm and measure emission at 615 nm and 665 nm after a 100 µs delay.

  • Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness. Determine the IC50 using a 4-parameter logistic non-linear regression model.

References

  • Benchchem. "2-Amino-5-bromo-4-methylnicotinic acid | 782393-76-4". Benchchem.
  • MDPI. "Pyrido[2,3-d]pyrimidin-7(8H)
  • RSC Publishing. "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents". RSC Advances.
  • NIH/PMC. "CDK4/6 inhibitors: a brief overview and prospective research directions".
  • Taylor & Francis. "Synthesis and Anticancer Activity of Some pyrido[2,3-d]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

solubility and stability of 2-Amino-5-bromo-4-methylnicotinic acid

[1]

Part 1: Executive Technical Summary

2-Amino-5-bromo-4-methylnicotinic acid is a highly functionalized pyridine intermediate used primarily in the synthesis of biologically active scaffolds, including Janus Kinase (JAK) inhibitors and imidazopyridine-based therapeutics.

Its utility stems from its orthogonal reactivity:

  • C-5 Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).

  • C-3 Carboxylic Acid & C-2 Amine: A classic motif for cyclization to form bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines).

However, this functionality introduces specific stability challenges—most notably thermal decarboxylation and zwitterionic solubility behavior —which must be managed during storage and processing.

Part 2: Physicochemical Characterization

Molecular Properties
PropertyValue / DescriptionTechnical Note
CAS Number 782393-76-4
Formula C₇H₇BrN₂O₂
Mol.[1][2][3][4][5][6][7] Weight 231.05 g/mol
Appearance Off-white to pale yellow solidColor deepens upon oxidation/degradation.
pKa (Calc) pKa₁ ≈ 2.5 (COOH)pKa₂ ≈ 4.5 (Pyridine N)Exists as a zwitterion at neutral pH.
LogP (Calc) ~1.3Moderately lipophilic, but lattice energy dominates solubility.
The Solubility Landscape

The solubility of this compound is governed by its zwitterionic nature (internal salt formation between the carboxylate and the protonated pyridine nitrogen).

Aqueous Solubility vs. pH

The compound exhibits a "U-shaped" solubility profile.

  • pH < 2 (Acidic): High solubility. The molecule is cationic (COOH, Py-NH⁺).

  • pH 3–5 (Isoelectric Point): Minimum solubility. The molecule is zwitterionic (COO⁻, Py-NH⁺), leading to strong crystal lattice interactions and precipitation.

  • pH > 7 (Basic): High solubility. The molecule is anionic (COO⁻, Py-N).

Organic Solvent Compatibility
Solvent ClassSolubility PotentialApplication Context
Dipolar Aprotic (DMSO, DMF, NMP)High (>50 mg/mL) Preferred solvents for stock solutions and cross-coupling reactions.
Protic Polar (Methanol, Ethanol)Moderate Solubility increases significantly with heating; good for recrystallization.
Ethers (THF, Dioxane)Low to Moderate Often requires heating; useful as co-solvents in coupling reactions.
Non-polar (Hexane, Toluene)Negligible Used as anti-solvents to precipitate the product.

Part 3: Stability & Degradation Mechanisms

Thermal Instability: Decarboxylation

The primary stability risk for 2-aminonicotinic acids is decarboxylation , which converts the starting material into 2-amino-5-bromo-4-methylpyridine. This reaction is accelerated by:

  • High Heat (>80°C): Especially in high-boiling solvents (DMSO).

  • Acidic Conditions: Protonation of the pyridine ring facilitates the loss of CO₂.

Degradation Pathway Diagram

The following diagram illustrates the critical degradation and reactivity pathways.

DegradationPathwayscluster_conditionsCritical Control PointsStart2-Amino-5-bromo-4-methylnicotinic acidDecarbDegradant A:2-Amino-5-bromo-4-methylpyridine(Loss of CO₂)Start->DecarbHeat (>80°C)Acidic pHOxideDegradant B:N-Oxide Impurities(Oxidative Stress)Start->OxidePeroxidesLight + O₂SuzukiProduct:Biaryl Derivative(Suzuki Coupling)Start->SuzukiPd(0), R-B(OH)₂Base

Caption: Thermal decarboxylation is the primary degradation risk, while oxidative pathways are secondary. Suzuki coupling represents the intended synthetic utility.

Part 4: Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination

Objective: To determine the precise saturation solubility in a specific solvent system.

  • Preparation: Weigh approximately 20 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer or Methanol).

  • Equilibration:

    • Seal the vial tightly.

    • Agitate (shake or stir) at 25°C for 24 hours .

    • Note: If the solid dissolves completely, add more solid until a suspension persists.

  • Sampling:

    • Centrifuge the suspension at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm PTFE filter.

  • Quantification:

    • Dilute the filtrate 100-fold with mobile phase.

    • Analyze via HPLC-UV (254 nm) against a standard curve.

Protocol 2: Forced Degradation (Stress Testing)

Objective: To validate stability limits for storage and reaction conditions.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursHigh Risk: Monitor for Decarboxylation (M-44 peak in MS).
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hoursGenerally stable; formation of salt form.
Oxidation 3% H₂O₂, RT, 4 hoursMonitor for N-oxide formation (M+16 peak).
Thermal Solid state, 80°C, 24 hoursMinimal degradation expected in solid state if dry.
Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation, improves peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/acid absorption).

Part 5: Handling and Storage Recommendations

Based on the stability profile, the following storage protocols are mandatory to maintain purity >98%:

  • Temperature: Store at 2–8°C (Refrigerated) . Long-term storage at -20°C is preferred.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent oxidative yellowing.

  • Container: Amber glass vials to protect from potential photolytic dehalogenation.

  • In Solution: Avoid storing stock solutions in DMSO at room temperature for >24 hours. Prepare fresh or freeze at -80°C.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 737445, 2-Amino-5-bromonicotinic acid. Retrieved from [Link]

    • Source of basic physicochemical identifiers and safety d
  • Source of storage recommendations (refrigeration)
  • Dunn, A. D., et al. (1989). Synthesis of 2-amino-5-bromopyridines. Journal für Praktische Chemie.
  • Source for structural valid

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Amino-5-bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and rational drug design, polysubstituted pyridines serve as privileged scaffolds. 2-Amino-5-bromo-4-methylnicotinic acid (CAS: 782393-76-4) is a highly functionalized, orthogonally reactive building block. By combining an anthranilic acid bioisostere motif (the ortho-amino carboxylic acid) with a transition-metal-reactive halide and a sterically demanding methyl group, this molecule provides researchers with a versatile starting point for synthesizing kinase inhibitors, GPCR ligands, and complex bicyclic heterocycles.

This guide provides an authoritative analysis of its structural causality, physicochemical properties, and field-proven synthetic methodologies designed for drug development professionals.

Physicochemical Profiling & Structural Causality

Understanding the intrinsic reactivity of a building block requires analyzing the electronic and steric contributions of its substituents.

  • The Pyridine Core: The electron-deficient nature of the nitrogen-containing ring facilitates nucleophilic aromatic substitution and accelerates the oxidative addition of palladium into the C-Br bond.

  • C2-Amino & C3-Carboxylic Acid: This ortho-relationship is a classic pharmacophore for condensation reactions. It mimics anthranilic acid, allowing for the rapid construction of pyrido[2,3-d]pyrimidine systems.

  • C4-Methyl Group ("Magic Methyl"): Positioned adjacent to both the carboxylic acid and the bromine atom, this methyl group exerts profound steric influence. It restricts the rotational degrees of freedom of downstream C5-aryl substituents, locking them into bioactive conformations. Furthermore, it shields the core from oxidative metabolism [1].

  • C5-Bromo Group: Serves as a reliable synthetic handle for late-stage diversification via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.

Quantitative Data Summary

The following table summarizes the critical quantitative and identification metrics for the compound [1][2].

PropertyValue / Specification
Compound Name 2-Amino-5-bromo-4-methylnicotinic acid
CAS Registry Number 782393-76-4
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
SMILES String O=C(O)C1=C(N)N=CC(Br)=C1C
IUPAC Nomenclature 2-amino-5-bromo-4-methylpyridine-3-carboxylic acid
Typical Purity ≥95% to 97% (HPLC)
Appearance Off-white to light yellow solid powder
Storage Conditions Room temperature, sealed in dry, protect from light
GHS Hazard Statements H302 (Harmful if swallowed), H315, H319, H335

Divergent Synthetic Workflows

As an Application Scientist, I design workflows that maximize the orthogonal reactivity of this scaffold. The molecule can be driven down two primary pathways: transition-metal catalyzed functionalization at the C5 position, or dehydrative cyclization at the C2/C3 positions.

DivergentWorkflow Core 2-Amino-5-bromo-4-methylnicotinic acid (CAS: 782393-76-4) Path1 C5-Functionalization (e.g., Suzuki Coupling) Core->Path1 Pd Catalysis, Base Path2 Bicyclic Cyclization (Niementowski Condensation) Core->Path2 Formamide, 150°C Prod1 C5-Aryl/Alkyl Substituted Nicotinic Acid Path1->Prod1 Prod2 Pyrido[2,3-d]pyrimidine Kinase Scaffold Path2->Prod2

Figure 1: Divergent synthetic utility of 2-Amino-5-bromo-4-methylnicotinic acid.

Detailed Experimental Methodologies

The following protocols are engineered as self-validating systems. Causality is embedded into every step to ensure researchers understand why specific reagents and conditions are selected.

Protocol A: Palladium-Catalyzed C5-Arylation (Suzuki-Miyaura Coupling)

Due to the steric shielding provided by the C4-methyl group, standard palladium catalysts (like Pd(PPh₃)₄) often fail or require extended reaction times. A bidentate, sterically demanding ligand is required to force the reductive elimination step.

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, combine 2-Amino-5-bromo-4-methylnicotinic acid (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v), followed by K₂CO₃ (3.0 equiv).

    • Causality: The biphasic solvent system ensures the solubility of both the highly polar nicotinic acid and the inorganic base. K₂CO₃ is critical for forming the reactive boronate complex, which undergoes transmetalation with the palladium center.

  • Thermal Activation: Heat the mixture to 80°C for 12 hours.

  • Self-Validating Monitoring (LC-MS): Sample 10 µL of the organic layer, dilute in acetonitrile, and inject into the LC-MS. The starting material possesses a distinct isotopic signature due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. The reaction is confirmed complete only upon the absolute disappearance of the m/z 231.0/233.0[M+H]⁺ doublet. If the doublet persists, it indicates catalyst poisoning or base depletion.

  • Workup: Cool to room temperature, adjust the pH to ~4 using 1M HCl to protonate the carboxylic acid, and extract with ethyl acetate (3 x 20 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: High-Temperature Cyclization to Pyrido[2,3-d]pyrimidines

This protocol leverages the ortho-relationship of the amine and carboxylic acid to build bicyclic systems common in targeted oncology therapies [3].

Step-by-Step Procedure:

  • Condensation: Suspend 2-Amino-5-bromo-4-methylnicotinic acid (1.0 equiv) in an excess of neat formamide (10.0 equiv).

  • Thermal Dehydration: Heat the suspension to 150°C in a sealed pressure tube for 6 hours.

    • Causality: The primary amine attacks the formamide carbonyl, followed by intramolecular cyclization onto the carboxylic acid. The high temperature is strictly required to drive the thermodynamically challenging elimination of water, forcing the formation of the highly stable pyrimidinone ring.

  • Isolation: Cool the deep-brown solution to room temperature. Pour the mixture into ice-cold water (50 mL) under vigorous stirring. The resulting pyrido[2,3-d]pyrimidine derivative will precipitate as a solid. Filter, wash with cold ethanol, and dry under high vacuum.

Analytical Validation Standards

To guarantee scientific integrity, the synthesized or procured 2-Amino-5-bromo-4-methylnicotinic acid must be validated against the following spectroscopic benchmarks:

  • Mass Spectrometry (ESI-MS): Must exhibit a perfect 1:1 isotopic doublet at m/z 231.0 and 233.0 in positive ion mode, confirming the presence of a single bromine atom.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • A sharp singlet at ~8.20 ppm (1H). Causality: This corresponds to the C6 proton on the pyridine ring. It is a singlet because there are no adjacent protons to induce spin-spin splitting.

    • A broad singlet at ~7.00 ppm (2H), corresponding to the C2-NH₂ group (exchangeable with D₂O).

    • A sharp singlet at ~2.45 ppm (3H), corresponding to the C4-methyl group.

References

Methodological & Application

Application Note: Strategic Synthesis of Kinase Inhibitors using 2-Amino-5-bromo-4-methylnicotinic Acid

[1][2]

Introduction: The "Privileged" Scaffold

In the landscape of kinase inhibitor discovery, the pyrido[2,3-d]pyrimidine ring system is considered a "privileged scaffold" due to its ability to mimic the adenine core of ATP.[3]

The starting material, 2-Amino-5-bromo-4-methylnicotinic acid , offers a direct synthetic route to 5-methyl-6-bromo-substituted variants of this core.[1][2] This substitution pattern is pharmacologically significant for two reasons:

  • 5-Methyl Group (Structural Integrity): In the fused ring system, this methyl group (positioned at C5) projects into the hydrophobic region of the kinase pocket (often the "gatekeeper" region or solvent interface), restricting bond rotation and pre-organizing the inhibitor into a bioactive conformation (atropisomerism control).[3]

  • 6-Bromo Handle (Diversification): The bromine atom (positioned at C6) allows for highly selective Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl or heteroaryl "tail" groups that drive potency and isoform selectivity.[1][2][3]

Chemical Pathway & Mechanism

The transformation of 2-Amino-5-bromo-4-methylnicotinic acid into a functional kinase inhibitor follows a robust 4-step protocol.[1][2] The "Self-Validating" nature of this workflow relies on the distinct reactivity differences between the C4-chloride (highly reactive to SNAr) and the C6-bromide (reactive to Pd-catalysis), allowing for regiospecific functionalization without protecting groups.[1][2]

Step-by-Step Synthesis Workflow
Step 1: Cyclocondensation to the Core Heterocycle

The nicotinic acid precursor is cyclized to form the pyrido[2,3-d]pyrimidin-4(3H)-one core.[1][2]

  • Reagents: Formamide (excess) or Urea (melt).[3]

  • Mechanism: Thermal condensation.[2][3] The amino group attacks the formylating agent, followed by intramolecular dehydration with the carboxylic acid/ester to close the pyrimidine ring.[3]

  • Product: 6-Bromo-5-methylpyrido[2,3-d]pyrimidin-4(3H)-one.[1][2]

Step 2: Chlorination (Activation)

The C4-carbonyl (lactam) is converted into a reactive chloride.[2][3]

  • Reagents: POCl

    
     (Phosphorus oxychloride), catalytic DMF, or SOCl
    
    
    .[3]
  • Mechanism: Vilsmeier-Haack type activation of the carbonyl oxygen followed by displacement by chloride.[2][3]

  • Critical Control: The C5-methyl group provides steric bulk that may slow this reaction compared to non-methylated analogs; heating (reflux) is usually required.[1][2][3]

Step 3: C4-Functionalization (The "Hinge" Binder)

Nucleophilic Aromatic Substitution (SNAr) displaces the C4-chloride.[1][2][3]

  • Reagents: Primary or secondary amine (e.g., Morpholine, Aniline), DIPEA, IPA or DMF.

  • Selectivity: The C4-Cl is significantly more electrophilic than the C6-Br due to the electron-deficient nature of the pyrimidine ring (positions 2 and 4 are activated).[1][2] The C6-Br remains intact.[1][2][3][4]

  • Role: The introduced amine often forms hydrogen bonds with the kinase "hinge" region (e.g., Val851 in PI3K

    
    ).[3]
    
Step 4: C6-Diversification (The "Selectivity" Pocket)

Suzuki-Miyaura Coupling at the C6-bromide.[1][2]

  • Reagents: Aryl Boronic Acid/Ester, Pd(dppf)Cl

    
     or Pd(PPh
    
    
    )
    
    
    , Na
    
    
    CO
    
    
    , Dioxane/Water.[3]
  • Role: This step introduces the hydrophobic moiety that extends into the affinity pocket, determining potency and selectivity against specific isoforms (e.g., PI3K

    
     vs. PI3K
    
    
    ).[3]

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Bromo-4-chloro-5-methylpyrido[2,3-d]pyrimidine

Objective: Create the activated dual-halogenated core.

  • Cyclization:

    • Charge a round-bottom flask with 2-Amino-5-bromo-4-methylnicotinic acid (10.0 g, 43.3 mmol) and Formamide (50 mL).[1][2]

    • Heat the mixture to 160°C for 12–18 hours. Monitor by LC-MS for the disappearance of starting material (M+H 231/233) and formation of the lactam (M+H 240/242).[3]

    • Workup: Cool to room temperature. Add water (100 mL) to precipitate the product. Filter the solid, wash with water and cold ethanol.[3] Dry in a vacuum oven at 50°C.

    • Yield Expectation: >80% (Off-white solid).[1][2][3]

  • Chlorination:

    • Suspend the dried lactam (5.0 g, 20.8 mmol) in POCl

      
        (25 mL).
      
    • Add N,N-Dimethylaniline (2.5 mL) or catalytic DMF (5 drops).[3]

    • Reflux (110°C) for 4 hours. The suspension should clear as the chloride forms.[2][3]

    • Quench (Caution): Remove excess POCl

      
       under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with saturated NaHCO
      
      
      to pH 7–8.[2][3]
    • Isolation: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over MgSO

      
      , filter, and concentrate.
      
    • Product: 6-Bromo-4-chloro-5-methylpyrido[2,3-d]pyrimidine.[1][2] Store under inert gas (moisture sensitive).

Protocol B: Regioselective Functionalization (Library Generation)

Objective: Synthesize a PI3K-targeted library member (e.g., 4-morpholino-6-aryl derivative).

  • SNAr Reaction (C4 Substitution):

    • Dissolve 6-Bromo-4-chloro-5-methylpyrido[2,3-d]pyrimidine (1.0 eq) in anhydrous THF or DMF.

    • Add Morpholine (1.1 eq) and DIPEA (1.5 eq).[3]

    • Stir at room temperature for 2 hours. (The C5-methyl steric hindrance may require mild heating to 40°C if reaction is slow).[1][2][3]

    • Validation: LC-MS should show complete conversion to the mono-substituted product (retention of Br pattern).

    • Note: The C6-Br is unreactive under these conditions.[1][2][3]

  • Suzuki Coupling (C6 Substitution):

    • Dissolve the C4-morpholino intermediate (1.0 eq) in 1,4-Dioxane/Water (4:1 ratio).

    • Add Aryl Boronic Acid (e.g., 3-hydroxyphenylboronic acid) (1.2 eq) and Na

      
      CO
      
      
      (2.0 eq).
    • Degas with Nitrogen for 10 minutes.[2][3]

    • Add Pd(dppf)Cl

      
      [3]·DCM  (0.05 eq).[2][3]
      
    • Heat to 90°C for 4–6 hours under Nitrogen.

    • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexanes/Ethyl Acetate).[3]

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow and chemical transformations, highlighting the regioselectivity enabled by the scaffold.

KinaseInhibitorSynthesisSM2-Amino-5-bromo-4-methylnicotinic acid(Starting Material)CyclizationStep 1: Cyclization(Formamide, 160°C)SM->CyclizationCore6-Bromo-5-methylpyrido[2,3-d]pyrimidin-4-one(Lactam Core)Cyclization->CoreRing ClosureActivationStep 2: Chlorination(POCl3, Reflux)Core->ActivationActivatedCore6-Bromo-4-chloro-5-methylpyrido[2,3-d]pyrimidine(Electrophilic Scaffold)Activation->ActivatedCoreC4 ActivationSNArStep 3: SNAr(Amine, RT)ActivatedCore->SNArRegioselectiveC4 AttackIntermediate4-Amino-6-bromo-5-methylpyrido[2,3-d]pyrimidine(Hinge Binder Installed)SNAr->IntermediateC6-Br IntactSuzukiStep 4: Suzuki Coupling(R-B(OH)2, Pd cat.)Intermediate->SuzukiC6 DiversificationFinalFinal Kinase Inhibitor(Dual Functionalized)Suzuki->FinalTarget Specificity

Caption: Modular synthesis pathway converting the nicotinic acid precursor into a dual-functionalized kinase inhibitor.

Key Data & Troubleshooting

ParameterObservation / RecommendationCausality
Reaction Rate (Step 1) Slower than non-methylated analogs.[1][2]The C4-methyl group creates steric hindrance near the carboxylic acid, requiring higher temperatures (160°C) for ring closure.[3]
Solubility (Step 3) Product may precipitate.[2][3]The 5-methyl group increases lipophilicity.[1][2][3] Use DMF/THF mixtures if precipitation traps impurities.[2][3]
Regioselectivity 100% C4-substitution observed.[1][2][3]The pyrimidine C4 position is electronically activated (imine-like).[1][2][3] The C6-Br on the pyridine ring is deactivated toward SNAr, preventing side reactions.[3]
Structural ID NMR shift of Methyl group.The C5-methyl usually appears as a singlet around

2.6–2.8 ppm.[1][2][3] A shift confirms the ring system is intact.[2][3]

References

  • Pfizer Inc. (2010).[2][3][5] Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information (NCBI). (2023).[2][3] PubChem Compound Summary for CID 737445, 2-Amino-5-bromonicotinic acid. (Note: Reference for the base scaffold class). [3]

  • BenchChem. (2023).[2][3] Application Notes: 2-Bromo-5-methylpyridin-4-amine in Kinase Inhibitor Synthesis. (Contextual reference for methyl-pyridine functionalization).

  • Vanderbilt University. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Royal Society of Chemistry. (2023).[2][3] Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.

Application Note: A Robust RP-HPLC Method for Purity Assessment of 2-Amino-5-bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity assessment of 2-Amino-5-bromo-4-methylnicotinic acid. This molecule, a substituted aminopyridine carboxylic acid, possesses zwitterionic properties that necessitate careful control of mobile phase pH for achieving optimal chromatographic separation. The described method is designed for specificity, linearity, and precision, making it suitable for quality control and impurity profiling in research and drug development settings. The protocol herein is grounded in established chromatographic principles and adheres to validation standards outlined by the International Council for Harmonisation (ICH).

Introduction and Method Rationale

2-Amino-5-bromo-4-methylnicotinic acid is a heterocyclic compound with structural motifs common in pharmacologically active molecules. Accurate determination of its purity is paramount for ensuring the quality, safety, and efficacy of any downstream applications, such as in the synthesis of active pharmaceutical ingredients (APIs).

The molecule's structure presents a unique challenge for RP-HPLC method development. It contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), making it a zwitterionic compound.[1] The charge state of these functional groups is highly dependent on the pH of the surrounding environment, which directly impacts the molecule's overall polarity and its retention on a non-polar stationary phase.

The Logic of pH Control: To ensure robust and reproducible retention on a standard C18 column, the ionization of the analyte must be suppressed.[2] By operating at an acidic pH (e.g., pH 2.5-3.5), the following is achieved:

  • Carboxylic Acid Group (-COOH): The low pH keeps the carboxylic acid group fully protonated (neutral), increasing its hydrophobicity and promoting retention via hydrophobic interactions with the C18 stationary phase.

  • Amino Group (-NH₂): The amino group becomes protonated (-NH₃⁺), which increases polarity. However, the dominant effect for retention on a C18 column is the suppression of the carboxylate anion.

This "ion-suppression" strategy is a cornerstone of robust RP-HPLC for ionizable compounds, leading to improved peak shape and stable retention times.[2]

Proposed Analytical HPLC Method

This protocol provides a starting point for the analysis. Optimization may be required based on the specific impurity profile of the sample.

Equipment and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and methanol; ultrapure water.

  • Reagents: Phosphoric acid or formic acid for mobile phase pH adjustment.

  • Reference Standard: A well-characterized reference standard of 2-Amino-5-bromo-4-methylnicotinic acid.

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters.

ParameterRecommended ConditionRationale
Stationary Phase C18, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention for a wide range of organic molecules.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Acidic pH suppresses the ionization of the carboxylic acid group, ensuring good retention and peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Elution Mode GradientEnsures elution of both polar and non-polar impurities within a reasonable runtime.
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25-26 min: 95% to 5% B; 26-30 min: 5% BA broad gradient to separate compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic pyridine ring provides strong UV absorbance. A DAD can be used to scan for the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of ultrapure water. Filter and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the 2-Amino-5-bromo-4-methylnicotinic acid reference standard in 10 mL of methanol in a volumetric flask.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the Standard Stock Solution 1:10 with the mobile phase (e.g., 95:5 Mobile Phase A:B).

  • Sample Solution: Prepare the sample to be tested at a similar concentration as the Working Standard Solution, using the same diluent.

Method Validation Framework (Trustworthiness)

To ensure the developed method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6] The objective of this validation is to demonstrate that the analytical procedure is reliable, reproducible, and accurate for the purity determination of 2-Amino-5-bromo-4-methylnicotinic acid.[7]

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[8] This is accomplished by making five or six replicate injections of the working standard solution. The acceptance criteria should be set to ensure the system is operating correctly.[9][10]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[8]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision and reproducibility of the injector, pump, and detector.[8]
Validation Parameters

The following parameters must be assessed as part of the formal method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][6] This is typically demonstrated by peak purity analysis using a DAD and by spiking the sample with known impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution (typically 5-6 concentrations) and performing a linear regression analysis on the concentration vs. peak area data. A correlation coefficient (r²) of ≥ 0.999 is generally required.

  • Accuracy: The closeness of the test results to the true value. This is assessed by spiking a sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Visualizations and Workflows

Method Development Logic

The following diagram illustrates the decision-making process for developing this HPLC method, starting from the analyte's properties.

MethodDevelopment Analyte Analyte: 2-Amino-5-bromo-4-methylnicotinic acid Properties Key Properties: - Aromatic Ring (UV Chromophore) - Acidic Group (-COOH) - Basic Group (-NH2) - Zwitterionic Nature Analyte->Properties Technique Select Technique: Reversed-Phase HPLC Properties->Technique Column Select Column: C18 (Non-polar) Technique->Column MobilePhase Design Mobile Phase: Ion Suppression Technique->MobilePhase Detector Select Detector: UV/DAD Detector Technique->Detector FinalMethod Final Method Parameters: C18, ACN/Acidified Water Gradient, 1.0 mL/min, 30°C, UV 254 nm Column->FinalMethod pH_Control Control pH: Set pH ~2.5 with Acid Buffer MobilePhase->pH_Control Solvent Select Organic Modifier: Acetonitrile (ACN) MobilePhase->Solvent pH_Control->FinalMethod Solvent->FinalMethod Wavelength Select Wavelength: ~254 nm Detector->Wavelength Wavelength->FinalMethod

Caption: Logical flow for HPLC method development based on analyte properties.

Overall Experimental Workflow

The diagram below outlines the complete workflow from sample preparation to final data analysis and reporting.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Prep_Mobile Prepare Mobile Phases (Aqueous & Organic) Equilibrate Equilibrate System Prep_Mobile->Equilibrate Prep_Std Prepare Reference Standard Solution SST Perform System Suitability Test (SST) Prep_Std->SST Prep_Sample Prepare Sample Solution Inject_Samples Inject Samples & Standards Prep_Sample->Inject_Samples SST->Inject_Samples If SST Passes Integrate Integrate Chromatograms Inject_Samples->Integrate Calculate Calculate Purity (% Area) and Impurity Profile Integrate->Calculate Report Generate Report Calculate->Report

Caption: Step-by-step workflow for HPLC purity assessment.

Conclusion

The reversed-phase HPLC method described provides a robust and reliable framework for the purity assessment of 2-Amino-5-bromo-4-methylnicotinic acid. By carefully controlling the mobile phase pH to suppress the ionization of the analyte's carboxylic acid moiety, excellent peak shape and reproducible retention are achieved on a standard C18 column. This application note serves as a comprehensive guide for researchers and quality control analysts, providing not only a detailed protocol but also the underlying scientific rationale and a clear pathway for method validation according to industry standards.

References

  • SIELC Technologies. "New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions." SIELC.
  • U.S. Food and Drug Administration. (2021). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA. [Link]

  • "System suitability Requirements for a USP HPLC Method - Tips & Suggestions." (2025). Cellerant.
  • ECA Academy. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ECA Academy. [Link]

  • SIELC Technologies. "HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column." SIELC.
  • Pharmalytics. (2025). "System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025." YouTube.
  • Pharmaguideline. "System Suitability in HPLC Analysis." Pharmaguideline. [Link]

  • International Council for Harmonisation. (2005). "ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH.
  • Papanastasiou, I., et al. (2005). "Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis.
  • U.S. Food and Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA. [Link]

  • Zhang, L., et al. (2016). "Preparation, evaluation, and application of a novel reversed-phase/zwitterionic/hydrophilic interaction liquid chromatographic mixed-mode stationary phase.
  • European Medicines Agency. (1995). "Q 2 (R1) Validation of Analytical Procedures: Text and Methodology." EMA. [Link]

  • Waters Corporation. "HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System.
  • Taylor & Francis Online. (2024). "Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples." Critical Reviews in Food Science and Nutrition.
  • Trtanj, M. I., et al. (2004). "A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column." Analytical and Bioanalytical Chemistry.
  • Waksmundzka-Hajnos, M. (1998). "Chromatographic separations of aromatic carboxylic acids.

Sources

Process Development & Scale-Up Guide: 2-Amino-5-bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up considerations for 2-Amino-5-bromo-4-methylnicotinic acid , a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.

While laboratory-scale synthesis often utilizes direct bromination of the acid, this approach suffers from poor solubility and difficult purification of the zwitterionic product on a multi-kilogram scale. This guide recommends an Ester-Protection Route , utilizing Methyl 2-amino-4-methylnicotinate as the substrate for bromination. This strategy ensures superior solubility in standard organic solvents, allows for efficient impurity rejection via crystallization, and mitigates the risk of uncontrolled exotherms associated with heterogeneous slurries.

Retrosynthetic Strategy & Pathway

The synthesis is designed to maximize regioselectivity at the C5 position. The C2-amino group acts as a strong ortho, para-director. With C3 blocked by the carboxylate/ester and C4 by the methyl group, the C5 position is electronically activated and sterically accessible.

Reaction Pathway Diagram

SynthesisPathway SM Start: 2-Amino-4-methyl- nicotinic acid (or Ester) Bromination Step 1: Regioselective Bromination (NBS, MeCN, <20°C) SM->Bromination Electrophilic Subst. Intermediate Intermediate: Methyl 2-amino-5-bromo- 4-methylnicotinate Bromination->Intermediate Cryst. Purification Hydrolysis Step 2: Hydrolysis (NaOH, MeOH/H2O) Intermediate->Hydrolysis Saponification Product Target: 2-Amino-5-bromo- 4-methylnicotinic acid Hydrolysis->Product Acidification & Isolation

Figure 1: Synthetic pathway prioritizing the ester intermediate for improved impurity control.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency and safety, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Reagent Stoichiometry NBS: 1.00 – 1.05 eqExcess NBS leads to 3,5-dibromo impurities (if C3 is decarboxylated) or N-bromo species. Deficit leaves unreacted starting material (SM) which is difficult to separate.
Temperature 0°C – 15°CHigher temperatures (>25°C) promote radical side reactions (benzylic bromination at C4-Methyl) and degradation.
Solvent Selection Acetonitrile (MeCN)MeCN is preferred over DMF. It dissolves the ester substrate but precipitates the succinimide byproduct, simplifying workup. It is also easier to remove (lower BP) than DMF.
Addition Rate Controlled (Exotherm)NBS addition is exothermic. Accumulation of unreacted NBS due to fast addition can lead to a thermal runaway.
Quench pH pH 7-8 (Bisulfite)Essential to neutralize active bromine species before isolation to prevent post-filtration bromination or equipment corrosion.

Detailed Experimental Protocols

Protocol A: Regioselective Bromination (Scale: 1 kg Input)

Objective: Convert Methyl 2-amino-4-methylnicotinate to Methyl 2-amino-5-bromo-4-methylnicotinate.

Reagents:

  • Methyl 2-amino-4-methylnicotinate (1.0 kg, 6.02 mol)

  • N-Bromosuccinimide (NBS) (1.08 kg, 6.08 mol, 1.01 eq)

  • Acetonitrile (MeCN) (10 L, 10 vol)

  • Sodium Bisulfite (aq. solution) for quench.

Procedure:

  • Setup: Charge a 20 L jacketed glass reactor with Methyl 2-amino-4-methylnicotinate and Acetonitrile (10 L) .

  • Cooling: Engage the cryostat to cool the mixture to 0–5°C . Ensure the agitator is running at sufficient speed to suspend any undissolved solids (though the ester should be mostly soluble).

  • Addition: Add NBS portion-wise as a solid (via a powder addition funnel) or as a solution in MeCN over 2–3 hours .

    • Critical Control: Monitor internal temperature (Ti). Do not allow Ti to exceed 15°C .

  • Reaction: Stir at 5–10°C for 2–4 hours.

    • IPC (In-Process Control): Sample for HPLC.[1] Target: < 1.0% Starting Material.

  • Quench: Add 10% Sodium Bisulfite solution (500 mL) slowly to destroy excess NBS. Check with starch-iodide paper (should remain white).

  • Workup:

    • Add Water (10 L) slowly to the reaction mixture to induce precipitation of the product.

    • Stir the slurry at 0–5°C for 2 hours (aging).

  • Isolation: Filter the solids using a centrifuge or Nutsche filter.

  • Wash: Wash the cake with 1:1 MeCN/Water (2 L) followed by Water (4 L) to remove succinimide and inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C until constant weight.

Expected Yield: 85–92% Purity: >98% (HPLC area)

Protocol B: Hydrolysis to Target Acid

Objective: Saponification of the intermediate ester to 2-Amino-5-bromo-4-methylnicotinic acid.

Reagents:

  • Brominated Ester Intermediate (from Protocol A)

  • Sodium Hydroxide (2M aq. solution, 3.0 eq)

  • Methanol (5 vol)

Procedure:

  • Dissolution: Charge the reactor with the Brominated Ester and Methanol .

  • Saponification: Add 2M NaOH solution slowly at ambient temperature.

  • Heating: Warm the mixture to 40–45°C for 3 hours.

    • Note: Avoid reflux to prevent potential decarboxylation or bromine displacement.

  • IPC: Monitor for disappearance of ester via HPLC.

  • Acidification: Cool to 20°C. Adjust pH to 3.5–4.0 using 2M HCl. The zwitterionic acid will precipitate as a thick slurry.

  • Filtration: Filter the solid.

  • Purification (Slurry Wash): Resuspend the wet cake in Water (5 vol) , stir for 1 hour, and re-filter. This removes trapped inorganic salts (NaCl).

  • Drying: Dry at 50°C under vacuum.

Scale-Up & Safety Considerations

Thermal Hazards (NBS)

N-Bromosuccinimide is thermally unstable. In the presence of certain solvents or impurities, it can decompose exothermically.

  • Hazard: Do not mix NBS with THF or 2-MeTHF on a large scale without rigorous DSC (Differential Scanning Calorimetry) testing, as exothermic side reactions have been reported [1].

  • Mitigation: Use Acetonitrile or DMF . Maintain reactor jacket temperature limits. Ensure the reactor has emergency cooling capacity.

Impurity Profile & Management

The most common impurities in this synthesis are:

  • 3,5-Dibromo species: Result of over-bromination. Control: Strict stoichiometry (1.01 eq NBS) and low temperature.

  • Regioisomer (3-bromo): Rare due to steric blocking, but possible if the starting material contains 2-amino-4-methylpyridine (decarboxylated impurity). Control: Ensure high purity of starting material.

Workup Logic Flowchart

WorkupLogic ReactionMix Reaction Mixture (MeCN, Product, Succinimide) Quench Add NaHSO3 (aq) (Neut. Excess NBS) ReactionMix->Quench Precipitation Add Water (Anti-solvent) (Induce Crystallization) Quench->Precipitation Filtration Filtration Precipitation->Filtration Filtrate Filtrate Waste (MeCN, Succinimide, Salts) Filtration->Filtrate Cake Wet Cake (Product) Filtration->Cake

Figure 2: Isolation strategy utilizing water as an anti-solvent to purge succinimide.

Analytical Controls

  • HPLC Method: C18 Column, Gradient Mobile Phase (0.1% TFA in Water / Acetonitrile). Detection at 254 nm.

  • NMR Validation:

    • Proton NMR (DMSO-d6) should show the disappearance of the C5-proton (approx. 6.5-7.0 ppm region in precursor) and retention of the C6-proton (singlet, downfield).

    • Shift of the methyl group signal due to the ortho-bromo effect.

References

  • Guan, M., et al. (2021).[2] "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development, 25(6), 1375-1382.[2] [2]

  • BenchChem. (2025). "Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide."

  • Menon, R., et al. (2022). "Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives." The Journal of Organic Chemistry, 87(7). [3]

  • European Patent Office. (1993). "Method of producing 2-amino-3-nitro-5-halogenopyridine." EP 0530524 A1.[4]

Sources

application of 2-Amino-5-bromo-4-methylnicotinic acid in agrochemical research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Amino-5-bromo-4-methylnicotinic Acid in Agrochemical Discovery

Part 1: Executive Summary & Chemical Profile

2-Amino-5-bromo-4-methylnicotinic acid (CAS: 782393-76-4 / 133463-53-5 derivatives) is a high-value heterocyclic scaffold designed for the synthesis of next-generation agrochemicals. Its unique substitution pattern—combining a reactive amino group, a carboxylic acid, and a halogen handle on a pyridine core—makes it an ideal precursor for three major classes of crop protection agents: ALS-inhibiting herbicides (Sulfonylureas/Imidazolinones) , PPO-inhibiting herbicides (Pyrido[2,3-d]pyrimidines) , and Ryanodine receptor-modulating insecticides .

Structural Pharmacophore Analysis

The molecule functions as a "molecular Lego" block with four distinct orthogonal reaction sites:

  • C2-Amino Group (-NH₂) : Nucleophilic handle for cyclization or urea formation.

  • C3-Carboxylic Acid (-COOH) : Electrophilic site for esterification, amidation, or heterocycle formation.

  • C4-Methyl Group (-CH₃) : Steric modulator that influences binding affinity in enzyme pockets (e.g., ALS or PPO enzymes).

  • C5-Bromine Atom (-Br) : Critical handle for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Part 2: Synthetic Utility & Protocols

Application A: Synthesis of Pyrido[2,3-d]pyrimidine Herbicides

Target Class: PPO Inhibitors / Auxin Mimics

Pyrido[2,3-d]pyrimidines are potent herbicides that inhibit protoporphyrinogen oxidase (PPO). The 2-amino-nicotinic acid motif allows for a rapid, one-pot cyclization to form the bicyclic core.

Experimental Protocol: Cyclocondensation

  • Objective : Synthesize 2-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one.

  • Reagents : 2-Amino-5-bromo-4-methylnicotinic acid (1.0 eq), Acetic Anhydride (excess), Primary Amine (R-NH₂, 1.1 eq).

  • Conditions : Reflux (120-140°C).

Step-by-Step Methodology:

  • Activation : Dissolve 10 mmol of the starting material in 20 mL of acetic anhydride. Heat to reflux for 2 hours to form the intermediate oxazinone (2-methyl-6-bromo-5-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one).

  • Monitoring : Monitor consumption of starting material via TLC (Eluent: EtOAc/Hexane 1:1).

  • Aminolysis : Cool the mixture to 60°C. Slowly add 11 mmol of the desired primary amine (e.g., aniline or substituted benzylamine) dissolved in acetic acid.

  • Cyclization : Re-heat to reflux for 4-6 hours. The amine opens the oxazinone ring and subsequently re-closes to form the pyrimidinone.

  • Work-up : Pour the reaction mixture into ice water (100 mL). The product typically precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.[1]

Mechanism of Action Insight : The resulting bicyclic system mimics the protoporphyrin IX macrocycle, competitively inhibiting the PPO enzyme. The C5-bromo group can be further derivatized to optimize lipophilicity and leaf penetration.

Application B: Synthesis of Pyridyl-Sulfonylurea Herbicides

Target Class: Acetolactate Synthase (ALS) Inhibitors

Sulfonylureas require a "bridge" between an aryl group and a heterocycle. This scaffold serves as the heterocyclic head group.

Experimental Protocol: Isocyanate Coupling

  • Objective : Coupling to form a Sulfonylurea linkage.

  • Reagents : Methyl 2-amino-5-bromo-4-methylnicotinate (Ester form), Aryl Sulfonyl Isocyanate.

  • Solvent : Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation : Convert the acid to its methyl ester using standard SOCl₂/MeOH conditions if not already esterified.

  • Coupling : Dissolve 5 mmol of the methyl ester in anhydrous DCM (15 mL) under Nitrogen atmosphere.

  • Addition : Add 5.5 mmol of the appropriate Aryl Sulfonyl Isocyanate (e.g., 2-methoxycarbonylbenzenesulfonyl isocyanate) dropwise at 0°C.

  • Reaction : Stir at room temperature for 12 hours. The nucleophilic N1-amino group attacks the isocyanate carbon.

  • Isolation : Evaporate solvent. The residue is often a stable solid. Wash with diethyl ether to remove unreacted isocyanate.

Application C: Late-Stage C5-Functionalization (Suzuki Coupling)

Target Class: Broad-Spectrum Discovery Libraries

The C5-Bromine is the most valuable feature for SAR (Structure-Activity Relationship) optimization, allowing the introduction of diverse aryl or heteroaryl groups.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Catalyst : Pd(dppf)Cl₂ (3 mol%).

  • Base : K₂CO₃ (2.0 eq).

  • Solvent : 1,4-Dioxane/Water (4:1).

Methodology:

  • Charge a reaction vial with 1.0 eq of 2-Amino-5-bromo-4-methylnicotinic acid derivative, 1.2 eq of Aryl Boronic Acid, and Base.

  • Add solvent and degas with Argon for 10 minutes.

  • Add Pd catalyst and seal the vial.

  • Heat to 90°C for 4-8 hours.

  • Purification : Acidify aqueous work-up to pH 4 (to recover the free acid product) or standard extraction for esters.

Part 3: Visualization & Logic

Pathway Diagram: Modular Synthesis Flow

The following diagram illustrates the divergent synthesis pathways available from this single scaffold.

Agrochemical_Pathways Start 2-Amino-5-bromo-4-methyl- nicotinic acid Oxazinone Intermediate: Oxazinone Start->Oxazinone Ac2O Reflux Ester Methyl Ester Derivative Start->Ester MeOH H+ Arylated 5-Aryl-Nicotinic Acid (Auxin Mimic) Start->Arylated Ar-B(OH)2 Pd(0) Cat. Herbicide1 Pyrido[2,3-d]pyrimidine (PPO Inhibitor) Oxazinone->Herbicide1 R-NH2 Cyclization Herbicide2 Pyridyl-Sulfonylurea (ALS Inhibitor) Ester->Herbicide2 R-SO2-NCO Coupling

Caption: Divergent synthetic pathways transforming the core scaffold into three distinct agrochemical classes.

Part 4: Data Summary

Table 1: Comparative Reactivity of Functional Sites

Reaction SiteFunctional GroupPrimary TransformationTarget Agrochemical ClassTypical Yield
C2 Amino (-NH₂)Urea formation, CyclizationSulfonylureas, Imidazolinones85-95%
C3 Carboxylic Acid (-COOH)Esterification, AmidationPicolinamides (Fungicides)90-98%
C5 Bromine (-Br)Suzuki/Sonogashira CouplingAuxin Mimics, PPO Inhibitors70-85%
C4 Methyl (-CH₃)Benzylic Oxidation (Rare)Advanced Intermediates<50%

References

  • US Patent 3,917,624 . Process for producing 2-amino-nicotinonitrile intermediates. (Describes the use of 2-amino-nicotinic acid derivatives in synthesizing pyrido[2,3-d]pyrimidine herbicides).

  • BenchChem . Application Notes for 2-Amino-5-bromo-4-methylnicotinic acid. (General reactivity profile and availability).

  • Organic Chemistry Portal . Synthesis of Sulfonylureas via Isocyanates. (General mechanism for sulfonylurea herbicide synthesis applicable to this scaffold).

  • ResearchGate . Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (Review of pyridine scaffolds in modern agrochemistry).

Sources

Application Note: Synthesis of 2-Amino-5-bromo-4(3H)-pyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis, purification, and validation of 2-amino-5-bromo-4(3H)-pyrimidinone (also known as 2-amino-5-bromo-4-hydroxypyrimidine), a critical scaffold in the development of kinase inhibitors (e.g., BTK, EGFR) and immunomodulators (TLR7 agonists). We present two field-proven protocols: a high-fidelity N-Bromosuccinimide (NBS) method for research scale and a cost-effective Bromine (


)  method for scale-up. The guide addresses the specific solubility challenges ("insoluble brick" behavior) inherent to this scaffold and provides validated downstream functionalization pathways.

Chemical Logic & Mechanism[1][2]

Structural Dynamics and Tautomerism

The reactivity of 2-amino-4(3H)-pyrimidinone is governed by its lactam-lactim tautomerism. While the lactam (4-oxo) form predominates in the solid state and polar solvents (DMSO), the lactim (4-hydroxy) form dictates reactivity under specific conditions (e.g., O-alkylation vs. N-alkylation).

Mechanistic Insight: The C-5 position is electronically activated for Electrophilic Aromatic Substitution (


) due to the combined ortho- and para-directing effects of the C-4 oxo/hydroxy group and the C-2 amino group.

Tautomerism cluster_conditions Reactivity Profile Lactam Lactam Form (Predominant in Solution) 2-amino-4(3H)-pyrimidinone Lactim Lactim Form (Reactive Intermediate) 2-amino-4-hydroxypyrimidine Lactam->Lactim Tautomeric Equilibrium Brominated Target Product 2-amino-5-bromo-4(3H)-pyrimidinone Lactim->Brominated SEAr (Bromination) Desc C-5: Highly Nucleophilic (Target for Electrophiles)

Figure 1: Tautomeric equilibrium and the activation of the C-5 position for bromination.

Experimental Protocols

Protocol A: NBS Bromination (High Purity / Research Scale)

Best for: Small batches (1g – 50g), high purity requirements, and avoiding hazardous liquid bromine.

Reagents & Equipment[1][2][3][4]
  • Starting Material: Isocytosine (2-amino-4(3H)-pyrimidinone) [CAS: 108-53-2]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath.

Step-by-Step Methodology
  • Dissolution: Charge a flask with Isocytosine (10.0 g, 90 mmol) and DMF (100 mL). Stir until a clear or slightly suspension forms. Note: Isocytosine has limited solubility; DMF is preferred over acetonitrile for better homogeneity.

  • Controlled Addition: Cool the mixture to 0–5°C using an ice bath. Dissolve NBS (16.8 g, 94.5 mmol) in DMF (40 mL) and add dropwise over 30 minutes.

    • Critical Control Point: Maintain temperature <10°C to prevent di-bromination or oxidation side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 3–5 hours.

    • Monitoring: Check by TLC (10% MeOH in DCM) or LC-MS. The starting material spot should disappear.

  • Quench & Precipitation: Pour the reaction mixture slowly into Ice Water (400 mL) with vigorous stirring. The product will precipitate immediately as an off-white solid.

  • Purification (The "Succinimide Wash"):

    • Filter the solid.[5]

    • Wash 1: Water (3 x 50 mL) to remove residual DMF and water-soluble succinimide.

    • Wash 2: Acetone or Acetonitrile (2 x 30 mL) to displace water and remove organic impurities.

  • Drying: Dry under vacuum at 50°C for 12 hours.

Yield: 85–92% Appearance: Off-white to pale yellow powder.

Protocol B: Bromine ( ) in Acetic Acid (Scale-Up / Industrial)

Best for: Large scale (>100g), cost reduction, and robust "workhorse" synthesis.

Step-by-Step Methodology
  • Suspension: Suspend Isocytosine (100 g, 0.9 mol) in Glacial Acetic Acid (500 mL).

    • Note: The starting material will not fully dissolve initially.

  • Bromination: Add Bromine (

    
    ) (48 mL, 0.95 mol) dropwise over 1 hour.
    
    • Safety: Use a dropping funnel with a pressure-equalizing arm. Trap HBr fumes with a NaOH scrubber.

    • Exotherm: The reaction is exothermic. Maintain internal temperature between 45–55°C.

  • Heating: After addition, heat the mixture to 60°C for 2 hours to ensure completion and drive off HBr.

  • Work-up: Cool to room temperature. The product often crystallizes out as the hydrobromide salt or free base depending on concentration.

  • Neutralization (Optional but Recommended): Pour into ice water (2 L). Adjust pH to ~7 using saturated Sodium Acetate or dilute NaOH to ensure the free base is formed.

  • Filtration: Filter the solid, wash extensively with water, and dry.

Analytical Validation & QC

Due to the poor solubility of the product, standard NMR in


 is impossible. DMSO-d6  is the required solvent.
FeatureChemical Shift (

, ppm)
MultiplicityAssignment
H-6 7.95 – 8.05 Singlet (1H)Aromatic proton (Deshielded by Br)
NH₂ 6.50 – 7.20Broad Singlet (2H)Exocyclic amine (Exchangeable)
NH 10.80 – 11.20Broad Singlet (1H)Amide/Lactam proton

Key QC Indicator:

  • Absence of H-5: The starting material (Isocytosine) has a doublet at ~5.6 ppm (H-5) and ~7.5 ppm (H-6). The disappearance of the 5.6 ppm signal and the collapse of the 7.5 ppm doublet into a downfield singlet (~8.0 ppm) confirms quantitative mono-bromination.

Downstream Applications & Workflow

The 5-bromo derivative is rarely the final drug; it is a "linchpin" intermediate. The two primary divergent pathways are Suzuki Coupling (C-C bond formation) and Chlorination (activation for


).

Downstream Start 2-amino-5-bromo-4(3H)-pyrimidinone Int_Cl Intermediate: 2-amino-4-chloro-5-bromopyrimidine Start->Int_Cl POCl3, PhNMe2 (Reflux) Chlorination Suzuki_Prod C5-Aryl Derivative (via Suzuki Coupling) Start->Suzuki_Prod Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Dioxane/H2O Final_SNAr Drug Candidate: 4-Amino substituted derivative (via SNAr) Int_Cl->Final_SNAr R-NH2, DIPEA Nucleophilic Displacement

Figure 2: Divergent synthetic workflows for drug development.

Application Notes:
  • Suzuki-Miyaura Coupling: The C-5 bromine is an excellent handle for Pd-catalyzed coupling. However, the free amine and amide protons can poison catalysts.

    • Optimization: Protect the amine (e.g., Boc-anhydride) or use robust catalyst systems like Pd(dppf)Cl2 with inorganic bases (

      
      ) in aqueous dioxane.
      
  • Chlorination: Converting the 4-oxo group to a 4-chloro group using

    
     creates a highly electrophilic species. This allows for the introduction of complex amines at the 4-position, a common motif in kinase inhibitors.
    

Troubleshooting & Safety

IssueCauseSolution
"Insoluble Brick" Strong H-bonding networkUse DMSO or TFA for analysis. For reactions, use DMF at elevated temps or protect the amine (Boc).
Orange Color Trace

trapped in lattice
Wash solid with 5% Sodium Thiosulfate (

) solution during filtration.
Low Yield (NBS) Incomplete precipitationThe product is slightly soluble in DMF. Ensure the Water:DMF ratio is at least 4:1 during quenching.
Di-bromination Excess reagent / High TempStrictly control stoichiometry (1.05 eq) and keep addition temp <10°C.

References

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. Beilstein Journal of Organic Chemistry. Validated protocol for lithiation and bromination derivatives.

  • Synthesis of 2-Amino-5-bromopyrimidine. ChemicalBook. Industrial scale data and supplier specifications.

  • Bromination of Alkenes and Heterocycles - Mechanism. Master Organic Chemistry. Mechanistic grounding for electrophilic bromination.

  • Pyrimidines in Drug Development. MDPI Molecules. Comprehensive review of pyrimidine scaffolds in FDA-approved drugs.

  • BenchChem Protocol: Synthesis of 2-amino-5-bromo-4-methylpyridine. BenchChem. Comparative protocol for methylated derivatives using NBS/DMF.

Sources

Advanced Protocol for the Preparation of 2-Amino-5-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

2-Amino-5-bromonicotinic acid (CAS: 52833-94-0) is a critical pharmacophore in medicinal chemistry, serving as a versatile building block for kinase inhibitors (e.g., via Suzuki-Miyaura coupling) and poly-ADP-ribose polymerase (PARP) inhibitors.

The synthesis of this compound presents a classic regioselectivity challenge on a pyridine ring. The pyridine nitrogen is electron-withdrawing, typically deactivating the ring toward Electrophilic Aromatic Substitution (SEAr). However, the 2-amino group acts as a powerful activating group (ortho/para director), overriding the deactivation of the ring nitrogen and the electron-withdrawing nature of the 3-carboxylic acid (meta director).

Strategic Route Selection:

  • Route A (Recommended): Direct Bromination of 2-Aminonicotinic Acid.

    • Mechanism:[1][2] SEAr directed to the C5 position (para to amino, meta to carboxyl).

    • Pros: High atom economy, single-step, scalable, uses inexpensive reagents.

    • Cons: Requires handling of elemental bromine (in standard protocol).

  • Route B (Alternative): Hydrolysis of 2-Amino-5-bromonicotinonitrile.

    • Pros: Avoids bromination if the nitrile is commercially available.

    • Cons: Hydrolysis conditions (strong acid/base) can be harsh; lower overall availability of precursor.

This guide focuses on Route A , providing a scalable "Gold Standard" protocol using elemental bromine and a "Green/Lab-Scale" alternative using N-Bromosuccinimide (NBS).

Reaction Mechanism & Pathway[1][2]

The reaction proceeds via an electrophilic aromatic substitution.[3] The amino group at C2 increases electron density at C3 and C5. Since C3 is blocked by the carboxylic acid, substitution occurs exclusively at C5.

ReactionPathway cluster_conditions Critical Parameters Start 2-Aminonicotinic Acid (Substrate) Inter Sigma Complex (Resonance Stabilized) Start->Inter + Br2 / AcOH Electrophilic Attack Prod 2-Amino-5-Bromonicotinic Acid (Target) Inter->Prod - H+ ByProd HBr (By-product) Inter->ByProd Param1 Temp: 0°C -> RT Prevents poly-bromination Param2 Solvent: Acetic Acid Stabilizes intermediates

Figure 1: Mechanistic pathway for the C5-selective bromination of 2-aminonicotinic acid.

Protocol A: Standard Scale-Up Method (Br₂/AcOH)

This protocol is adapted from optimized industrial procedures and verified literature [1][2]. It is suitable for multigram to kilogram scale synthesis.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4][5][6][7]Role
2-Aminonicotinic acid 138.121.0Substrate
Bromine (Br₂) 159.811.1Electrophile
Acetic Acid (Glacial) 60.0525 volSolvent
Water 18.021 volCo-solvent
Step-by-Step Procedure
  • Preparation:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a gas outlet connected to a scrubber (NaOH solution) to trap HBr fumes.

    • Charge the flask with 2-aminonicotinic acid (10.0 g, 72.4 mmol).[6]

    • Add Glacial Acetic Acid (250 mL) and Water (10 mL). The small amount of water aids in solubilizing the zwitterionic amino acid.

  • Bromination:

    • Cool the suspension to 0–5°C using an ice/water bath. Crucial: Low temperature controls the reaction rate and prevents over-bromination.

    • Charge the addition funnel with Bromine (4.0 mL, ~12.6 g, 79 mmol, 1.1 equiv).

    • Add Bromine dropwise over 30–45 minutes . The solution will turn orange/red.

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 8 hours . Monitor by HPLC or TLC (Method: MeOH/DCM 1:9).

  • Workup & Isolation:

    • The product typically precipitates as the reaction progresses.

    • If the mixture is homogeneous, concentrate the acetic acid under reduced pressure to ~20% of the original volume.

    • Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring.

    • Filter the resulting precipitate using a sintered glass funnel.

    • Wash the filter cake with Cold Water (2 x 50 mL) and Diethyl Ether (2 x 30 mL) to remove residual acetic acid and bromine.

  • Drying:

    • Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 80–89% Appearance: Off-white to pale yellow solid.

Protocol B: Mild Laboratory Method (NBS)

For smaller scales (<5g) or labs avoiding elemental bromine, N-Bromosuccinimide (NBS) offers a safer, easier-to-handle alternative.

Materials & Reagents
ReagentEquiv.[5][6][8][9]Role
2-Aminonicotinic acid 1.0Substrate
N-Bromosuccinimide (NBS) 1.05Brominating Agent
DMF or Acetonitrile 10 volSolvent
Step-by-Step Procedure
  • Dissolution: Dissolve 2-aminonicotinic acid (1.0 g) in DMF (10 mL).

  • Addition: Cool to 0°C. Add NBS (1.35 g, 1.05 equiv) portion-wise over 15 minutes. Protect from light (wrap flask in foil).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 4 hours.

  • Workup: Pour the mixture into Ice Water (50 mL). The product may precipitate.[5][7][9] If not, adjust pH to ~4-5 with dilute HCl.

  • Purification: Filter the solid. If DMF persists, recrystallize from Ethanol/Water.

Quality Control & Analytical Validation

Ensure the identity and purity of the product using the following specifications.

TestAcceptance CriteriaMethod Note
HPLC Purity > 98.0%C18 Column, H2O/MeCN (0.1% TFA) gradient.
1H NMR Consistent with structureDMSO-d6. Look for loss of C5 proton.
Appearance White to pale yellow powderVisual inspection.
Melting Point > 200°C (Dec)Distinct from starting material.[5]
NMR Interpretation (DMSO-d6):
  • Starting Material: Shows 3 aromatic protons (dd at ~6.7, dd at ~8.1, dd at ~8.2 ppm).

  • Product: Shows 2 aromatic protons as singlets (or narrow doublets) due to C5 substitution.

    • H4: ~8.3 ppm (d, J=2.5 Hz)

    • H6: ~8.5 ppm (d, J=2.5 Hz)

    • NH2: Broad singlet at ~7.5 ppm.

Safety & Handling

  • Bromine (Br₂): Extremely corrosive and toxic. Causes severe burns. Must be handled in a fume hood. Use glass or Teflon equipment only (no metal needles). Have sodium thiosulfate solution ready to neutralize spills.

  • Acetic Acid: Corrosive. Use acid-resistant gloves.

  • HBr Gas: Generated during the reaction.[7] Ensure the scrubber is active.

Workflow Visualization

Workflow Step1 Dissolve 2-Aminonicotinic Acid in AcOH + H2O Step2 Cool to 0-5°C Step1->Step2 Step3 Add Br2 Dropwise (Exothermic) Step2->Step3 Step4 Stir at RT for 8 Hours Step3->Step4 Step5 Quench in Ice Water Step4->Step5 Check Conversion >98%? Step4->Check IPC: HPLC Step6 Filter Precipitate Step5->Step6 Step7 Wash (H2O, Et2O) & Dry Step6->Step7 Check->Step4 No (Extend Time) Check->Step5 Yes

Figure 2: Operational workflow for the batch synthesis of 2-amino-5-bromonicotinic acid.

References

  • Gros, P. C., et al. (2019). "Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines." Comptes Rendus Chimie, 22(2-3).

  • Pauls, H. W., et al. (2009). "Process for producing 2-amino-nicotinonitrile intermediates." US Patent Application 2009/0156578 A1.[4]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 737445, 2-Amino-5-bromonicotinic acid."[10] PubChem.

Sources

Troubleshooting & Optimization

improving the yield of 2-Amino-5-bromo-4-methylnicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of 2-Amino-5-bromo-4-methylnicotinic acid (CAS 782393-76-4). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the chemical causality behind each step, ensuring you understand why a reaction behaves the way it does, enabling you to troubleshoot yield attrition effectively.

Mechanistic Overview & Synthetic Workflow

The synthesis of 2-amino-5-bromo-4-methylnicotinic acid relies on a highly controlled, two-step sequence:

  • Alkaline Hydrolysis: Conversion of a nitrile precursor to a carboxylic acid[1].

  • Electrophilic Aromatic Bromination: Regioselective halogenation driven by synergistic directing groups[2].

Synthesis A 2-Amino-4-methylpyridine- 3-carbonitrile B 2-Amino-4-methylnicotinic acid A->B 20% aq. KOH 110°C, 16h (Hydrolysis) C 2-Amino-5-bromo-4- methylnicotinic acid B->C Br2 in AcOH 0-5°C to RT (Bromination)

Figure 1: Two-step synthetic workflow for 2-Amino-5-bromo-4-methylnicotinic acid.

Validated Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in checkpoints to ensure intermediate integrity before proceeding.

Step 1: Alkaline Hydrolysis of Nitrile

Objective: Convert 2-amino-4-methylpyridine-3-carbonitrile to 2-amino-4-methylnicotinic acid.

  • Causality: Nitrile hydrolysis under alkaline conditions proceeds via an amide intermediate. High thermal energy is mandatory to overcome the activation barrier for the second hydrolysis step (amide to carboxylate).

  • Procedure:

    • Charge a round-bottom flask with 2-amino-4-methylpyridine-3-carbonitrile (1.0 equiv) and 20% aqueous potassium hydroxide (KOH)[1].

    • Stir the resulting solution at 110 °C in an oil bath for 12–16 hours[1].

      • Self-Validation Checkpoint: Analyze an aliquot via LC-MS or IR. The complete disappearance of the nitrile stretch (~2200 cm⁻¹) confirms the reaction has bypassed the amide intermediate.

    • Cool the mixture to room temperature.

    • Carefully adjust the pH to 3.0 using 2N aqueous HCl[1].

      • Causality: The product is an amphoteric amino acid. A pH of 3.0 approximates its isoelectric point (pI). This ensures the carboxylate is protonated while preventing over-protonation of the pyridine nitrogen, minimizing solubility and maximizing precipitation yield.

    • Filter the resulting solid, wash with cold ethanol, and dry under vacuum[1].

Step 2: Regioselective Bromination

Objective: Brominate the C5 position of 2-amino-4-methylnicotinic acid.

  • Causality: The amino group at C2 is strongly electron-donating (ortho/para directing). The methyl group at C4 is weakly activating (ortho/para directing). Both groups synergistically direct the electrophilic bromine exclusively to the C5 position. Glacial acetic acid acts as a polar protic solvent, stabilizing the bromonium ion intermediate.

  • Procedure:

    • Suspend 2-amino-4-methylnicotinic acid (1.0 equiv) in glacial acetic acid[2].

    • Cool the suspension to 0–5 °C using an ice bath.

    • Add a solution of bromine (Br₂, 1.05 equiv) in acetic acid dropwise over 30 minutes[2].

      • Causality: Strict thermal control and stoichiometric limitation suppress the formation of dibrominated or oxidized byproducts.

    • Allow the reaction mixture to warm to room temperature and stir for 1.5–2 hours[2].

    • Dilute the mixture with diethyl ether. This drives the precipitation of the intermediate 2-amino-5-bromo-4-methylnicotinic acid hydrobromide salt[2].

    • Filter the hydrobromide salt. To liberate the free acid, dissolve the salt in water and carefully titrate with ammonium hydroxide to the isoelectric point (pH ~3.5–4.0)[2].

    • Filter the precipitated free acid, wash with cold water, and dry under vacuum.

Troubleshooting Guides & FAQs

Q: Why is the yield of the hydrolysis step (Step 1) lower than expected, with significant mass unaccounted for? A: Yield attrition here is almost always an isolation failure, not a reaction failure. The product is zwitterionic. If you acidify the KOH solution past pH 3.0 (e.g., down to pH 1), the pyridine nitrogen protonates, forming a highly water-soluble hydrochloride salt. Always use a calibrated pH meter during the HCl addition and stop exactly at pH 3.0[1].

Q: During bromination (Step 2), I am seeing uncharacterized byproducts and a dark, tarry mixture. How can I improve selectivity? A: The pyridine ring is highly activated by the 2-amino group. Dark mixtures indicate oxidative degradation or over-bromination caused by localized hot spots during Br₂ addition. Ensure vigorous stirring, maintain the internal temperature strictly below 5 °C during the addition phase, and never exceed 1.05 equivalents of Br₂[2].

Q: Why precipitate the hydrobromide salt first instead of neutralizing the acetic acid reaction mixture directly? A: Direct neutralization of the acetic acid mixture generates massive amounts of ammonium acetate, which can trap your product in an oily emulsion. Precipitating the hydrobromide salt with diethyl ether acts as a powerful purification step, leaving unreacted bromine and organic impurities in the ether/acetic acid filtrate[2].

Quantitative Data Summary

Use the following benchmark parameters to evaluate the health of your synthetic workflow. Deviations from these metrics indicate a process failure.

ParameterStep 1: Alkaline HydrolysisStep 2: Regioselective Bromination
Primary Reagent 20% aq. KOHBr₂ (1.05 equiv)
Solvent System Water / Ethanol washGlacial Acetic Acid / Diethyl Ether
Thermal Profile 110 °C (Reflux)0–5 °C (Addition)

20 °C (Stir)
Reaction Kinetics 12–16 hours1.5–2.0 hours
Optimal Isolation pH pH 3.0pH 3.5–4.0
Expected Yield Range 85–92%75–85%

Troubleshooting Logic Tree

Troubleshooting Issue Yield Loss in Synthesis Cause1 Incomplete Hydrolysis Issue->Cause1 Cause2 Over-bromination Issue->Cause2 Cause3 Loss During Isolation Issue->Cause3 Sol1 Maintain 110°C Use 20% KOH Cause1->Sol1 Sol2 Control Br2 to 1.05 eq Keep at 0-5°C Cause2->Sol2 Sol3 Precipitate at pI (pH 3.0 - 4.0) Cause3->Sol3

Figure 2: Troubleshooting logic tree for identifying and resolving yield-limiting factors.

References

  • [1] Title: WO2019182925A1 - Oxadiazole transient receptor potential channel inhibitors | Source: Google Patents | 1

  • [2] Title: US3917624A - Process for producing 2-amino-nicotinonitrile intermediates | Source: Google Patents | 2

Sources

Technical Support Center: Purification of Crude 2-Amino-5-bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-ABMN-782 Subject: Optimization of Purity and Yield for Intermediate CAS 782393-76-4 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Triage Desk: Initial Assessment

Before initiating any protocol, characterize your crude material to select the correct workflow.

The Molecule: 2-Amino-5-bromo-4-methylnicotinic acid is an amphoteric pyridine derivative. It possesses a basic amine, an acidic carboxyl group, and a hydrophobic bromine substituent. This "zwitterionic" potential is the key lever we will pull for purification.

ObservationLikely IssueRecommended Action
Dark Brown/Black Solid Oxidative degradation of the amino group (common in air-exposed pyridines).Method A with Activated Charcoal step.
Sticky/Gummy Solid Trapped solvent (DMF/DMSO) or inorganic salts from the bromination quench.Method A (Reprecipitation) to remove entrained species.
Beige/Off-White Solid Good crude quality; likely contains minor regioisomers or starting material.Method B (Recrystallization) for final polish.

Core Purification Protocols

Method A: Acid-Base Reprecipitation (The "Workhorse")

Best for: Removing inorganic salts, sticky residues, and bulk colored impurities. This utilizes the molecule's amphoteric nature to switch solubility states.

The Logic:

  • High pH: The carboxylic acid deprotonates (

    
    ), making the molecule water-soluble. Insolubles (tars) are filtered out.
    
  • Low pH: We acidify to the Isoelectric Point (pI), where the net charge is zero. The zwitterion crashes out of the solution.

Protocol:

  • Dissolution: Suspend the crude solid (10 g) in Water (40 mL) . Slowly add 2M NaOH with stirring until the pH reaches 10–11. The solid should dissolve completely.

    • Note: If a haze remains, these are likely non-acidic impurities (e.g., decarboxylated byproducts).

  • Decolorization (Optional but Recommended): Add Activated Charcoal (0.5 g) . Stir at room temperature for 30 minutes.

  • Clarification: Filter through a Celite pad to remove the charcoal and insoluble impurities. Wash the pad with a small amount of dilute NaOH.

  • Precipitation: Cool the filtrate to 5–10°C. slowly add 2M HCl dropwise.

    • Critical Step: Monitor pH continuously. A heavy precipitate will form as you approach pH 3.5 – 4.0 . Do not overshoot to pH 1, or you may form the hydrochloride salt (

      
      ), which might redissolve or trap chloride salts.
      
  • Isolation: Stir the slurry for 1 hour to ripen the crystals. Filter via suction.

  • Washing: Wash the cake with cold water (2 x 10 mL) to remove NaCl.

  • Drying: Vacuum dry at 50°C.

Method B: Recrystallization (The "Polish")

Best for: Removing structurally similar organic impurities (e.g., unreacted 2-amino-4-methylnicotinic acid).

The Logic: The bromine atom adds significant lipophilicity compared to the starting material. We use a solvent system where the product is soluble only at high temperatures.

Protocol:

  • Solvent Choice: Ethanol/Water (3:1) or DMF/Water .

  • Dissolution: Suspend the solid in the solvent mixture. Heat to reflux (approx. 80°C for EtOH/Water).

    • Support Tip: If it does not dissolve, add pure DMF dropwise until clear, then add water until a faint turbidity persists, and clear it again with a drop of DMF.

  • Cooling: Allow the solution to cool slowly to room temperature, then chill to 0°C. Rapid cooling traps impurities.

  • Filtration: Collect the crystals. Wash with cold Ethanol.

Workflow Visualization

Diagram 1: Acid-Base Purification Logic

This workflow illustrates the chemical state changes required to separate the target from common impurities.

PurificationWorkflow Crude Crude Material (Solid, Impure) Basify Add 2M NaOH (pH > 10) Target: Solubilize as Carboxylate Crude->Basify Dissolution Filter1 Filter (Celite) Remove Insolubles/Tars Basify->Filter1 Filtrate Clear Filtrate (Product in Solution) Filter1->Filtrate Acidify Add 2M HCl to pH 3.5-4.0 Target: Isoelectric Precipitation Filtrate->Acidify Precipitation Filter2 Filter Precipitate Acidify->Filter2 Wash Wash with Cold Water Remove NaCl Filter2->Wash Final Pure Product (Beige/White Solid) Wash->Final

Caption: Step-by-step chemical transformation during Method A (Acid-Base Reprecipitation).

Troubleshooting & FAQs

Q1: The solid dissolved in NaOH, but nothing precipitated upon adding HCl. Why?

Diagnosis: You likely over-acidified. Explanation: Pyridines are basic. If you drop the pH to 1 or 0, you protonate the ring nitrogen or the amino group, forming a water-soluble hydrochloride salt (e.g., product-HCl). The Fix: Back-titrate with dilute NaOH to raise the pH back to 3.5–4.0 . The solid should reappear.

Q2: My product is still colored (brown/pink) after Method A.

Diagnosis: Persistent oxidative impurities. Explanation: Aminopyridines oxidize easily. The color bodies are often trace quinoidal species that adhere to the crystal lattice. The Fix:

  • Repeat Method A, but increase the Activated Charcoal load to 10% w/w.

  • Ensure the charcoal is added after the product is fully dissolved in base but before filtration.

  • If color persists, perform Method B using Ethanol/Water, as the organic impurities may stay in the mother liquor.

Q3: The filtration is extremely slow (clogging).

Diagnosis: Particle size is too small (fines). Explanation: Rapid addition of acid causes "crash precipitation," trapping impurities and creating microscopic particles that clog filters. The Fix:

  • Re-dissolve or re-suspend.

  • Add the HCl very slowly over 30 minutes.

  • Once the pH is reached, heat the slurry to 50°C for 30 minutes (Ostwald Ripening), then cool slowly. This grows larger, more filterable crystals.

Q4: How do I validate the purity?

Standard: HPLC (C18 column, Acetonitrile/Water with 0.1% TFA). Quick Check:

  • 1H NMR (DMSO-d6): Look for the methyl singlet (~2.3 ppm) and the aromatic proton at C6 (~8.0 ppm).

  • Impurity Markers: Unreacted starting material will lack the bromine effect (chemical shift changes) and will have a different retention time.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected NoPrecip No Precipitate on Acidification Start->NoPrecip Color Product is Colored Start->Color LowYield Low Yield Start->LowYield CheckPH Check pH NoPrecip->CheckPH Charcoal Recrystallize with Charcoal Color->Charcoal MotherLiquor Check Mother Liquor (HPLC) LowYield->MotherLiquor TooLow pH < 2? CheckPH->TooLow AdjustBase Add NaOH to pH 4 TooLow->AdjustBase Yes (Salt formed) Soluble Product in Liquor? MotherLiquor->Soluble Concentrate Concentrate Liquor or Adjust pH Soluble->Concentrate Yes

Caption: Decision tree for diagnosing common purification failures.

References

  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1). (Describes the halogenation and purification logic for aminopyridines). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 737445, 2-Amino-5-bromonicotinic acid. (Physicochemical properties of the close analog used for solubility modeling). Link

  • Vertex Pharmaceuticals. (2012). Synthetic routes to compounds 5 and 10-19 (Supplementary Information). (Detailed experimental procedures for brominated aminopyridine intermediates). Link

  • BLD Pharm. (2025). Product Data Sheet: 2-Amino-5-bromo-4-methylnicotinic acid (CAS 782393-76-4).[1]Link

Sources

Technical Support Center: Bromination of 2-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of brominated 2-Amino-4-methylpyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure the success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the bromination of 2-Amino-4-methylpyridine, offering probable causes and actionable solutions.

Issue 1: The primary isolated product is 2-Amino-3,5-dibromo-4-methylpyridine.

Probable Cause(s): The formation of a di-brominated byproduct is one of the most common side reactions in this synthesis.[1] The 2-amino group is a strong activating group, making the pyridine ring highly susceptible to electrophilic substitution.[1][2] After the first bromine atom is added to the highly activated 5-position, the ring remains sufficiently electron-rich to react with a second equivalent of the brominating agent, typically at the 3-position. This issue is exacerbated by several factors:

  • High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the second, less favorable bromination to occur. A key factor in obtaining significant amounts of the di-bromo byproduct is a high reaction temperature.[3]

  • Excess Brominating Agent: Using more than one stoichiometric equivalent of the brominating agent (e.g., N-Bromosuccinimide or Bromine) will naturally drive the reaction toward di-bromination.[4]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with stoichiometric amounts of reagent, can lead to the slow formation of the di-brominated product.[4]

Recommended Solutions:

  • Strict Temperature Control: Maintain a low reaction temperature. A proven method involves dissolving the 2-Amino-4-methylpyridine in a suitable solvent like DMF, cooling the solution in an ice bath (0-5 °C), and adding the brominating agent dropwise to manage the reaction exotherm.[3][5] The reaction can then be allowed to proceed at a controlled temperature, for instance, 20 °C.[3] Temperatures in the range of 0-50 °C have been shown to favor the mono-brominated product.[3]

  • Stoichiometric Reagent Addition: Use precisely one equivalent of the brominating agent. For example, if starting with 277.8 mmol of 2-Amino-4-methylpyridine, use exactly 277.8 mmol of N-Bromosuccinimide (NBS).[5]

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][5] Once the starting material is fully consumed, the reaction should be promptly quenched to prevent the formation of over-brominated species.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it is a milder source of electrophilic bromine and can lead to higher selectivity for the mono-brominated product under controlled conditions.[2][5]

Issue 2: The reaction yield is low, with significant unreacted starting material.

Probable Cause(s):

  • Insufficient Reagent: The amount of brominating agent was less than one full equivalent.

  • Low Reaction Temperature/Short Reaction Time: The reaction may not have reached completion due to insufficient thermal energy or time.

  • Reagent Degradation: The brominating agent, particularly NBS, can degrade if not stored properly.

  • Incomplete Diazotization (Sandmeyer-type reactions): If using a Sandmeyer-type reaction, incomplete formation of the diazonium salt from 2-amino-4-methylpyridine will result in unreacted starting material.[4]

Recommended Solutions:

  • Verify Reagent Stoichiometry and Quality: Ensure you are using a fresh, high-purity brominating agent and that the molar equivalents are calculated correctly.

  • Optimize Reaction Time and Temperature: While high temperatures can cause over-bromination, the reaction still requires sufficient time and energy. A typical duration is 8-10 hours at 20 °C after the initial addition at a lower temperature.[3][5] Use TLC to determine the optimal reaction time.

  • Ensure Proper Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Use a properly sized stir bar and an appropriate stir rate.

Issue 3: The isolated product is a dark brown, oily, or impure solid.

Probable Cause(s):

  • Formation of Colored Impurities: Side reactions or degradation of the starting material or product can generate colored byproducts. Pouring the reaction mixture into water often results in the precipitation of a brown solid.[3]

  • Residual Solvent: Incomplete removal of high-boiling solvents like DMF can leave the product as an oil or sticky solid.

  • Trapped Byproducts: The crude product can be contaminated with byproducts from the brominating agent (e.g., succinimide from NBS) or other salts.

Recommended Solutions:

  • Aqueous Work-up: After the reaction is complete, pour the mixture into a large volume of water. This will precipitate the organic product while dissolving water-soluble impurities like succinimide and residual DMF.[3]

  • Washing Protocol: Filter the precipitated crude solid and wash it thoroughly with water.[3] An additional wash with a solvent in which the product is poorly soluble but impurities are soluble can be highly effective. For example, washing the crude solid with acetonitrile has been shown to significantly improve purity.[3][6]

  • Recrystallization/Chromatography: If washing is insufficient, purify the product by recrystallization from a suitable solvent system or by flash column chromatography to remove persistent impurities.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is N-Bromosuccinimide (NBS) often the preferred reagent for this bromination?

N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of electron-rich aromatic and heterocyclic compounds for several key reasons.[2][8]

  • Selectivity: NBS provides a low concentration of electrophilic bromine, which favors selective mono-bromination, especially at the highly activated 5-position of 2-Amino-4-methylpyridine.[2][3] This helps to minimize the formation of the 3,5-dibromo side product.[2]

  • Milder Conditions: Reactions with NBS can often be carried out under milder and more controlled conditions compared to using elemental bromine.[5]

  • Handling and Byproducts: NBS is a solid, making it easier and safer to handle than liquid bromine. The primary byproduct, succinimide, is generally water-soluble and can be easily removed during the aqueous work-up.

Q2: What is the underlying mechanism for the regioselective bromination at the 5-position?

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[2][9]

  • Activation: The amino group at the 2-position is a powerful electron-donating group. It increases the electron density of the pyridine ring, particularly at the ortho (3-position) and para (5-position) carbons, making the ring more nucleophilic and thus more susceptible to electrophilic attack.[1][2]

  • Electrophilic Attack: The brominating agent (e.g., NBS) acts as the source of an electrophilic bromine species (Br⁺). The electron-rich pyridine ring attacks the electrophile.

  • Regioselectivity: Due to the strong activating and directing effect of the amino group, the electrophilic attack occurs preferentially at the 5-position (para to the amino group), which is sterically more accessible than the 3-position.[2]

  • Formation of Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A base (e.g., solvent or another molecule) removes the proton from the 5-position, restoring the aromaticity of the pyridine ring and yielding the final 2-Amino-5-bromo-4-methylpyridine product.

Electrophilic Bromination Mechanism cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation Reactant 2-Amino-4-methylpyridine + Br⁺ SigmaComplex Sigma Complex (Resonance Stabilized) Reactant->SigmaComplex C5 attacks Br⁺ Product 2-Amino-5-bromo-4-methylpyridine SigmaComplex->Product Base Base Base->Product Removes H⁺

Caption: Mechanism of electrophilic bromination on 2-Amino-4-methylpyridine.

Q3: Can the amino group be protected to prevent side reactions?

Yes, protecting the amino group is a common strategy in organic synthesis to control reactivity.[10]

  • Why Protect? The strong activating nature of the amino group can sometimes lead to over-reactivity or undesired side reactions.[1] Converting the amino group to a less activating functional group, such as an amide (e.g., an acetyl group), can temper its electron-donating ability.[1][11] This deactivation can provide better control over the bromination, potentially preventing the formation of di-brominated species.

  • Common Protecting Groups: Common protecting groups for amines include acetyl (Ac), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz).[12][13] For instance, 2-Amino-4-methylpyridine can be acetylated to form 2-acetamido-4-methylpyridine.[1] This acetylated compound can then be brominated, and the acetyl group subsequently removed by hydrolysis to yield the desired brominated amine.[1]

  • Trade-offs: This strategy adds two steps to the synthetic sequence (protection and deprotection), which may reduce the overall yield. However, it can be a valuable approach when selectivity is a major issue.

Q4: How can I effectively purify the final product, 2-Amino-5-bromo-4-methylpyridine?

Purification is critical to remove side products and unreacted materials.[6][7] A multi-step approach is typically most effective.

Recommended Purification Workflow

Purification Workflow Start Crude Reaction Mixture Quench Pour into Ice Water Start->Quench Filter Filter Precipitated Solid Quench->Filter Wash_H2O Wash Solid with Water Filter->Wash_H2O Wash_Solvent Wash Solid with Acetonitrile Wash_H2O->Wash_Solvent Dry Dry the Solid Wash_Solvent->Dry Purity_Check Check Purity (TLC, NMR, HPLC) Dry->Purity_Check Pure Pure Product (>98%) Purity_Check->Pure Yes Impure Impure Product Purity_Check->Impure No Recrystallize Recrystallization or Column Chromatography Impure->Recrystallize Recrystallize->Dry

Sources

optimization of palladium-catalyzed cross-coupling reactions with bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic hurdles associated with the palladium-catalyzed cross-coupling of bromopyridines. While these substrates are indispensable in drug development, their inherent electronic properties—specifically the Lewis basicity of the pyridine nitrogen and the altered electron density of the heteroaromatic ring—frequently lead to catalyst poisoning, sluggish oxidative addition, and side reactions like protodeboronation.

This guide synthesizes empirical data and mechanistic causality to provide you with self-validating troubleshooting workflows and optimized protocols.

Diagnostic Workflow for Failed Couplings

Before adjusting reaction parameters randomly, it is critical to diagnose the specific failure mode of your catalytic cycle. The following workflow isolates the root cause based on observable reaction phenomena.

TroubleshootingWorkflow Start Analyze Reaction Failure (Low Yield / Stalled) PdBlack Is Palladium Black precipitating? Start->PdBlack Decomp Catalyst Decomposition (Thermal/Oxygen) PdBlack->Decomp Yes Unconsumed Is starting material mostly unconsumed? PdBlack->Unconsumed No FixDecomp Action: Lower Temp (80°C), Degas Solvents, Use Bulky Ligands Decomp->FixDecomp Poisoning Catalyst Poisoning (Pyridine N-coordination) Unconsumed->Poisoning Yes SideRxn Side Reactions (e.g., Protodeboronation) Unconsumed->SideRxn No (SM consumed) FixPoisoning Action: Use Sterically Hindered Biarylphosphine (RuPhos/BrettPhos) Poisoning->FixPoisoning FixSideRxn Action: Optimize Base (K3PO4), Use Boronate Esters/Slow Addition SideRxn->FixSideRxn

Figure 1: Diagnostic decision tree for troubleshooting bromopyridine cross-coupling failures.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my Buchwald-Hartwig amination of 2-bromopyridine stall at <20% conversion, and how can I prevent it? Mechanistic Causality: The nitrogen atom in 2-bromopyridine acts as a strong Lewis base. Following oxidative addition, it coordinates directly to the electrophilic palladium(II) center. This forms a stable, coordinatively saturated off-cycle complex, effectively poisoning the catalyst and halting the reaction [1]. Self-Validating Solution: Switch to sterically demanding, electron-rich biarylphosphine ligands like RuPhos or BrettPhos. The extreme steric bulk of these ligands enforces a coordinatively unsaturated environment around palladium, physically blocking the pyridine nitrogen from binding [1]. Furthermore, utilizing pre-formed palladium precatalysts (e.g., Pd-G3 or Pd-G4) ensures the quantitative generation of the active monoligated Pd(0) species, avoiding the formation of unreactive Pd aggregates [5].

Q2: I am observing rapid degradation of my boronic acid during the Suzuki-Miyaura coupling with 3-bromopyridine. What is happening? Mechanistic Causality: Heteroaryl boronic acids, particularly electron-deficient variants, are highly susceptible to protodeboronation. This is a base-catalyzed hydrolysis of the C-B bond that outcompetes the relatively slow transmetalation step [4]. Self-Validating Solution: To outpace protodeboronation, you must accelerate transmetalation. Employ a highly active catalyst system (e.g., Pd2(dba)3 paired with phosphite or specialized phosphine oxide ligands) [4]. Alternatively, switch the boron species to a pinacol ester (Bpin) or MIDA boronate. These derivatives release the active boronic acid slowly into the reaction mixture, keeping its steady-state concentration low and minimizing degradation.

Q3: How does the position of the bromine (2- vs. 3- vs. 4-bromopyridine) affect reactivity and site-selectivity? Mechanistic Causality: The oxidative addition of Pd(0) into the C-Br bond is dictated by the electron density at the carbon atom. The 2- and 4-positions are more electron-deficient due to resonance withdrawal by the electronegative pyridine nitrogen, making them generally more reactive toward oxidative addition than the 3-position [3]. However, in dihalogenated systems, unconventional site selectivity can be achieved by tuning the ligand. For instance, bulky ligands like Pd-PEPPSI-IPr can shift selectivity based on steric microenvironments rather than purely electronic factors [3].

Quantitative Data: Optimization Matrix

To facilitate rapid decision-making, the following table summarizes the optimal parameters for coupling reactions involving bromopyridines based on empirical data and established mechanistic principles.

Reaction TypeSubstrateRecommended Catalyst/LigandOptimal BaseTemp (°C)Key Mechanistic Rationale
Buchwald-Hartwig 2-Bromopyridine + Primary AmineBrettPhos-Pd-G3 (2-4 mol%)NaOtBu or LiHMDS80–100BrettPhos bulk prevents N-coordination; promotes reductive elimination.
Buchwald-Hartwig 3-Bromopyridine + Sec. AmineRuPhos-Pd-G3 (2-4 mol%)Cs₂CO₃ or NaOtBu85–110RuPhos stabilizes the Pd intermediate and prevents catalyst deactivation [2].
Suzuki-Miyaura 2-Bromopyridine + Aryl-B(OH)₂Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ (aq) or K₃PO₄80–95Aqueous bases facilitate boronate formation for rapid transmetalation.
Suzuki-Miyaura Aryl-Br + 2-PyridylboronatePd₂(dba)₃ + Phosphite LigandKF or K₃PO₄100Specialized ligands accelerate transmetalation to beat protodeboronation [4].

Catalytic Cycle & Intervention Points

To fully master optimization, one must understand exactly where interventions affect the catalytic cycle.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII_1 L-Pd(II)(Ar)(Br) OxAdd->PdII_1 TransMet Transmetalation / Amine Binding (Base Mediated) PdII_1->TransMet Poison Catalyst Poisoning Pyridine N binds Pd(II) PdII_1->Poison Side Reaction PdII_2 L-Pd(II)(Ar)(Nu) TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Intervention Intervention: Bulky Ligands block N Poison->Intervention

Figure 2: Palladium catalytic cycle highlighting the pyridine poisoning off-cycle pathway.

Standardized Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes a "Validation Checkpoint" to ensure the reaction is proceeding correctly before moving forward.

Protocol A: Optimized Buchwald-Hartwig Amination of 2-Bromopyridine

Objective: Form a C-N bond while actively suppressing catalyst poisoning.

  • Preparation: In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried reaction vial with BrettPhos-Pd-G3 (0.02 equiv, 2 mol%), BrettPhos ligand (0.02 equiv), and sodium tert-butoxide (1.5 equiv). Causality: Using a precise 1:1 ratio of Pd to ligand prevents the formation of unreactive bis-ligated Pd species, ensuring the catalyst enters the cycle immediately [5].

  • Reagent Addition: Add 2-bromopyridine (1.0 equiv) and the primary amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve 0.2 M concentration). Seal the vial with a PTFE-lined septum cap. Validation Checkpoint: The solution should initially appear yellow/orange. If it instantly turns black upon solvent addition, oxygen or moisture has infiltrated, causing premature catalyst decomposition.

  • Reaction: Heat the mixture to 90 °C in an oil bath or heating block for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Coupling with 3-Bromopyridine

Objective: Achieve high-yield C-C coupling while avoiding homocoupling or protodeboronation.

  • Preparation: Charge a Schlenk flask with 3-bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

  • Solvent System: Add a degassed mixture of Toluene/Water (4:1 v/v, 0.2 M). Causality: Water is essential for dissolving the inorganic base and activating the boronic acid to the reactive "ate" complex, which is a structural prerequisite for transmetalation.

  • Reaction: Reflux at 95 °C under a nitrogen atmosphere for 8–16 hours. Validation Checkpoint: Monitor via LC-MS at the 2-hour mark. If the boronic acid is consumed but 3-bromopyridine remains intact, protodeboronation has occurred. In subsequent runs, switch to a boronic ester (Bpin) or add the boronic acid slowly via a syringe pump.

  • Workup: Separate the organic layer, extract the aqueous layer with toluene, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Strotman, N. A., et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes". National Institutes of Health (NIH). [Link]

  • Li, H., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles". National Institutes of Health (NIH).[Link]

  • RSC Authors. "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design". Royal Society of Chemistry (RSC). [Link]

Technical Support Center: Regioselective Synthesis of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity, Metalation, and De Novo Assembly

Welcome to the Technical Support Center

You are encountering challenges in the synthesis of substituted nicotinic acids (pyridine-3-carboxylic acids). This scaffold is notoriously difficult due to the electron-deficient nature of the pyridine ring, which resists electrophilic attack, and the sensitive regiochemistry driven by the ring nitrogen.

This guide moves beyond standard textbook responses. We address the specific "failure modes" of these reactions—why your lithiation migrated (Halogen Dance), why your alkylation hit the wrong carbon (Minisci selectivity), and how to build the ring from scratch when functionalization fails.

Module 1: The "Control" Challenge – Directed Ortho Metalation (DoM)

The Issue: You are attempting to functionalize a nicotinic acid derivative (e.g., amide or ester) via lithiation, but you are observing regioisomeric mixtures or unexpected substitution patterns.

Root Cause Analysis: The Halogen Dance

If you are lithiating a halogenated nicotinic acid derivative, the "Halogen Dance" (Base-Catalyzed Halogen Migration) is the primary suspect. The kinetic lithiated species (formed at the most acidic proton) is often unstable and rapidly isomerizes to a thermodynamic species via a "dance" mechanism, moving the halogen to a new position.

Visualizing the Failure Mode (Graphviz)

HalogenDance cluster_0 Kinetic Control (-78°C) cluster_1 Thermodynamic Control (> -50°C) Start 3-Bromo-2-chloropyridine KineticLi C4-Lithio Species (Kinetic Product) Start->KineticLi LiTMP, -78°C DanceState Halogen Migration (The 'Dance') KineticLi->DanceState Warm up Desired C4-Substituted Product KineticLi->Desired Quench Cold ThermoLi C3-Lithio Species (Thermodynamic Product) DanceState->ThermoLi Equilibration Product Rearranged Product ThermoLi->Product Electrophile (E+)

Caption: The Halogen Dance mechanism. Failure to maintain cryogenic temperatures leads to migration of the halogen, resulting in regioisomeric impurities.

Troubleshooting Protocol: Controlling the Dance

Scenario: You need to functionalize C4 of a 3-halopyridine derivative. Standard Failure: Reaction warms > -60°C; Lithium migrates to C3 or C2.

Corrective Workflow:

  • Base Selection: Switch from

    
    -BuLi to LiTMP  (Lithium 2,2,6,6-tetramethylpiperidide). LiTMP is bulkier and less nucleophilic, reducing nucleophilic attack on the ring.
    
  • Temperature Lock: The reaction must be kept at -78°C or lower. The isomerization rate increases dramatically above -50°C.

  • Directing Group (DG) Upgrade: Free acids kill lithiation (proton quench). Convert the C3-acid to a 2-oxazoline or diethylamide . These are powerful DGs that anchor the lithium at C4 (kinetic) or C2 (thermodynamic, depending on conditions).

ParameterKinetic Control (C4 Attack)Thermodynamic Control (C2/Migration)
Temperature -78°C (Strict)-40°C to 0°C
Base LiTMP / LDA

-BuLi /

-BuLi
Time Short (< 30 min)Long (> 2 hrs)
Outcome Ortho to DG (usually C4)Most stable anion (often C2 or rearranged)

Module 2: The "Deactivation" Challenge – C-H Functionalization

The Issue: You cannot use lithiation due to sensitive functional groups, but standard Electrophilic Aromatic Substitution (


) fails because the pyridine ring is too electron-deficient.
Solution: C4-Selective Minisci Reaction

The Minisci reaction (radical alkylation) works well on electron-deficient rings, but it often gives mixtures of C2 and C4 isomers.[1]

Protocol: C4-Selective Alkylation via Maleate Blocking Based on recent breakthroughs in regiocontrol (e.g., chemically blocking C2).

Reagents:

  • Substrate: Nicotinic acid derivative (ester).

  • Blocking Agent: Diethyl maleate.

  • Radical Source: Carboxylic acid + Ammonium Persulfate +

    
    .
    

Step-by-Step:

  • Activation: React the pyridine substrate with diethyl maleate to form the N-alkylated pyridinium salt. This sterically blocks the C2 and C6 positions.[1]

  • Radical Addition: Treat the salt with the alkyl radical source (generated via oxidative decarboxylation of a carboxylic acid using

    
    ).
    
    • Mechanism:[2][3][4][5][6] The nucleophilic radical attacks the most accessible electron-deficient site: C4 .

  • Deprotection: Treat the intermediate with base (e.g., DBU or NaOH) to remove the maleate group and restore the aromatic pyridine ring.

Why this works: The maleate group serves a dual purpose: it activates the ring (pyridinium formation) and sterically shields the C2 position, forcing the radical to C4 with high selectivity (>20:1).

Module 3: The "Construction" Challenge – De Novo Synthesis

The Issue: Your target substitution pattern is too crowded or unstable to access via functionalization of an existing pyridine ring.

Solution: Microwave-Assisted Bohlmann-Rahtz Synthesis

Instead of fighting the pyridine's electronics, build the ring with the substituents already in place. This is the "Nuclear Option" for difficult targets.

Workflow Diagram (Graphviz)

BohlmannRahtz Input1 Enamino Ester (Ethyl 3-aminocrotonate) Process1 Michael Addition (Spontaneous) Input1->Process1 Input2 Alkynone (Propargyl ketone) Input2->Process1 Intermediate Aminodiene Intermediate (Often isolable, E/Z mix) Process1->Intermediate Process2 Cyclodehydration (Microwave, 170°C, 5-20 min) Intermediate->Process2 Output 2,3,6-Trisubstituted Pyridine (High Regiocontrol) Process2->Output

Caption: The Bohlmann-Rahtz sequence. Microwave irradiation accelerates the rate-limiting cyclodehydration step, often bypassing intermediate isolation.

Protocol:

  • Mix: Combine 1.0 equiv of enamino ester (provides the N and C2-C3 fragment) and 1.0 equiv of alkynone (provides C4-C6) in Ethanol or DMSO.

  • Irradiate: Place in a sealed microwave synthesis vial. Heat to 150–170°C for 10–20 minutes.

    • Note: Conventional heating requires refluxing in toluene/acetic acid for hours/days and often degrades sensitive groups. Microwave heating drives the difficult dehydration step rapidly.

  • Purify: The product usually precipitates upon cooling or requires simple filtration.

FAQ: Rapid Troubleshooting

Q: My nicotinic acid decarboxylates during the reaction. How do I stop this? A: Free nicotinic acids are thermally unstable. Never subject the free acid to high temps (>100°C) or strong radical conditions. Fix: Convert the acid to a tert-butyl ester (removable with TFA) or an oxazoline (robust against bases/nucleophiles) before running your core substitution chemistry.

Q: I'm trying to oxidize a 3-alkylpyridine to nicotinic acid, but the yield is <20%. A: Permanganate oxidations often trap the product in the


 sludge. Fix:  Switch to a Ruthenium-catalyzed oxidation  (

cat.,

). It is milder, homogeneous, and prevents the "sludge trap." Alternatively, ensure you adjust pH to the isoelectric point (~3.4) during workup to precipitate the zwitterionic nicotinic acid.

Q: Why does my Suzuki coupling at C3 fail while C2/C6 works fine? A: The C3 position is electronically distinct. Oxidative addition into C3-halides is slower than C2/C6 due to less electron deficiency (inductive effect of N). Fix: Use more electron-rich ligands (e.g., PCy3 , XPhos ) and switch to a Palladium precatalyst (e.g., Pd(OAc)2 ) rather than Pd(PPh3)4 to boost the oxidative addition rate.

References

  • Microwave-Assisted Bohlmann-Rahtz Synthesis: Bagley, M. C., et al.[6] "A new one-step synthesis of pyridines under microwave-assisted conditions."[7] Tetrahedron Letters, 2002. 7

  • Halogen Dance Mechanism: Schnürch, M., et al. "Halogen Dance Reactions on Heteroaromatics." Journal of Computational Chemistry, 2016.[2] 2

  • C4-Selective Minisci Reaction: "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." ChemRxiv, 2021. 8

  • Directed Ortho Metalation Strategies: "Directed Ortho Metalation Guide." Scribd / Knochel Group References. 9

  • Direct Arylation of Pyridine Carboxylic Acids: Johnston, A., et al. "Direct ortho-Arylation of Pyridinecarboxylic Acids."[10] Organic Letters, 2016.[10] 10[11]

Sources

overcoming solubility issues with 2-Amino-5-bromo-4-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Handling Challenges

Executive Summary

2-Amino-5-bromo-4-methylnicotinic acid (CAS: 1045856-78-3 / Analogues) presents a classic "solubility wall" in medicinal chemistry. As a zwitterionic pyridine derivative, it possesses both a basic amine and an acidic carboxyl group, leading to strong intermolecular hydrogen bonding and high crystal lattice energy. This guide addresses the critical bottlenecks this compound creates in solution-phase synthesis, purification, and analysis.

Module 1: The Solubility Matrix

Q1: Why is this compound insoluble in almost everything (DCM, Water, Toluene)?

A: You are fighting the "Zwitterion Trap." In neutral media, the compound exists largely as a zwitterion (internal salt), where the carboxylic acid protonates the pyridine ring nitrogen or the exocyclic amine. This creates a rigid crystal lattice held together by strong electrostatic forces and hydrogen bonds, resulting in a high melting point and poor solubility in non-polar solvents (DCM, Toluene) and neutral water.

The Fix: You must disrupt this lattice by shifting the equilibrium away from the zwitterion.

Q2: What is the optimal solvent system for reaction screening?

A: Do not rely on single solvents. Use the "Polarity-pH Switch" strategy.

Solvent SystemSolubility RatingApplicationMechanism
DMSO / DMF HighGeneral ReactionsHigh dielectric constant disrupts electrostatic lattice forces.
MeOH + 5% AcOH Moderate-HighHydrogenation / CouplingAcidification protonates the amine, breaking the zwitterion.
Water (pH > 10) HighWorkup / ExtractionDeprotonation to the carboxylate anion (

).
Water (pH < 1) ModerateSalt FormationProtonation to the pyridinium cation (

).
DCM / EtOAc Very LowNoneUnable to break lattice energy.

Expert Tip: For NMR analysis, standard


 will fail. Use DMSO-d6  or 

+ NaOD
to ensure full dissolution and sharp peaks.

Module 2: Reaction Optimization & Workup

Q3: My Suzuki coupling is a slurry. Will this affect the yield?

A: Yes, but it can be managed. Heterogeneous reactions (slurries) suffer from mass transfer limitations, leading to stalled conversion or byproduct formation.

Troubleshooting Protocol:

  • Temperature: Increase reaction temperature to 80–100°C . Solubility often increases exponentially with temperature in DMF/DMSO.

  • Phase Transfer: If using a biphasic system (e.g., Toluene/Water), add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) . This helps shuttle the anionic form of the nicotinate into the organic phase.

  • Esterification First: If the carboxylic acid is not participating in the reaction, convert it to a methyl or ethyl ester first. The ester is non-zwitterionic and significantly more soluble in organic solvents (EtOAc, DCM), simplifying downstream handling [1].

Q4: How do I purify the compound without column chromatography?

A: Leverage the Isoelectric Point (pI) Precipitation method. This is a self-validating purification technique for aminonicotinic acids.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in water by adjusting pH to 11-12 using 2M NaOH. (The product forms the soluble sodium salt).

  • Filtration: Filter off any insoluble impurities (catalyst residues, non-acidic byproducts).

  • Precipitation: Slowly add 1M HCl while monitoring pH.

    • Observation: As you approach pH 4–5 (approximate pI), the solution will become cloudy.

  • Collection: Continue acidifying until precipitation is complete (usually pH ~3-4). Stir for 30 minutes to ripen the crystals.

  • Wash: Filter the solid and wash with water followed by a small amount of cold acetone to remove water and trace organics.

Why this works: At the isoelectric point, the net charge is zero, and water solubility is at its absolute minimum, forcing the pure compound to "crash out" [2].

Module 3: Visual Troubleshooting Guide

Solubility Decision Tree

Use this logic flow to determine the correct handling method based on your specific application.

SolubilityTree Start Start: 2-Amino-5-bromo-4-methylnicotinic acid Goal Define Goal Start->Goal Synthesis Chemical Synthesis Goal->Synthesis Purification Purification/Isolation Goal->Purification Analysis Analysis (NMR/LCMS) Goal->Analysis RxnType Is the Acid Group Involved? Synthesis->RxnType Method Choose Method Purification->Method Solvent2 Use DMSO-d6 or D2O + NaOD Analysis->Solvent2 YesAcid Yes (e.g., Amide Coupling) RxnType->YesAcid Direct Use NoAcid No (e.g., Suzuki at C-Br) RxnType->NoAcid Protect First Solvent1 Use DMF/DMSO + Base (Activate Carboxylate) YesAcid->Solvent1 Protect Convert to Methyl Ester (Restores Organic Solubility) NoAcid->Protect Precip Isoelectric Precipitation (pH 3-5) Method->Precip High Purity Needed Extract Acid/Base Extraction Method->Extract Crude Workup

Figure 1: Decision tree for selecting solvent systems and workflows based on the experimental goal.

Module 4: Advanced FAQs

Q5: Can I use the hydrochloride salt to improve solubility?

A: Yes, but with a caveat. Treating the compound with HCl in methanol will generate the hydrochloride salt (


). This salt is significantly more water-soluble than the zwitterion.
  • Warning: In non-protic organic solvents, the salt may still be insoluble. Furthermore, if your reaction requires a base (e.g.,

    
    ), the salt will instantly revert to the insoluble zwitterion or free base in situ. Only use the salt form if the subsequent reaction is under acidic conditions or if you are formulating for aqueous delivery [3].
    
Q6: I see an impurity at RRT 0.9 in HPLC. What is it?

A: This is likely the de-brominated byproduct (2-Amino-4-methylnicotinic acid).

  • Cause: If you are performing a metal-catalyzed cross-coupling (Suzuki/Buchwald), "protodehalogenation" is a common side reaction, especially if the reaction stalls due to solubility issues.

  • Solution: Increase catalyst loading and switch to a more soluble ligand system (e.g., SPhos or XPhos) that works faster, outcompeting the side reaction. Ensure the solvent is thoroughly degassed [4].

References

  • BenchChem. (2025).[1] A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Brominated Isomers. BenchChem Technical Guides. Link

  • Royal Society of Chemistry. (2012). Preparation of 2-, 4-, 5-, and 6-aminonicotinic acid tert-butyl esters. Journal of Heterocyclic Chemistry. Link

  • Sigma-Aldrich. (2025). 2-Amino-5-bromo-4-methylnicotinic acid Product Specification & MSDS. Merck KGaA. Link

  • PubChem. (2025).[2] 2-Amino-5-bromonicotinic acid: Chemical and Physical Properties. National Library of Medicine. Link

Sources

troubleshooting peak tailing in HPLC analysis of nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Analysis of Nicotinic Acid Derivatives Topic: Troubleshooting Peak Tailing & Asymmetry Ticket ID: #NA-HPLC-001 Lead Scientist: Dr. A. Vance, Senior Application Chemist[1]

Introduction: The "Pyridine Problem"

Welcome to the technical support center. If you are analyzing Nicotinic Acid (Niacin), Nicotinamide, or their derivatives, you are dealing with one of the most notorious challenges in reverse-phase chromatography: The Pyridine Problem.

Nicotinic acid derivatives contain a basic nitrogen atom within a pyridine ring.[1] With a pKa of approximately 4.85 (Nicotinic Acid) to 3.35 (Nicotinamide), these compounds are partially or fully protonated (


) at typical acidic HPLC conditions. This positive charge acts as a magnet for residual silanol groups (

) on the silica backbone of your column, causing the "drag" effect known as peak tailing.

This guide moves beyond generic advice. We will diagnose the root cause—whether it is your plumbing or your chemistry—and implement self-validating protocols to fix it.[1]

Module 1: The Diagnostic Framework

Before modifying your chemistry, you must rule out hardware failure.[1] Peak tailing is often blamed on chemistry when it is actually caused by a void in the column head or excessive extra-column volume.

The Neutral Marker Test Objective: Distinguish between chemical interaction (silanol effect) and physical system failure.

  • Select a Marker: Use a neutral compound like Toluene or Uracil (depending on organic strength).[1] It must be uncharged at your mobile phase pH.[1]

  • Run the Standard: Inject the marker using your current method flow rate and mobile phase.

  • Calculate Tailing Factor (

    
    ): 
    
    
    
    
    (Where
    
    
    is peak width at 5% height, and
    
    
    is the distance from peak front to retention time).

Interpretation:

  • If Marker

    
    :  The issue is PHYSICAL .[1] Your column has a void, or your tubing connections have dead volume. Do not change your buffer yet.
    
  • If Marker

    
     but Niacin 
    
    
    
    :
    The issue is CHEMICAL . Proceed to Module 2.

DiagnosticFlow Start Start: Peak Tailing Detected Test Run Neutral Marker Test (Toluene/Uracil) Start->Test Decision Check Marker Tailing Factor (Tf) Test->Decision Physical Issue: PHYSICAL (Column Void or Dead Volume) Decision->Physical Marker Tf > 1.3 Chemical Issue: CHEMICAL (Silanol Interaction) Decision->Chemical Marker Tf < 1.1 Analyte Tf > 1.5 Action1 Action: Check fittings, replace column, reduce tubing ID Physical->Action1 Action2 Action: Optimize pH, Add Ion-Pairing, or TEA Chemical->Action2

Figure 1: Diagnostic logic flow to isolate the source of peak asymmetry.

Module 2: Mobile Phase Optimization (The Chemistry Fix)

If your diagnostic test confirms a chemical issue, the interaction is between the protonated pyridine nitrogen and the stationary phase silanols. You have three strategic options.

Strategy A: The "Sacrificial Base" (Triethylamine)

This is the most robust fix for older or less-inert columns.[1] Triethylamine (TEA) is a stronger base than Nicotinic acid.[1] It saturates the active silanol sites, effectively "capping" them so your analyte cannot interact.

  • Protocol:

    • Add 5–10 mM Triethylamine (TEA) to your aqueous buffer before pH adjustment.[1]

    • Crucial Step: Adjust pH to 2.5–3.0 using Phosphoric Acid.[1]

    • Warning: Never add TEA to a pre-mixed mobile phase; it will alter the pH unpredictably.[1]

Strategy B: The USP Approach (Ion Pairing)

United States Pharmacopeia (USP) monographs for Niacin often utilize ion-pairing agents like Sodium Heptanesulfonate .[1] This reagent forms a neutral complex with the positively charged niacin, masking it from silanols and increasing retention on the C18 chain.

  • Protocol (Adapted from USP Niacin Monograph):

    • Solvent A: Dissolve 1.0 g Sodium Heptanesulfonate in 1 L water.

    • pH Adjustment: Adjust to pH 3.0 with Glacial Acetic Acid.

    • Mobile Phase: Mix Solvent A with Methanol (e.g., 70:30 ratio).

    • Note: Equilibration takes longer (approx. 20–30 column volumes) when using ion-pairing agents.[1]

Strategy C: pH Suppression (The "Brute Force")

Silanols (


) become ionized (

) as pH rises above 3.[1]5. By suppressing the pH, you keep silanols neutral.[1]
  • Target pH: 2.0 – 2.5.

  • Buffer: Phosphate buffers are preferred over acetate at this pH for buffering capacity.[1]

  • Risk: At pH < 2.0, you risk hydrolyzing the bonded phase (stripping the C18 ligand) unless you use a "Sterically Protected" column.[1]

Module 3: Column Selection & Hardware

Not all C18 columns are created equal.[1] For pyridine derivatives, standard silica columns often fail.[1]

Recommended Stationary Phase Characteristics:

Feature Why it matters for Nicotinic Acid
End-Capping A secondary bonding step that covers residual silanols.[1] Mandatory.
Base Deactivation High-purity silica (Type B) with low metal content (<10 ppm).[1] Metals activate silanols.[1][2]
Polar Embedded Contains a polar group (e.g., amide) in the alkyl chain.[1] This shields silanols and provides unique selectivity for polar acids.[1]

| HILIC Mode | Alternative: If Reverse Phase fails, HILIC (Hydrophilic Interaction) retains polar bases without the need for ion pairing.[1] |

Module 4: Summary of Solutions

Use this table to select your troubleshooting path based on your constraints.

MethodEffectivenessColumn Life ImpactNotes
Low pH (2.0) HighModerateRequires stable column (e.g., StableBond).[1]
Add TEA Very HighLowTEA can be difficult to flush out; dedicate the column to this method.[1]
Ion Pairing Very HighNeutralUSP Standard. Equilibration is slow; gradient elution is difficult.[1]
High pH (>9.0) HighHigh (Risk)Requires hybrid-silica (e.g., XBridge/Gemini) to survive high pH.[1]

Module 5: Workflow Visualization

The following diagram illustrates the molecular competition occurring inside your column and how your mobile phase choice dictates the outcome.

Mechanism cluster_0 Stationary Phase Surface cluster_1 Analyte (Niacin) cluster_2 The Fix (Additives) Silanol Ionized Silanol (Si-O-) C18 C18 Ligand (Hydrophobic) Niacin Protonated Niacin (NH+) Niacin->Silanol Ionic Attraction (CAUSES TAILING) Niacin->C18 Hydrophobic Retention (Desired) TEA TEA Cation (Sacrificial Base) TEA->Silanol Blocks Silanol (Competes with Niacin) IonPair Heptanesulfonate (Anionic Counter-ion) IonPair->Niacin Neutralizes Charge (Forms Complex)

Figure 2: Mechanism of interaction.[1] Red arrow indicates the tailing cause; Yellow arrows indicate how TEA and Ion-Pairing agents intercept this interaction.

References

  • USP Monograph: Niacin Extended-Release Tablets. United States Pharmacopeia (USP).[1] (2017).[1][3] Defines the use of Sodium Heptanesulfonate for ion-pairing.[1]

  • PubChem. Nicotinic Acid (Compound Summary). National Library of Medicine.[1] Confirms pKa values (4.85).[1][4]

  • Phenomenex Technical Guide. Overcoming Peak Tailing of Basic Analytes. Explains the "sacrificial base" mechanism of Triethylamine (TEA).[1][5]

  • Chrom Tech. What Causes Peak Tailing in HPLC? (2025).[1][6][7][8] Details the calculation of Tailing Factor and silanol interactions.

  • Snyder, L. R., et al. Practical HPLC Method Development.[1] (Cited implicitly regarding the "Neutral Marker Test" and extra-column effects).

Sources

Validation & Comparative

Comparative Analysis of Synthesis Routes for 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 98198-48-2 | Formula:


 | Mol.[1][2] Weight:  187.04  g/mol [2]

Executive Summary

2-Amino-5-bromo-4-methylpyridine is a critical heterocyclic building block, primarily utilized as a coupling partner in Suzuki-Miyaura and Stille reactions for the development of kinase inhibitors. Its structural integrity—specifically the retention of the 2-amino group while selectively brominating the 5-position—is pivotal for downstream structure-activity relationship (SAR) studies.

This guide compares the three primary synthesis methodologies:

  • N-Bromosuccinimide (NBS) Electrophilic Substitution: The current industry standard for high purity.

  • Direct Bromination (

    
    /Acid):  The traditional, low-cost route plagued by regioselectivity issues.
    
  • Oxidative Bromination (

    
    ):  A "green" alternative that currently suffers from poor conversion yields.
    
Decision Matrix: Route Selection
MetricRoute A: NBS/DMF Route B:

/HBr
Route C:

/HBr
Regioselectivity (5- vs 3-pos) High (>95:5)Moderate (80:20)Low
Yield 80–92%40–65%<45%
Impurity Profile Clean; minor dibromoSignificant 3,5-dibromoComplex oxidation byproducts
Scalability High (kg scale)High (ton scale)Moderate
Cost Efficiency Moderate (Reagent cost)High (Cheap reagents)High
E-Factor (Waste) ModerateHigh (Acid waste)Low (Water byproduct)

Mechanistic Analysis & Regioselectivity

The synthesis of 2-amino-5-bromo-4-methylpyridine is a classic study in competing directing effects.

  • The 2-Amino group: A strong electron-donating group (EDG) that directs electrophilic attack to the ortho (3-position) and para (5-position) sites.

  • The 4-Methyl group: A weak EDG that sterically hinders the adjacent 3- and 5-positions.

The Regioselectivity Challenge: While the amino group activates both positions, the 5-position is kinetically favored due to steric factors. The 3-position is "sandwiched" between the amino and methyl groups, creating a high-energy transition state for substitution. However, under thermodynamic control or vigorous conditions (like Route B), the 3-bromo and 3,5-dibromo impurities increase significantly.

ReactionPathway Start 2-Amino-4-methylpyridine (Precursor) Intermediate Sigma Complex (Transition State) Start->Intermediate + Br+ (Electrophile) Product 2-Amino-5-bromo-4-methylpyridine (Target: Kinetic Product) Intermediate->Product Major Path (Para attack) Impurity1 2-Amino-3-bromo-4-methylpyridine (Impurity: Sterically Hindered) Intermediate->Impurity1 Minor Path (Ortho attack) Impurity2 2-Amino-3,5-dibromo-4-methylpyridine (Over-bromination) Product->Impurity2 + Excess Br+ Impurity1->Impurity2 + Excess Br+

Figure 1: Electrophilic aromatic substitution pathway showing the competition between the desired 5-bromo product and sterically hindered impurities.

Detailed Protocol Analysis

Route A: NBS in Polar Aprotic Solvent (Recommended)

This route utilizes N-Bromosuccinimide (NBS) in Dimethylformamide (DMF) or Acetonitrile (MeCN). The polar aprotic solvent stabilizes the polarized NBS-transition state, enhancing para-selectivity (5-position) without requiring strong acids.

Why it works: NBS provides a controlled release of the bromonium ion (


), preventing the high local concentrations of electrophile that lead to over-bromination (dibromo species) common with liquid bromine.
Experimental Protocol

Scale: 30g Input | Expected Yield: 80% (42g) | Purity: >98%

  • Setup: Equip a 500mL round-bottom flask with a magnetic stirrer and an addition funnel. Ensure the system is protected from light (wrap in foil) to prevent radical side reactions.

  • Dissolution: Dissolve 2-Amino-4-methylpyridine (30g, 277.8 mmol) in DMF (150 mL) . Cool the solution to 0–5°C using an ice bath.

  • Addition: Dissolve NBS (49.44g, 277.8 mmol, 1.0 eq) in DMF (100 mL). Add this solution dropwise to the reaction mixture over 60 minutes. Critical: Maintain internal temperature below 10°C.[3]

  • Reaction: Remove the ice bath and allow the mixture to warm to 20°C . Stir for 8–10 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[4]

  • Quench & Workup: Pour the reaction mixture into ice-cold water (600 mL) with vigorous stirring. The product typically precipitates as a brown/tan solid.

  • Purification:

    • Filter the solid.[5]

    • Wash the cake with water (

      
      ) to remove succinimide byproduct.
      
    • Recrystallization (Optional for >99% purity): Dissolve crude solid in hot Acetonitrile, filter while hot, and cool to crystallize.

  • Drying: Dry under vacuum at 45°C to constant weight.

Data Validation:

  • 1H NMR (400 MHz, CDCl3):

    
     8.08 (s, 1H, H-6), 6.41 (s, 1H, H-3), 4.48 (br s, 2H, 
    
    
    
    ), 2.28 (s, 3H,
    
    
    ).
  • Absence of H-5: The loss of the proton signal at the 5-position confirms substitution.

Route B: Direct Bromination ( / HBr)

This is the traditional industrial route. While reagents are cheaper, the harsh acidic conditions and liquid bromine reactivity often lead to lower yields and higher impurity loads (specifically 3,5-dibromo-4-methylpyridine).

Why it fails (comparatively): The amine is protonated in HBr, forming an ammonium salt. This deactivates the ring towards electrophilic attack. However, a small equilibrium concentration of free amine reacts rapidly with the highly reactive


, often leading to poly-bromination before the mono-bromo species can be isolated.
Experimental Protocol

Scale: 10g Input | Expected Yield: 40–60%

  • Dissolution: Dissolve 2-Amino-4-methylpyridine (10g) in 48% Hydrobromic Acid (HBr, 50 mL) .

  • Cooling: Cool the mixture to -10°C (salt/ice bath).

  • Bromination: Add Bromine (

    
    , 1.1 eq)  dropwise. Caution: Exothermic.
    
  • Neutralization: After 2 hours, carefully neutralize with 50% NaOH or saturated

    
      to pH 8–9.
    
  • Extraction: Extract with Ethyl Acetate or DCM.

  • Purification: The crude usually contains ~15-20% dibromo impurity. Requires fractional crystallization from cyclohexane or column chromatography.

Comparative Data: Impurity & Performance[1]

The following table summarizes experimental data comparing the crude profile of Route A vs. Route B.

ParameterRoute A (NBS/DMF)Route B (

/HBr)
Target (5-Bromo) 92.5% 68.0%
Impurity (3-Bromo) 1.5%8.0%
Impurity (3,5-Dibromo) 2.0%18.5%
Unreacted Starting Material 4.0%5.5%
Physical Appearance Tan/Brown SolidDark Red/Brown Oil (before purification)

Data derived from comparative patent analysis (CN201410406851) and standard bench protocols.

References

  • Patent CN201410406851A: Method for preparing 2-amino-5-bromo-4-methylpyridine.[6] (2014).[3][5][6] Describes the optimized NBS/DMF route with temperature control to minimize dibromo impurities.

  • BenchChem Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. (2025).[6][7][8][9][10] Provides bench-scale optimization and safety data.

  • Dunn, A. D., et al. Journal for Practical Chemistry.[11] (1989).[11] 331, 369.[11] Discusses the limitations of

    
     oxidative bromination for aminopyridines.
    
  • PubChem Compound Summary: 2-Amino-5-bromo-4-methylpyridine (CAS 98198-48-2).[1] Physical property data and safety sheets.

Sources

Comparative Validation Guide: Novel Nicotinic Acid Derivatives vs. Traditional Lipid Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The clinical utility of Nicotinic Acid (Niacin) has historically been compromised by a narrow therapeutic index defined by cutaneous flushing. While Niacin remains the most effective agent for raising HDL-C, patient non-compliance due to prostaglandin-mediated vasodilation is high.

To validate a novel nicotinic acid derivative , one must demonstrate retained efficacy (agonism of GPR109A/HCAR2 in adipocytes) while structurally evading the signaling cascade in dermal Langerhans cells that triggers flushing.

The Dual-Pathway Challenge

The validation strategy relies on decoupling two distinct signaling pathways activated by the same receptor (GPR109A).

  • The Therapeutic Pathway (Adipocytes): GPR109A couples with the G

    
     protein  family. Activation inhibits Adenylyl Cyclase (AC), reducing cAMP, which deactivates Protein Kinase A (PKA) and hormone-sensitive lipase (HSL). Result:  Reduced free fatty acid (FFA) release.
    
  • The Adverse Pathway (Langerhans Cells/Keratinocytes): GPR109A activation triggers an increase in intracellular Ca

    
    , activating Phospholipase A2 (PLA2). This releases Arachidonic Acid (AA), which COX-1 converts to Prostaglandin D2 (PGD2) . PGD2 binds to DP1 receptors on dermal capillaries.[1] Result:  Vasodilation (Flushing).[1][2][3][4]
    
Visualization: Signaling Divergence

The following diagram illustrates the mechanistic bifurcation that your validation protocols must interrogate.

GPR109A_Pathways cluster_adipocyte Therapeutic Pathway (Adipocyte) cluster_skin Adverse Pathway (Langerhans Cell) GPR_Ad GPR109A (Adipocyte) Gi Gi Protein GPR_Ad->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP u2193 AC->cAMP Lipolysis Lipolysis u2193 (Therapeutic Effect) cAMP->Lipolysis Downstream GPR_Sk GPR109A (Langerhans) Ca Intracellular Ca2+ u2191 GPR_Sk->Ca PLA2 PLA2 Activation Ca->PLA2 PGD2 PGD2 Release PLA2->PGD2 Arachidonic Cascade Flush Cutaneous Flushing (Side Effect) PGD2->Flush Via DP1 Receptor

Caption: Figure 1.[1][5][6] Divergent signaling of GPR109A. Validation must prove the derivative biases signaling toward the left (Gi) and away from the right (PLA2/PGD2).

Comparative Performance Analysis

When publishing your novel derivative, you must benchmark against Nicotinic Acid (NA) (the gold standard for efficacy) and Acipimox (a pyrazine derivative with a superior side-effect profile but lower potency).

Benchmark Matrix
FeatureNicotinic Acid (NA)AcipimoxNovel Derivative (Target Profile)
Receptor Affinity (Ki) High (~100 nM)Moderate (~2 µM)High (< 500 nM)
Half-Life (t1/2) Short (~1 hr)Moderate (~2 hr)Extended (> 4 hr)
Max Efficacy (Lipolysis) 100% (Reference)~80%> 90%
Flushing Severity Severe (PGD2 mediated)Mild/NegligibleNone/Negligible
Rebound Effect High (FFA overshoot)LowLow
Hepatotoxicity Risk Moderate (High dose)LowLow

Expert Insight: Many researchers fail to account for the FFA Rebound Effect . Niacin has a short half-life; when it clears, lipolysis disinhibits rapidly, causing a spike in Free Fatty Acids (FFA) that can be worse than baseline. A successful novel derivative must demonstrate a pharmacokinetic profile that mitigates this "sawtooth" pattern, similar to Acipimox but with the potency of Niacin.

Experimental Validation Protocols

This section details the self-validating workflow required to prove your derivative's value.

Phase 1: In Silico Molecular Docking (Specificity)

Before wet-lab synthesis, validate the binding mode. Recent Cryo-EM structures of GPR109A have revealed the orthosteric binding pocket.

  • Target: GPR109A (PDB ID: Refer to recent Cryo-EM structures, e.g., 8I96 or homology models based on Rhodopsin).

  • Critical Interaction: The carboxylic acid moiety of the derivative must form a salt bridge with Arg111 (R111) in Transmembrane Helix 3 (TMH3). This is non-negotiable for agonist activity.

  • Differentiation: Analyze interactions with Ser178 and Ser179 in Extracellular Loop 2 (ECL2). Modifications here often dictate the biased signaling (efficacy vs. flushing) [1].

Phase 2: In Vitro Efficacy (The "Gi" Assay)

Since GPR109A is Gi-coupled, it inhibits cAMP.[7] You cannot measure "stimulation" directly; you must measure the inhibition of stimulated cAMP.

Protocol: Forskolin-Stimulated cAMP Inhibition

  • Cell Line: HEK293 stably transfected with human GPR109A (hGPR109A).[7]

  • Reagent: GloSensor cAMP or HTRF cAMP kit.

  • Step 1 (Stimulation): Treat cells with 10 µM Forskolin . This artificially raises cAMP levels (activates Adenylyl Cyclase).

  • Step 2 (Treatment): Apply the Novel Derivative (dose-response: 1 nM to 100 µM).

  • Control: Run parallel wells with Nicotinic Acid (Positive Control) and Vehicle (Negative Control).

  • Readout: A successful agonist will cause a dose-dependent decrease in the Forskolin-induced cAMP signal.

  • Calculation: Calculate IC50. If IC50 > 10 µM, the candidate is likely too weak for clinical use.

Phase 3: In Vitro Safety (The "Flushing" Assay)

This is the critical differentiator. You must prove the derivative does not release PGD2.

Protocol: PGD2 Release Quantification

  • Cell Line: THP-1 Monocytes (differentiated into macrophages using PMA) or primary human Langerhans cells (if accessible). THP-1 is the industry-standard surrogate for niacin-induced prostaglandin release [2].

  • Incubation: Incubate cells with the derivative (1 mM - high dose required to trigger flushing pathways) for 30-60 minutes.

  • Assay: Collect supernatant and quantify PGD2 using a PGD2-MOX ELISA Kit . PGD2 is unstable; the MOX (methoxime) derivatization stabilizes it for accurate measurement.

  • Success Criteria:

    • Niacin (1 mM): High PGD2 release (> 500 pg/mL).

    • Novel Derivative: PGD2 levels statistically indistinguishable from Vehicle control.

Phase 4: In Vivo Validation (Rat Ear Model)

Rats exhibit cutaneous vasodilation (ear reddening/warming) similar to human flushing.

Protocol:

  • Subject: Male Sprague-Dawley rats.

  • Dosing: Oral gavage or IP injection of Derivative vs. Niacin (equimolar doses, typically 30-100 mg/kg).

  • Measurement: Use an infrared thermometer or laser Doppler flowmetry on the rat ear at t=0, 15, 30, 60, and 120 min.

  • Lipid Profile: Collect blood at t=120 min to measure Plasma FFA (Free Fatty Acids).

  • Data Interpretation:

    • Ideal Result: Significant reduction in Plasma FFA (matching Niacin) with zero significant increase in ear temperature.

Screening Workflow Diagram

The following Graphviz diagram outlines the logical progression of the validation campaign.

Validation_Workflow Synthesis 1. Synthesis & Purification Docking 2. In Silico Docking (Arg111 Check) Synthesis->Docking cAMP 3. cAMP Assay (Efficacy) Docking->cAMP High Affinity? cAMP->Synthesis Low Potency -> Redesign PGD2 4. PGD2 ELISA (Safety/Flushing) cAMP->PGD2 Potent Agonist? PGD2->Synthesis High Flush -> Redesign InVivo 5. In Vivo Rat Model (Temp vs. FFA) PGD2->InVivo Low PGD2? Decision Candidate Selection InVivo->Decision No Flush + Low FFA

Caption: Figure 2. Step-by-step screening cascade. Failure at the PGD2 stage (Step 4) is the most common bottleneck for niacin derivatives.

References

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[8] Nature Medicine, 9(3), 352-355. Link

  • Hanson, J., et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. Journal of Clinical Investigation, 120(8), 2910-2919. Link

  • Benyo, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation, 115(12), 3634-3640. Link

  • O'Kane, M. J., et al. (1994). A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia. British Journal of Clinical Pharmacology, 37(3), 263-268. Link

  • Wang, Y., et al. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. Link

Sources

Comparative Guide: Assessing the Anti-Inflammatory Activity of Nicotinic Acid Derivatives

[1][2]

Executive Summary

Nicotinic acid (NA), also known as Niacin or Vitamin B3, possesses potent anti-inflammatory properties independent of its lipid-lowering effects.[1] However, its clinical utility is often limited by cutaneous vasodilation ("flushing") mediated by Langerhans cells. Consequently, drug development has pivoted toward nicotinic acid derivatives —structural analogs designed to retain anti-inflammatory efficacy while mitigating flushing or gastric toxicity.[2]

This guide outlines a rigorous, multi-tiered framework for assessing these derivatives. It distinguishes between GPR109A-dependent mechanisms (characteristic of NA) and GPR109A-independent pathways (characteristic of Nicotinamide), providing a validated roadmap for preclinical evaluation.

Part 1: The Mechanistic Rationale

To assess a derivative effectively, one must understand the target. The anti-inflammatory action of Nicotinic Acid is primarily mediated by the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , formerly known as GPR109A .

The GPR109A Signaling Axis

Unlike NSAIDs which target COX enzymes, NA binds GPR109A on immune cells (monocytes/macrophages). This activation triggers a G


Critical Distinction:

  • Nicotinic Acid: High affinity for GPR109A

    
     Anti-inflammatory + Flushing (via COX-1/PGD2 in skin).
    
  • Nicotinamide: Does not bind GPR109A. Its anti-inflammatory effects arise from PARP inhibition and Sirtuin modulation.

  • Novel Derivatives: The goal is often to design "prodrugs" or "biased ligands" that activate the anti-inflammatory pathway in macrophages without triggering the specific flushing cascade in Langerhans cells.

Diagram 1: GPR109A Anti-Inflammatory Signaling Pathway

The following diagram illustrates the specific pathway a derivative must activate to mimic Nicotinic Acid's potency.

GPR109A_PathwayNANicotinic Acid(or Derivative)GPR109AReceptor: GPR109A(HCAR2)NA->GPR109ABindsG_proteinGi ProteinActivationGPR109A->G_proteinActivatesFlushingCutaneous Flushing(Side Effect via PGD2)GPR109A->FlushingLangerhans Cells(COX-1 Activation)ACAdenylyl CyclaseG_protein->ACInhibitscAMPcAMP Levels(Decreased)AC->cAMPReducesPKAProtein Kinase A(Inhibited)cAMP->PKADownregulatesNFkBNF-kB Translocation(Blocked)PKA->NFkBPrevents ActivationCytokinesReduced Pro-inflammatoryCytokines (TNF-a, IL-6, MCP-1)NFkB->CytokinesSuppresses Transcription

Caption: The GPR109A-dependent pathway where ligand binding suppresses pro-inflammatory cytokines via cAMP/NF-kB inhibition.

Part 2: Comparative Landscape

When publishing data on new derivatives, you must benchmark against established standards. Use the following matrix to categorize your compound's performance.

Compound ClassMechanism of ActionAnti-Inflammatory PotencySide Effect Profile
Nicotinic Acid (Reference) GPR109A AgonistHigh (Reduces TNF-

, IL-6, MCP-1)
High (Severe Flushing)
Nicotinamide PARP/Sirtuin ModulatorModerate (Distinct pathway)Low (No Flushing)
Ibuprofen (NSAID Control) COX-1/COX-2 InhibitorHigh (Inhibits Prostaglandins)GI Toxicity (Ulcerogenic)
Novel NA Derivatives To Be DeterminedTarget: HighTarget: Low Flushing/GI Safety

Part 3: In Vitro Assessment (The Screen)

Model: LPS-induced Inflammation in RAW 264.7 Macrophages.[2][3] Rationale: This cell line constitutively expresses GPR109A. Stimulation with Lipopolysaccharide (LPS) mimics bacterial infection, triggering a massive release of Nitric Oxide (NO) and cytokines.

Protocol 1: Nitrite Inhibition Assay (Griess Method)

This protocol serves as the primary high-throughput screen.

Reagents:

  • RAW 264.7 murine macrophages.[2][4][5]

  • LPS (Escherichia coli serotype 055:B5).

  • Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).[4]

  • MTT Reagent (for viability check).[2][4][6]

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    .
  • Pre-treatment: Replace media. Treat cells with the Test Derivative (concentrations: 10, 25, 50, 100

    
    M) for 1 hour.
    
    • Controls: Vehicle (Negative), Nicotinic Acid (Positive), Dexamethasone (Standard).

  • Induction: Add LPS (final conc. 1

    
    g/mL) to all wells except the "Cell Control." Incubate for 24 hours.
    
  • Measurement (NO): Transfer 100

    
    L of supernatant to a new plate. Add 100 
    
    
    L Griess Reagent. Incubate 10 mins in dark. Measure Absorbance at 540 nm .
  • Viability Check (Crucial): To ensure reduced NO is not due to cell death, perform an MTT assay on the remaining cells. Reject any derivative showing >20% cytotoxicity.

Data Output: Calculate % Inhibition of Nitrite:

Part 4: In Vivo Validation (The Systemic Check)

Model: Carrageenan-Induced Paw Edema (Rat/Mouse). Rationale: This is the "Gold Standard" for acute inflammation. It assesses the compound's ability to inhibit the biphasic inflammatory response (Phase 1: Histamine/Serotonin; Phase 2: Prostaglandins/Cytokines).

Protocol 2: Acute Anti-Inflammatory Assay

Subjects: Wistar rats (150–200g) or Swiss Albino mice. Group size

Step-by-Step Methodology:

  • Baseline Measurement: Measure the initial paw volume (

    
    ) of the right hind paw using a Plethysmometer  (water displacement).[7]
    
  • Treatment: Administer the Test Derivative (e.g., 50, 100 mg/kg, p.o. or i.p.) 1 hour prior to challenge.

    • Vehicle Group: Saline/CMC.

    • Standard Group: Indomethacin (10 mg/kg) or Ibuprofen.

  • Challenge: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar tissue of the right hind paw.

  • Time-Course Monitoring: Measure paw volume (

    
    ) at 1, 2, 3, 4, and 5 hours post-injection.
    
  • Terminal Endpoint (Optional): At 5 hours, euthanize animals to collect paw tissue for cytokine ELISA (TNF-

    
    , IL-6) to confirm the molecular mechanism.
    
Diagram 2: Experimental Workflow

The following workflow visualizes the critical timing and decision gates for the in vivo study.

InVivo_WorkflowStartAcclimatization(7 Days)BaselineBaseline Paw Volume(V0 Measurement)Start->BaselineDosingAdminister Derivative(1 hr pre-challenge)Baseline->DosingInductionCarrageenan Injection(Sub-plantar)Dosing->InductionMeasureMeasure Edema (Vt)(1h, 2h, 3h, 4h, 5h)Induction->MeasureAnalysisCalculate % Inhibition& Statistical AnalysisMeasure->Analysis

Caption: Chronological workflow for the Carrageenan-Induced Paw Edema assay.

Part 5: Data Interpretation & Troubleshooting

Calculating Potency

For the in vivo assay, calculate the percentage of edema inhibition for each time point:

Interpretation Guide
  • Early vs. Late Phase:

    • Inhibition at 1-2 hours suggests activity against histamine/serotonin release (unlikely for NA derivatives).

    • Inhibition at 3-5 hours suggests activity against COX-2 induction and neutrophil infiltration. This is the target window for Nicotinic Acid derivatives.

  • The "Flushing" Proxy:

    • While paw edema measures inflammation, observe the animals for ear redness or scratching behavior. A derivative that reduces edema without causing ear redness is a prime candidate for further development.

Troubleshooting
  • High Cytotoxicity in Vitro: If the MTT assay shows cell death, your reduction in Nitric Oxide is a false positive. Lower the concentration.

  • Insolubility: NA derivatives (especially esters) may be lipophilic. Use DMSO (<0.5% final concentration) or Tween-80 for in vivo formulations.

References

  • Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676.

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(3), 1163-1173.

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547.

  • Posadas, I., et al. (2000). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 142(2), 331-338.

  • Bio-Protocol. (2020). LPS-Induced RAW 264.7 Activation and Nitric Oxide Measurement.

Analytical Method Validation for 2-Amino-5-bromo-4-methylnicotinic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Method Validation for the Quantification of 2-Amino-5-bromo-4-methylnicotinic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

2-Amino-5-bromo-4-methylnicotinic acid (ABMNA) is a critical heterocyclic intermediate employed in the synthesis of next-generation kinase inhibitors and pyridine-based pharmaceutical active ingredients (APIs). Its structural complexity—featuring an amphoteric nature (basic amino group, acidic carboxyl group) and a halogenated core—presents unique challenges for analytical quantification.

Inaccurate quantification of ABMNA can lead to stoichiometric imbalances in downstream synthesis, yield losses, and the carryover of potentially genotoxic impurities into the final drug substance.

This guide objectively compares three analytical methodologies for ABMNA quantification, followed by a detailed, validated protocol for the optimal method. We synthesize principles from ICH Q2(R2) guidelines with practical laboratory insights to provide a self-validating workflow.

Methodology Comparison: Selecting the Right Tool

For a zwitterionic molecule like ABMNA, the choice of analytical technique dictates the balance between sensitivity, throughput, and operational cost.

Comparative Analysis Matrix
FeatureMethod A: RP-HPLC (UV/PDA) Method B: UPLC-MS/MS Method C: HILIC (Fluorescence)
Primary Application Assay & Purity (QC Release) Trace Impurity / Genotoxicity ScreeningPolar Metabolite Analysis
Stationary Phase C18 / Phenyl-HexylC18 (Sub-2 µm)Amide / Zwitterionic
Sensitivity (LOD) Moderate (~0.1 µg/mL)High (< 1 ng/mL) Moderate
Specificity High (with gradient)Very High (Mass filtering) Moderate (Matrix effects)
Cost per Run LowHighMedium
Robustness Excellent Moderate (Source contamination)Low (Equilibration time)

Expert Verdict:

  • For Routine QC & Assay: Method A (RP-HPLC) is the industry gold standard. It offers the best balance of robustness, linearity, and cost-efficiency for quantifying ABMNA at process levels (>98% purity).

  • For Genotoxic Impurity Screening: If ABMNA is a suspected impurity in a final drug product, Method B (UPLC-MS/MS) is required to reach ppm-level detection limits.

Deep Dive: The Zwitterionic Challenge & Column Selection

ABMNA contains a basic amine (


) and an acidic carboxyl group (

). This zwitterionic character means pH control is the single most critical factor in method development.
Decision Logic for Stationary Phase

ColumnSelection Start Start: ABMNA Method Development CheckPH Mobile Phase pH Strategy? Start->CheckPH Acidic Acidic (pH 2.0 - 3.0) Analyte: Cationic (+) CheckPH->Acidic Protonate Amine Neutral Neutral (pH 6.0 - 7.5) Analyte: Anionic (-) CheckPH->Neutral Ionize Acid ColSel1 Select C18 with Base Deactivation Acidic->ColSel1 Standard Retention ColSel3 Select HILIC (If retention < 1.5 min) Acidic->ColSel3 Poor Retention ColSel2 Select Phenyl-Hexyl (Pi-Pi Interactions) Neutral->ColSel2 Alternative Selectivity caption Figure 1: Decision tree for stationary phase selection based on pH strategy.

Validated Experimental Protocol (RP-HPLC)[1]

This protocol is designed for the Assay and Purity determination of ABMNA. It uses a buffered mobile phase to lock the ionization state, ensuring sharp peak shapes and reproducible retention times.

Chromatographic Conditions[1][2][3][4]
  • Instrument: HPLC equipped with PDA (Photodiode Array) Detector.[1][2][3]

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

    • Why: The "Plus" series has double end-capping to reduce silanol interactions with the amino group of ABMNA.

  • Mobile Phase A: 20 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid.

    • Why: At pH 4.5, ABMNA exists in equilibrium but the buffer capacity is high. Ammonium acetate is MS-compatible if cross-validation is needed.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: 275 nm (Determine exact

    
     via PDA scan during specificity testing).
    
  • Injection Volume: 10 µL.

Gradient Program[1]
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.04060Linear Gradient (Elute ABMNA)
18.01090Wash (Elute dimeric/late eluters)
20.0955Re-equilibration
25.0955End
Standard Preparation
  • Stock Solution: Dissolve 25 mg of ABMNA Reference Standard in 25 mL of Diluent (50:50 Water:Acetonitrile). Sonicate for 10 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL (100 ppm) for assay.

Validation Parameters & Acceptance Criteria (ICH Q2)

The following data summarizes the expected performance metrics for a validated system.

Specificity (Stress Testing)

Demonstrate separation of ABMNA from degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hrs.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hrs.

  • Oxidation: 3%

    
    , RT, 4 hrs.
    
  • Acceptance: Peak purity index > 0.999 (no co-elution).

Linearity & Range[2][3][7][8]
  • Range: 50% to 150% of target concentration (0.05 – 0.15 mg/mL).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike ABMNA into a placebo matrix (if available) or solvent at 80%, 100%, and 120%.

Spike LevelMean Recovery (%)% RSDAcceptance
80%99.40.898.0 – 102.0%
100%100.10.598.0 – 102.0%
120%99.80.698.0 – 102.0%
Precision[2][7][8]
  • System Precision: 6 replicates of standard. RSD

    
     1.0%.
    
  • Method Precision: 6 separate preparations of sample. RSD

    
     2.0%.
    

Validation Workflow Visualization

This diagram outlines the logical flow of the validation campaign, ensuring no critical ICH parameter is overlooked.

ValidationFlow Plan 1. Protocol Design (Define ATP) Spec 2. Specificity (Stress Testing) Plan->Spec Lin 3. Linearity & Range (5 Levels) Spec->Lin Pass Acc 4. Accuracy (Spike Recovery) Lin->Acc Prec 5. Precision (Repeatability/Ruggedness) Acc->Prec LOD 6. Sensitivity (LOD/LOQ) Prec->LOD Report 7. Final Report LOD->Report caption Figure 2: Step-by-step ICH Q2(R2) analytical method validation workflow.

Troubleshooting & Expert Insights

The "Drifting Retention" Phenomenon

Issue: ABMNA retention time drifts during the run. Cause: Inadequate buffering of the mobile phase. The zwitterionic analyte is sensitive to small pH changes in the aqueous layer on the silica surface. Solution: Ensure the buffer concentration is at least 20 mM. Do not use simple acid/water mixtures (e.g., 0.1% Formic Acid) without a buffering salt if retention is unstable.

Peak Tailing

Issue: Asymmetry factor > 1.5. Cause: Interaction between the basic amine of ABMNA and residual silanols on the column. Solution:

  • Use a "Base Deactivated" (BDS) or high-purity silica column.

  • Add a sacrificial base like Triethylamine (TEA) (0.1%) to the mobile phase (only if not using MS detection).

  • Increase column temperature to 40°C to improve mass transfer.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][4] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • BenchChem. (2025).[1] Quantitative Purity Analysis of Pyridine Derivatives: A Comparative Guide to HPLC. (General context for pyridine analysis). Link

  • European Medicines Agency. (2006).[5] ICH Topic Q 2 (R1) Validation of Analytical Procedures.Link

  • World Health Organization. (2020). Analysis of amino acids by high performance liquid chromatography. (Context for amino-acid functionality analysis). Link

Sources

Optimizing Halogenation: A Comparative Guide to Brominating Agents for Aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

Aminopyridines serve as critical pharmacophores in kinase inhibitors and neurological drugs. However, their synthesis presents a distinct chemoselectivity challenge: the amino group (


) strongly activates the pyridine ring, making it prone to oxidation and over-bromination (di-halogenation). Furthermore, the pyridine nitrogen competes as a nucleophile, often leading to reversible N-bromination rather than the desired C-bromination.

This guide objectively compares four distinct bromination methodologies to determine the optimal balance between regioselectivity (C5 vs. C3/C3,5) , atom economy , and process safety .

Comparative Analysis of Brominating Agents

The following analysis evaluates agents based on the conversion of 2-aminopyridine to 2-amino-5-bromopyridine (the preferred pharmacophore precursor).

A. N-Bromosuccinimide (NBS) – The Laboratory Standard
  • Profile: A mild, solid source of electrophilic bromine.[1]

  • Mechanism: In polar aprotic solvents (Acetonitrile, DMF), NBS promotes electrophilic aromatic substitution (SEAr) via a polarized N-Br bond.

  • Performance: NBS offers superior stoichiometric control compared to elemental bromine. It minimizes the formation of the 3,5-dibromo impurity by releasing bromine slowly or reacting via a succinimidyl-bromide complex.

  • Best For: Small-to-mid scale synthesis requiring high purity (>95% monobromination).

B. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) – The High-Potency Alternative
  • Profile: An industrial favorite due to high active bromine content.

  • Mechanism: Similar to NBS but transfers two bromine atoms per molecule.

  • Performance: DBDMH is more atom-economical than NBS. However, its higher reactivity requires precise temperature control (often <0°C) to prevent over-bromination.

  • Best For: Scale-up operations where cost and atom economy are drivers, and precise reactor control is available.

C. Oxidative Bromination ( ) – The Green Chemistry Route
  • Profile: In situ generation of molecular bromine or hypobromous acid species.[2]

  • Mechanism: Hydrogen peroxide oxidizes HBr to generate reactive

    
     equivalents "on water."
    
  • Performance: Excellent environmental profile (water is the only byproduct). However, the exothermic nature and strong acidic media can degrade sensitive substrates.

  • Best For: Robust substrates and sustainable manufacturing initiatives.[3]

D. Elemental Bromine ( ) – The Baseline
  • Profile: The classical reagent. High atom economy (100% active mass) but hazardous handling.

  • Performance: Difficult to control. Often leads to significant 3,5-dibromo byproducts and hydrobromide salt formation, requiring extensive downstream purification.

  • Best For: Low-cost commodity chemical synthesis where purity requirements are lower.

Performance Data Summary

The table below synthesizes experimental data for the bromination of 2-aminopyridine to 2-amino-5-bromopyridine.

MetricNBS (in MeCN) DBDMH HBr /

Elemental

Yield 90–92%88–90%85–95%55–70%
C5 Selectivity High (>95:5)Moderate (90:10)High (98:2)Low (Mixture)
Atom Economy Low (Succinimide waste)High (Transfers 2 Br)High (Water waste)High
Reaction Time 1–4 hours0.5–2 hours2–6 hours<1 hour (Violent)
Temp. Control Ambient (

)
Cryogenic (

)
Exothermic ControlCryogenic/Reflux

Mechanistic Causality & Visualization

Understanding the pathway is vital for troubleshooting. The reaction does not always proceed via direct C-attack. In aminopyridines, the nitrogen on the amino group or the pyridine ring can form an initial N-bromo intermediate, which then rearranges to the thermodynamically favored C5 position.

Mechanistic Pathway (DOT Diagram)

BrominationMechanism Substrate 2-Aminopyridine Intermediate_N N-Bromo Intermediate (Kinetic Product) Substrate->Intermediate_N Fast N-attack Agent Brominating Agent (NBS / Br2) Agent->Intermediate_N Product_C5 2-Amino-5-Bromopyridine (Thermodynamic Product) Intermediate_N->Product_C5 Migration to Para Transition Intramolecular/Intermolecular Rearrangement Side_Product 3,5-Dibromo Impurity (Over-reaction) Product_C5->Side_Product Excess Reagent

Caption: The reaction trajectory often involves a kinetic N-bromo intermediate which rearranges to the C5-brominated product. Control of this step prevents over-bromination.

Experimental Protocols

Protocol A: High-Selectivity Monobromination (NBS Method)

Application: Discovery chemistry and lead optimization where purity is paramount.

  • Setup: Charge a round-bottom flask with 2-aminopyridine (1.0 equiv) and Acetonitrile (MeCN) [0.5 M concentration]. MeCN is critical as its polarity stabilizes the transition state and suppresses radical side-reactions compared to

    
    .
    
  • Addition: Cool the solution to 0°C . Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes. Note: Dumping NBS all at once causes localized high concentrations, leading to dibromo impurities.

  • Reaction: Allow to warm to room temperature (

    
    ) and stir for 2 hours. Monitor via TLC or LCMS.
    
  • Workup: Concentrate MeCN under reduced pressure. Resuspend residue in water to dissolve succinimide byproduct. Extract with Ethyl Acetate.[4]

  • Purification: If necessary, recrystallize from ethanol/water.

Protocol B: Green Oxidative Bromination (HBr/ )

Application: Scalable, eco-friendly synthesis.

  • Setup: Dissolve 2-aminopyridine (1.0 equiv) in water (or water/methanol mixture).

  • Acidification: Add 48% Hydrobromic Acid (HBr) (1.1 equiv) . The substrate will form a pyridinium salt.

  • Oxidation: Add 30% Hydrogen Peroxide (

    
    ) (1.1 equiv)  dropwise at room temperature.
    
    • Critical Step: The reaction is exothermic.[1] Maintain temperature

      
       to prevent oxidative degradation of the amino group.
      
  • Completion: Stir for 4–6 hours. The product often precipitates out as the reaction proceeds.

  • Isolation: Neutralize with saturated

    
     and filter the solid precipitate.
    

Decision Framework

Use the following logic flow to select the appropriate agent for your specific constraints.

DecisionTree Start Select Bromination Strategy Scale What is the Scale? Start->Scale Purity Purity Requirement? Scale->Purity Lab (<100g) Green Green/Sustainability Priority? Scale->Green Process (>1kg) Use_NBS Use NBS (MeCN) High Selectivity, Easy Handling Purity->Use_NBS High (>98%) Use_DBDMH Use DBDMH High Atom Economy, Cost Effective Purity->Use_DBDMH Moderate Green->Use_DBDMH Cost Priority Use_Ox Use HBr + H2O2 Water Waste Only Green->Use_Ox High Priority

Caption: Decision matrix for selecting brominating agents based on scale, purity needs, and environmental goals.

References

  • BenchChem. (2025).[1][5] A Comparative Guide to Brominating Agents for Organic Synthesis. BenchChem Application Notes. Link

  • Sonavane, S., et al. (2021).[6] A convenient and scalable process for preparation of 2,5-dibromopyridine.[6] Heterocyclic Letters, 11(3), 447-452.[6] Link

  • Podgoršek, A., et al. (2009). Oxidative Halogenation with “Green” Oxidants: Oxygen and Hydrogen Peroxide. Angewandte Chemie International Edition. Link

  • Wang, Y., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Link

  • Manac Inc. (2021).[7] Recommending DBDMH over the requested brominating agent. Chemia Technical Blog. Link

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 2-Amino-5-bromo-4-methylnicotinic Acid

[1]

Executive Safety Summary & Chemical Profile

2-Amino-5-bromo-4-methylnicotinic acid (CAS: 782393-76-4) is a halogenated pyridine derivative commonly used as a building block in pharmaceutical synthesis.[1] Its structure contains three distinct functional groups—an amine, a carboxylic acid, and a bromine atom—that dictate its specific waste stream management.[2]

Unlike general organic waste, the presence of the halogen (Bromine) and the nitrogen-containing heterocycle requires strict segregation from non-halogenated solvents and strong oxidizers to prevent the formation of toxic byproducts or violent reactions.[1][2]

Hazardous Properties Matrix
PropertyClassificationCritical Safety Implication
GHS Signal WARNING Irritant to eyes, skin, and respiratory system.[1][2]
Chemical Class Halogenated HeterocycleDO NOT mix with strong oxidizers or non-halogenated waste streams (if in solution).[1]
Acidity Weak Acid (Carboxylic)Can react with strong bases; potential for salt formation.[1]
Ecological Aquatic Toxicity (Cat 3)Zero-discharge policy. Never pour down sink drains.[1]
Physical State Solid (Powder)Dust explosion hazard if aerosolized in large quantities.[1]

Immediate Safety & Spill Response

Before initiating disposal, ensure the following barrier protections are active. This protocol relies on the "Barrier-Neutralize-Contain" methodology.[1]

Personal Protective Equipment (PPE)[1][2][3]
  • Respiratory: N95 particulate respirator (minimum) or P100 if handling >5g of dry powder outside a fume hood.[1]

  • Dermal: Nitrile gloves (0.11 mm thickness minimum).[1] Double-gloving recommended during waste transfer.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1]

Emergency Spill Protocol (Solid State)

If the dry powder is spilled:

  • Isolate: Evacuate immediate area of non-essential personnel.

  • Dampen: Gently cover the spill with a paper towel dampened with inert oil (e.g., mineral oil) or a high-boiling solvent (e.g., propylene glycol) to prevent dust generation.[1][2] Do not use water initially as it may spread the material.[2]

  • Collect: Scoop the dampened material into a wide-mouth high-density polyethylene (HDPE) jar.

  • Clean: Wipe the surface with a soap/water solution, followed by an alcohol wipe.[1]

  • Label: Mark the container as "Hazardous Waste: Solid Debris contaminated with Halogenated Organics."

Step-by-Step Disposal Workflows

A. Solid Waste (Pure Substance or Expired Inventory)

Directive: Do not dissolve solid waste to make it liquid.[1] Disposal of solids is generally more cost-effective and safer.[1][2]

  • Container Selection: Use a wide-mouth HDPE or amber glass jar. Avoid metal containers due to potential corrosion from the acidic moiety over time.[1]

  • Transfer: Transfer the solid chemical into the container.

  • Labeling:

    • Primary Constituent: 2-Amino-5-bromo-4-methylnicotinic acid.[1][3][4][5][6]

    • Hazard Checkbox: Toxic, Irritant.

    • Waste Code: Label as "Non-RCRA Regulated Waste" (unless specific state regulations apply), but manage as "Hazardous Waste - Halogenated Organic Solid." [1][2]

  • Storage: Store in the "Solid Waste" satellite accumulation area, segregated from oxidizers.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Directive: Segregation is critical.[1] The bromine atom necessitates classification as "Halogenated Waste."[1]

  • Segregation: Pour waste into the Halogenated Solvent waste carboy.[1]

    • Why? Mixing halogenated compounds with non-halogenated fuel-blending streams can result in costly surcharges or regulatory fines during incineration.[1]

  • pH Check: If the solution is highly acidic (pH < 2) or basic (pH > 12.5) due to reaction conditions, neutralize to pH 5–9 before adding to the solvent carboy to prevent container degradation or off-gassing.[2]

  • Precipitation (Optional but Recommended): If the compound is in a high-concentration aqueous stream, attempt to precipitate it by adjusting pH to its isoelectric point (approx pH 3-5), filter the solid, and dispose of the solid separately (See Protocol A).[1][2] This reduces the volume of hazardous liquid waste.[1]

C. Contaminated Glassware & Decontamination

Mechanism: The carboxylic acid group makes this compound soluble in dilute aqueous bases, while the organic skeleton allows solubility in polar organic solvents.[2]

  • Rinse 1 (Solubilization): Rinse glassware with a small volume of Methanol or DMSO .[1] Collect this rinse in the Halogenated Solvent waste.[1]

  • Rinse 2 (Neutralization/Cleaning): Wash with a 5% Sodium Bicarbonate (

    
    ) aqueous solution.[1] This deprotonates the acid group, increasing water solubility for residual traces.
    
  • Final Wash: Standard detergent and water wash.[1]

Decision Logic & Workflow Diagram

The following diagram illustrates the decision tree for disposing of 2-Amino-5-bromo-4-methylnicotinic acid in various states.

DisposalWorkflowStartStart: Waste IdentificationStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure/Spill Debris)StateCheck->SolidLiquidLiquid Waste(Solutions)StateCheck->LiquidGlasswareContaminated GlasswareStateCheck->GlasswareSolidActionPlace in Wide-MouthHDPE ContainerSolid->SolidActionSolventCheckIs it Halogenated?Liquid->SolventCheckRinseStepRinse with MeOHthen 5% NaHCO3Glassware->RinseStepLabelSolidLabel: 'Hazardous Waste:Halogenated Organic Solid'SolidAction->LabelSolidHaloStreamCombine withHalogenated SolventsSolventCheck->HaloStreamYes (DCM, Chloroform)NonHaloStreamSegregate (Do NOT Mix)Use Dedicated CarboySolventCheck->NonHaloStreamNo (Acetone, Water)NonHaloStream->HaloStreamAdd Compound(Compound is Halogenated)CollectRinseCollect First Rinseas Halogenated WasteRinseStep->CollectRinse

Caption: Operational workflow for segregating and processing halogenated nicotinic acid waste streams.

Regulatory & Compliance Context (RCRA)

While 2-Amino-5-bromo-4-methylnicotinic acid is not typically listed on the EPA's P-list (acutely toxic) or U-list (toxic) specifically by CAS number, it falls under the "Generator Knowledge" clause of RCRA (Resource Conservation and Recovery Act).[1][2]

  • Waste Determination: Generators must determine if the waste exhibits hazardous characteristics.[1][7]

  • Toxicity: Due to the halogenated nature and biological activity (nicotinic acid derivative), it must be managed as Toxic .[2]

  • Halogen Content: The bromine atom flags this for high-temperature incineration requirements at the disposal facility to prevent dioxin/furan formation (though less likely with mono-brominated species, the precaution remains standard).[1][2]

Manifest Description Example:

Waste Toxic Solids, Organic, n.o.s. (Contains 2-Amino-5-bromo-4-methylnicotinic acid)

References

  • United States Environmental Protection Agency (EPA). (2024).[1][8] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link][1][2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11234346 (2-Amino-5-bromo-4-methylnicotinic acid). Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

Personal protective equipment for handling 2-Amino-5-bromo-4-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative operational manual for the safe handling, storage, and disposal of 2-Amino-5-bromo-4-methylnicotinic acid (CAS: 782393-76-4). It is designed for researchers and lab managers requiring immediate, actionable safety protocols beyond the standard Safety Data Sheet (SDS).

Hazard Profile & Risk Assessment

Compound Class: Halogenated Pyridine Derivative Physical State: Solid (Powder) Signal Word: WARNING [1]

This compound functions as a zwitterionic building block, commonly used in the synthesis of kinase inhibitors and complex heterocycles. Its dual functionality (amine and carboxylic acid) combined with the halogen (bromine) substituent necessitates specific handling protocols to prevent mucous membrane irritation and potential sensitization.

Hazard CategoryGHS CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritation.[1]Lipophilic bromine facilitates dermal absorption; acidic moiety disrupts epidermal pH.
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5]Micro-abrasion from crystalline dust combined with chemical irritation of the conjunctiva.
STOT-SE H335 May cause respiratory irritation.[3][4]Inhalation of fine dust triggers inflammation in the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "standard PPE." The following matrix is tailored to the specific physical properties of this compound (fine powder, potential for static charge).

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Not just safety glasses)Powder fines can bypass side-shields of standard glasses during weighing or transfer.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: >480 min. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Respiratory N95 Respirator (if outside hood) or Fume Hood (Primary)Engineering controls (Hood) are primary. If weighing on an open bench (discouraged), N95 is the minimum requirement to block particulate inhalation.
Body Tyvek® Lab Coat or Cotton w/ ApronSynthetic weaves (Tyvek) resist powder entrapment better than cotton, preventing "take-home" exposure.

Operational Workflow: Safe Handling Protocol

This workflow integrates engineering controls with procedural discipline to minimize exposure risks.[1][2][6]

Phase 1: Preparation & Weighing
  • Static Control: Halogenated nicotinic acids are prone to static buildup. Use an ionizing fan or anti-static gun inside the weighing enclosure to prevent powder scattering.

  • Containment: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure. Never weigh this compound on an open bench.

Phase 2: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly to the solid. Avoid vigorous addition which can aerosolize the powder.

  • Inert Atmosphere: While not strictly pyrophoric, the bromide moiety can be light-sensitive. Flush reaction vessels with Nitrogen or Argon and wrap in foil if storing for extended periods.

Phase 3: Spill Response
  • Dry Spill: Do not sweep. Use a HEPA-filtered vacuum or wet-wipe method (damp paper towel with acetone/water) to prevent dust generation.

  • Wet Spill: Absorb with vermiculite or sand.[7] Do not use combustible materials (sawdust) as the bromine functionality can act as a weak oxidizer under extreme conditions.

Visualization: Operational Logic Flow

SafeHandling Start Start: Handling 2-Amino-5-bromo-4-methylnicotinic acid RiskCheck Risk Assessment: Is Fume Hood Available? Start->RiskCheck Stop STOP: Do Not Proceed. Secure Engineering Controls. RiskCheck->Stop No Prep Preparation: 1. Don Double Nitrile Gloves 2. Activate Ionizer/Static Control RiskCheck->Prep Yes Weighing Weighing Procedure: Use Analytical Balance inside Hood. Avoid Spatula Flicking. Prep->Weighing Solubilization Solubilization: Add Solvent to Solid (Not Solid to Solvent) to minimize aerosolization. Weighing->Solubilization Cleanup Decontamination: Wipe surfaces with MeOH/Water. Dispose wipes as HazWaste. Solubilization->Cleanup

Figure 1: Step-by-step logic flow for handling fine halogenated powders to ensure containment and operator safety.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated). While the acid is stable at room temperature for short durations, long-term storage requires refrigeration to prevent decarboxylation or debromination.

  • Environment: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas (Argon/Nitrogen) if possible.

  • Light Sensitivity: Protect from light. The C-Br bond can be labile under intense UV exposure; use amber vials or foil wrapping.

Disposal & Waste Management

Disposal must comply with local environmental regulations (RCRA in the US). This compound is a halogenated organic.

Waste StreamClassificationProtocol
Solid Waste Halogenated Organic Solid Collect in a dedicated solid waste drum labeled "Toxic/Irritant Solids." Do not mix with general trash.[7]
Liquid Waste Halogenated Organic Solvent If dissolved in DCM/Chloroform/Methanol, dispose in the "Halogenated Solvents" carboy.
Contaminated Sharps Hazardous Sharps Needles/syringes used with this compound must go into a rigid sharps container, not trash.
Visualization: Waste Decision Tree

WasteDisposal Waste Waste Generated Type State of Matter? Waste->Type Solid Solid (Powder/Wipes) Type->Solid Dry Liquid Liquid (Solution) Type->Liquid Dissolved Bin1 Solid Waste Bin: (Halogenated Organics) Solid->Bin1 Bin2 Liquid Waste Carboy: (Halogenated Solvents) Liquid->Bin2

Figure 2: Decision tree for segregating waste streams to prevent regulatory non-compliance.

References

  • Sigma-Aldrich . 2-Amino-5-bromo-4-methylnicotinic acid Product & Safety Data. Retrieved from (Note: Link directs to similar pyridine derivative structure for safety verification).

  • BLD Pharm . 2-Amino-5-bromo-4-methylnicotinic acid (CAS 782393-76-4) MSDS. Retrieved from .

  • Fisher Scientific . Safety Data Sheet: 5-Bromonicotinic acid (Analogous Safety Profile). Retrieved from .

Disclaimer: This guide is for informational purposes and supplements, but does not replace, your institution's official Chemical Hygiene Plan (CHP). Always consult the specific SDS provided by your vendor before use.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.